molecular formula C15H20N4O10 B609580 Nikkomycin N CAS No. 77368-58-2

Nikkomycin N

Cat. No.: B609580
CAS No.: 77368-58-2
M. Wt: 416.34 g/mol
InChI Key: HCTYLNCBYPOWBY-AFGHMHDSSA-N
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Description

Nikkomycin N is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77368-58-2

Molecular Formula

C15H20N4O10

Molecular Weight

416.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid

InChI

InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1

InChI Key

HCTYLNCBYPOWBY-AFGHMHDSSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nikkomycin N; 

Origin of Product

United States

Foundational & Exploratory

Nikkomycin Z: A Deep Dive into its Mechanism of Action on Chitin Synthase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nikkomycin Z is a potent, naturally occurring nucleoside-peptide antibiotic that has garnered significant interest as an antifungal agent.[1] Its efficacy stems from its highly specific inhibition of chitin synthase (Chs), an essential enzyme in fungi responsible for the synthesis of chitin.[2] Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall, providing rigidity and osmotic stability.[3][4] As chitin is absent in mammals, chitin synthase represents an ideal target for the development of selective and low-toxicity antifungal therapies.[1][3] This technical guide provides an in-depth exploration of the molecular mechanism of Nikkomycin Z's action on chitin synthase, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Competitive Inhibition

Nikkomycin Z functions as a competitive inhibitor of chitin synthase.[3][5] Its molecular structure mimics that of the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[1][6] This structural similarity allows Nikkomycin Z to bind to the active site of the chitin synthase enzyme, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of chitin.[6] The competitive nature of this inhibition means that an increase in the concentration of the substrate (UDP-GlcNAc) can overcome the inhibitory effect of Nikkomycin Z. Cryo-electron microscopy studies have provided structural insights into this interaction, revealing that Nikkomycin Z occupies the substrate-binding pocket and physically obstructs the catalytic and translocation channel for the growing chitin chain.

The following diagram illustrates the principle of competitive inhibition of chitin synthase by Nikkomycin Z.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by Nikkomycin Z E Chitin Synthase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S UDP-GlcNAc (S) ES->E P Chitin Polymer (P) ES->P + E E_i Chitin Synthase (E) EI Enzyme-Inhibitor Complex (EI) (Inactive) E_i->EI + I I Nikkomycin Z (I) EI->E_i

Competitive inhibition of chitin synthase by Nikkomycin Z.

Quantitative Data: Inhibitory Potency of Nikkomycin Z

The inhibitory potency of Nikkomycin Z against various chitin synthase isozymes has been quantified through the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values vary depending on the fungal species and the specific chitin synthase isozyme, highlighting differences in the active sites of these enzymes.[3][5]

Fungal SpeciesChitin Synthase IsozymeInhibition Constant (Ki)IC50Reference(s)
Saccharomyces cerevisiaeChs1-0.367 µM[7]
Saccharomyces cerevisiaeChs2Resistant-[5][8]
Saccharomyces cerevisiaeChs3Selective Inhibition-[8][9]
Candida albicansCaChs1-15 µM[5]
Candida albicansCaChs2-0.8 µM[5]
Candida albicansCaChs3-13 µM[5]

Consequences of Chitin Synthase Inhibition

By inhibiting chitin synthesis, Nikkomycin Z compromises the integrity of the fungal cell wall.[3] This is particularly detrimental during cell division and growth, where proper chitin deposition is essential for septum formation and maintaining cell shape.[5] The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and ultimately, fungal cell death.[1] The synergistic effect of Nikkomycin Z with other antifungal agents that target different components of the cell wall, such as echinocandins (which inhibit β-glucan synthesis), has been observed, suggesting a promising combination therapy approach.

The following diagram outlines the pathway from chitin synthase inhibition to fungal cell death.

G A Nikkomycin Z B Chitin Synthase A->B Binds to C Inhibition of Chitin Synthesis B->C Leads to D Defective Fungal Cell Wall C->D E Loss of Osmotic Stability D->E F Cell Lysis and Fungal Death E->F

Pathway of Nikkomycin Z-induced fungal cell death.

Experimental Protocols

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a method utilizing the specific binding of wheat germ agglutinin (WGA) to chitin.[10][11]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

  • Reaction mixture: 5 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-GlcNAc in 50 mM Tris-HCl buffer, pH 7.5

  • Enzyme preparation (e.g., fungal cell lysate or purified chitin synthase)

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate (0.5 µg/mL in blocking buffer)

  • Peroxidase substrate reagents

  • Plate reader

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of the microtiter plate and incubate for 16 hours at room temperature.

  • Washing: Vigorously shake out the WGA solution and wash the plate three times with tap water.

  • Blocking: Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature.

  • Enzyme Reaction:

    • Empty the blocking solution.

    • Add 50 µL of the reaction mixture to each well.

    • Add 20 µL of the enzyme preparation to initiate the reaction (final volume 100 µL). For control wells, use a boiled enzyme preparation.

    • Incubate the plate at 37°C for 60 minutes with shaking (100 rpm).

  • Stopping the Reaction and Washing: Empty the plate and wash five times with tap water.

  • Detection:

    • Add 200 µL of WGA-HRP conjugate to each well and incubate for 15 minutes at 30°C with gentle shaking.

    • Empty the plate and wash five times.

    • Add 100 µL of peroxidase substrate reagents to each well.

  • Measurement: Immediately measure the optical density (OD) at 600 nm for 3 minutes.

  • Quantification: Calculate the chitin synthase activity based on a standard curve of known chitin concentrations.

Determination of the Inhibitor Constant (Ki) using the Dixon Plot

The Dixon plot is a graphical method used to determine the Ki of a competitive inhibitor. The reciprocal of the reaction velocity (1/V) is plotted against the inhibitor concentration ([I]) at two or more different substrate concentrations.

Procedure:

  • Perform the chitin synthase activity assay as described above with varying concentrations of Nikkomycin Z.

  • Repeat the assay with at least two different fixed concentrations of the substrate (UDP-GlcNAc).

  • For each substrate concentration, plot 1/V (y-axis) against the corresponding Nikkomycin Z concentration ([I]) (x-axis).

  • The lines for the different substrate concentrations will intersect at a point to the left of the y-axis.

  • The x-coordinate of this intersection point is equal to -Ki.

The following diagram depicts the experimental workflow for determining the inhibitory properties of Nikkomycin Z.

G A Prepare Fungal Cell Lysate or Purified Chitin Synthase B Perform Chitin Synthase Activity Assay with varying [Nikkomycin Z] A->B D Perform Kinetic Assays at different [UDP-GlcNAc] A->D C Determine IC50 B->C E Generate Dixon Plot (1/V vs. [I]) D->E F Determine Ki E->F

Experimental workflow for Nikkomycin Z inhibition analysis.

Conclusion

Nikkomycin Z's mechanism of action as a competitive inhibitor of chitin synthase is a well-established principle that forms the basis of its antifungal activity. By disrupting the synthesis of the essential cell wall polymer, chitin, Nikkomycin Z induces osmotic instability and subsequent cell death in susceptible fungi. The quantitative differences in its inhibitory effects on various chitin synthase isozymes across different fungal species underscore the potential for both broad-spectrum and targeted antifungal therapies. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuances of this interaction and to screen for novel chitin synthase inhibitors. A thorough understanding of Nikkomycin Z's mechanism of action is paramount for its continued development and for the design of next-generation antifungal drugs that target the fungal cell wall.

References

An In-Depth Technical Guide to Nikkomycin Z: Chemical Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nikkomycin Z, a potent antifungal agent. It details its chemical structure, physicochemical and biological properties, biosynthetic pathway, and established experimental protocols for its study.

Chemical Structure and Physicochemical Properties

Nikkomycin Z is a peptidyl nucleoside antibiotic belonging to the polyoxin family, first isolated from the fermentation broth of Streptomyces tendae.[1] Its unique structure, consisting of a nucleoside linked to a modified amino acid, is the basis for its biological activity.

The IUPAC name for Nikkomycin Z is (2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid.[2]

Table 1: Chemical and Physicochemical Properties of Nikkomycin Z

PropertyValueSource(s)
Chemical Formula C20H25N5O10[2]
Molecular Weight 495.44 g/mol [2]
CAS Number 59456-70-1[3]
Appearance White to off-white solid[4]
Solubility Soluble in water[]
Storage Temperature 2-8°C[]

Biological Properties and Mechanism of Action

Nikkomycin Z exhibits potent antifungal activity by specifically targeting chitin synthesis, an essential process for maintaining the integrity of the fungal cell wall.[6] Mammalian cells lack a cell wall and the chitin synthase enzyme, making Nikkomycin Z a highly selective and potentially low-toxicity antifungal agent.[7]

The primary mechanism of action of Nikkomycin Z is the competitive inhibition of chitin synthase.[8] Chitin, a polymer of N-acetylglucosamine, is synthesized by the enzyme chitin synthase, which uses uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as a substrate. Nikkomycin Z is a structural analog of UDP-GlcNAc, allowing it to bind to the active site of chitin synthase and competitively inhibit its function.[3][9] This disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[9] In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3) with IC50 values of 15 µM, 0.8 µM, and 13 µM, respectively.[8]

Signaling Pathway: Inhibition of Chitin Synthesis by Nikkomycin Z

Chitin_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall) Chitin_Synthase->Chitin Catalyzes synthesis of Nikkomycin_Z Nikkomycin Z (Inhibitor) Nikkomycin_Z->Chitin_Synthase Competitively inhibits

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z.

Biosynthesis of Nikkomycin Z

Nikkomycin Z is a secondary metabolite produced by certain species of Streptomyces. The biosynthetic gene cluster for nikkomycins has been identified and characterized in Streptomyces ansochromogenes.[10][11] The biosynthesis involves a complex pathway that synthesizes the two main moieties of the molecule: the nucleoside and the peptidyl components. The peptidyl moiety, hydroxypyridylhomothreonine (HPHT), is derived from L-lysine and L-glutamate.[12] The nucleoside moiety is derived from uridine monophosphate (UMP).[12] The reassembly of the entire nikkomycin gene cluster has been shown to improve production yields.[10]

Logical Relationship: Biosynthesis of Nikkomycin Z

Nikkomycin_Z_Biosynthesis cluster_nucleoside Nucleoside Moiety Synthesis cluster_peptidyl Peptidyl Moiety Synthesis Uracil Uracil UMP UMP Uracil->UMP Condensation Condensation UMP->Condensation L_Lysine L-Lysine HPHT Hydroxypyridyl- homothreonine (HPHT) L_Lysine->HPHT L_Glutamate L-Glutamate L_Glutamate->HPHT HPHT->Condensation Nikkomycin_Z Nikkomycin Z Condensation->Nikkomycin_Z

Caption: Simplified overview of Nikkomycin Z biosynthesis.

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol is adapted from a method used for screening chitin synthase inhibitors.[13][14]

Materials:

  • Sclerotiorum yeast cell extract (source of chitin synthase)

  • Nikkomycin Z (or other test compounds) dissolved in DMSO

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Premixed solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc in 50 mM Tris-HCl buffer (pH 7.5)

  • Trypsin solution (80 µg/mL)

  • Soybean trypsin inhibitor (120 µg/mL)

  • 96-well microtiter plate coated with wheat germ agglutinin (WGA)

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Enzyme Preparation:

    • Culture S. sclerotiorum mycelium in PDA liquid medium at 23°C for 36 hours.

    • Collect fungal cells by centrifugation at 3000 x g for 10 minutes.

    • Wash the cells twice with ultrapure water and disrupt them in liquid nitrogen.

    • Digest the cell extract with trypsin at 30°C for 30 minutes.

    • Terminate the reaction by adding soybean trypsin inhibitor.

  • Assay:

    • Prepare serial dilutions of Nikkomycin Z in 50 mM Tris-HCl buffer.

    • To each well of the WGA-coated plate, add:

      • 48 µL of the trypsin-pretreated cell extract

      • 50 µL of the premixed solution

      • 2 µL of the Nikkomycin Z dilution or DMSO (for control)

    • Incubate the plate on a shaker at 30°C for 3 hours.

    • Wash the plate 6 times with ultrapure water.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm.

    • Calculate the inhibition rate and determine the IC50 value of Nikkomycin Z.

Experimental Workflow: Chitin Synthase Inhibition Assay

Chitin_Synthase_Assay_Workflow Start Start Prep_Enzyme Prepare Chitin Synthase Extract Start->Prep_Enzyme Prep_Plate Prepare Assay Plate: - Enzyme - Substrate Mix - Nikkomycin Z Prep_Enzyme->Prep_Plate Incubate Incubate at 30°C Prep_Plate->Incubate Wash Wash Plate Incubate->Wash Measure Measure Absorbance at 600 nm Wash->Measure Analyze Calculate Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the chitin synthase inhibition assay.

Isolation and Purification of Nikkomycin Z from Streptomyces tendae Fermentation Broth

This protocol is a generalized procedure based on published methods for scalable purification.[15]

Materials:

  • Fermentation broth of Streptomyces tendae

  • Cation-exchange chromatography resin

  • Anion-exchange chromatography resin

  • Reversed-phase chromatography resin (e.g., Amberchrom)

  • Appropriate buffers for each chromatography step (pH adjustment is critical)

  • HPLC system for analysis and final purification

Procedure:

  • Harvest and Clarification:

    • Harvest the fermentation broth.

    • Clarify the broth by centrifugation and/or filtration to remove cells and large debris.

  • Cation-Exchange Chromatography (Capture Step):

    • Adjust the pH of the clarified broth to be acidic (below the pI of Nikkomycin Z).

    • Load the broth onto a cation-exchange column.

    • Wash the column to remove unbound impurities.

    • Elute Nikkomycin Z using an alkaline solution (e.g., ammonium hydroxide).

  • Anion-Exchange Chromatography:

    • Adjust the pH of the eluate from the previous step.

    • Load the sample onto an anion-exchange column to further remove impurities.

    • Elute Nikkomycin Z using an appropriate buffer gradient.

  • Reversed-Phase Chromatography (Polishing Step):

    • Load the partially purified Nikkomycin Z onto a reversed-phase column.

    • Elute with a suitable solvent gradient (e.g., water/methanol or water/acetonitrile) to achieve high purity.

  • Analysis and Final Purification:

    • Analyze the purity of the fractions by HPLC.

    • Pool the pure fractions and lyophilize to obtain solid Nikkomycin Z.

Experimental Workflow: Nikkomycin Z Purification

Nikkomycin_Z_Purification_Workflow Start Start Fermentation Fermentation of S. tendae Start->Fermentation Clarification Harvest and Clarification Fermentation->Clarification Cation_Exchange Cation-Exchange Chromatography Clarification->Cation_Exchange Anion_Exchange Anion-Exchange Chromatography Cation_Exchange->Anion_Exchange Reversed_Phase Reversed-Phase Chromatography Anion_Exchange->Reversed_Phase Analysis HPLC Analysis Reversed_Phase->Analysis Lyophilization Lyophilization Analysis->Lyophilization End Pure Nikkomycin Z Lyophilization->End

Caption: General workflow for the purification of Nikkomycin Z.

This guide provides a foundational understanding of Nikkomycin Z for research and development purposes. For more specific applications, it is recommended to consult the primary literature cited.

References

An In-depth Technical Guide to the Production of Nikkomycin Z by Streptomyces tendae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z, a potent inhibitor of chitin synthase, holds significant promise as an antifungal agent. Produced by the filamentous bacterium Streptomyces tendae, its unique mode of action targets a crucial component of the fungal cell wall, offering a selective advantage with minimal toxicity to mammals. This technical guide provides a comprehensive overview of the core methodologies and scientific principles underpinning the production of Nikkomycin Z. It details the biosynthetic pathway, genetic manipulation strategies for strain improvement, optimized fermentation protocols, and analytical techniques for quantification and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery, development, and manufacturing of novel antifungal therapeutics.

Introduction

Nikkomycin Z is a peptidyl nucleoside antibiotic that competitively inhibits chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1][] This mechanism of action makes it an attractive candidate for treating a range of fungal infections, particularly those caused by pathogens resistant to existing therapies. The producing organism, Streptomyces tendae, is a Gram-positive bacterium known for its ability to synthesize a diverse array of secondary metabolites.[3] Optimization of Nikkomycin Z production is a key focus of research, involving a multi-faceted approach that combines classical strain improvement with modern genetic engineering and sophisticated fermentation technology. A significant challenge in production is the co-production of structurally similar analogs, such as Nikkomycin X, which complicates downstream processing and necessitates the development of selective production and purification strategies.[4]

Nikkomycin Z Biosynthesis

The biosynthesis of Nikkomycin Z is a complex process orchestrated by a dedicated gene cluster within the Streptomyces tendae genome. The molecule is comprised of two key moieties: a nucleoside component and a peptidyl component. The nucleoside portion consists of a uracil base linked to an aminohexuronic acid, while the peptidyl part is an unusual amino acid, hydroxypyridylhomothreonine.[3] The biosynthetic pathway involves a series of enzymatic reactions, including those catalyzed by non-ribosomal peptide synthetases (NRPSs).

Key Biosynthetic Genes and Their Functions

The Nikkomycin biosynthetic gene cluster contains a suite of genes responsible for the synthesis of the precursors and the final assembly of the molecule. Key genes and their putative functions are summarized in the table below.

GenePutative FunctionReference(s)
nikQImplicated in the biosynthesis of the imidazolone ring of Nikkomycin X.[4]
tarAEncodes a putative gamma-butyrolactone-binding protein that appears to negatively regulate Nikkomycin production.[5]

This table is a summary of key genes and can be expanded as more research becomes available.

Genetic Manipulation of Streptomyces tendae for Enhanced Nikkomycin Z Production

Genetic engineering plays a pivotal role in enhancing the yield and purity of Nikkomycin Z. Strategies range from random mutagenesis to targeted gene editing.

Classical Strain Improvement

Traditional methods such as UV and chemical mutagenesis have been successfully employed to generate overproducing mutants of S. tendae. These methods, while non-specific, can lead to significant increases in titer.

Targeted Genetic Engineering

Modern genetic tools allow for precise modifications to the S. tendae genome to improve Nikkomycin Z production.

A key strategy for improving the purity of Nikkomycin Z is the targeted disruption of genes involved in the biosynthesis of unwanted byproducts. For example, inactivation of the nikQ gene, which is involved in the formation of the imidazolone base of Nikkomycin X, leads to strains that predominantly produce Nikkomycin Z.[4]

Experimental Protocols

Protocol 1: Preparation of Streptomyces tendae Spore Suspension

A high-quality spore suspension is crucial for reproducible inoculation of fermentation cultures.

Materials:

  • Well-sporulated plate of Streptomyces tendae

  • Sterile distilled water

  • Sterile glass beads (5 mm)

  • Sterile 50 mL conical tube

  • Sterile cotton wool

  • Sterile 20% (v/v) glycerol solution

Procedure:

  • Aseptically add 5-10 mL of sterile distilled water to a mature, well-sporulated plate of S. tendae.

  • Add sterile glass beads to the plate.

  • Gently scrape the surface of the agar with a sterile loop or the beads to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile 50 mL conical tube.

  • Vortex vigorously for 1-2 minutes to break up mycelial clumps.

  • Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial fragments.

  • Centrifuge the spore suspension at 3000 x g for 10 minutes.

  • Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol.

  • Aliquot and store at -80°C for long-term use.[1][6]

Protocol 2: CRISPR-Cas9 Mediated Gene Disruption in Streptomyces

This protocol is adapted from established methods for Streptomyces and can be optimized for S. tendae.[7][8][9][10][11]

CRISPR_Workflow

Fermentation for Nikkomycin Z Production

The production of Nikkomycin Z is typically carried out using submerged fermentation. The composition of the fermentation medium and the control of process parameters are critical for achieving high yields.

Fermentation Media

A variety of media have been developed for Nikkomycin Z production. A representative medium composition is provided below.

ComponentConcentration (g/L)Reference(s)
Corn Starch25-30[12]
Soybean Cake Powder20-30[12]
Yeast Extract2-3[12]
Sodium Chloride4-6[12]
Ammonium Sulfate0.4-0.5[12]
Calcium Carbonate4.5-5[12]
Threonine0.01-0.05[12]

Note: The pH of the medium should be adjusted to 6.3-7.5 before sterilization.

Fed-Batch Fermentation

Fed-batch fermentation is a common strategy to enhance the production of secondary metabolites by avoiding substrate limitation and repression. A typical fed-batch process for antibiotic production in Streptomyces involves an initial batch phase to establish biomass, followed by a feeding phase where a concentrated nutrient solution is added.

Fed_Batch_Workflow

A constant glucose feeding strategy at a rate of approximately 0.33 g/L/h has been shown to be effective for the production of other antibiotics in Streptomyces and can be adapted for Nikkomycin Z.[13][14] Alternatively, a feedback control strategy where the dissolved oxygen (DO) level is maintained at a setpoint (e.g., 60% saturation) by controlling the glucose feed rate can lead to improved yields.[13]

Quantification and Purification of Nikkomycin Z

Accurate quantification and efficient purification are essential for both research and commercial production.

HPLC Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Nikkomycin Z in fermentation broths.

Protocol 3: HPLC Analysis of Nikkomycin Z

Materials:

  • Fermentation broth sample

  • Centrifuge

  • 0.22 µm syringe filter

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: 0.05 M acetic acid and 80 mM 1-heptanesulfonic acid in a 78:22 ratio with acetonitrile

  • UV detector set to 263 nm

  • Nikkomycin Z standard

Procedure:

  • Centrifuge the fermentation broth sample to pellet the biomass.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Run the analysis using the specified mobile phase and detect the eluent at 263 nm.[15]

  • Quantify the Nikkomycin Z peak by comparing its area to a standard curve generated with known concentrations of a Nikkomycin Z standard.

Purification

The purification of Nikkomycin Z from the fermentation broth typically involves a multi-step chromatographic process. A common strategy employs a combination of ion-exchange and hydrophobic interaction chromatography.[4]

Purification_Workflow

Regulatory Signaling Pathways

The production of secondary metabolites like Nikkomycin Z in Streptomyces is tightly regulated by complex signaling networks. These networks allow the organism to respond to environmental cues and developmental signals.

Gamma-Butyrolactone (GBL) Signaling

GBLs are small, diffusible signaling molecules that act as quorum-sensing signals in Streptomyces.[16][17][18] In S. tendae, a putative GBL-binding protein, TarA, has been identified. Disruption of the tarA gene was found to affect the timing of Nikkomycin production, suggesting that it plays a negative regulatory role.[5][19]

GBL_Signaling

Quantitative Data Summary

The following tables summarize key quantitative data related to Nikkomycin Z production from the cited literature.

Table 1: Nikkomycin Z Production Titers in Different S. tendae Strains

StrainFermentation ScaleNikkomycin Z Titer (g/L)Reference(s)
Wild Type (mutant ΔNikQ 25-2)5 L0.1[4]
Improved Mutant (UMN01E7)5 L1.6[4]
Optimized Mutant (UMN33G2)550 L2.3[4]

Table 2: Fed-Batch Fermentation Parameters for Antibiotic Production in Streptomyces

ParameterValueReference(s)
Initial Glucose Concentration15 g/L[13]
Constant Glucose Feed Rate0.33 g/L/h[13][14]
DO-Controlled Glucose FeedingMaintain DO at 60% saturation[13]
Fermentation Duration108-110 hours[4][13]

Conclusion

The production of Nikkomycin Z by Streptomyces tendae is a complex but optimizable process. This guide has outlined the fundamental principles and provided detailed methodologies for the key stages of production, from strain development to fermentation and purification. By leveraging a combination of advanced genetic engineering techniques and carefully controlled fermentation strategies, it is possible to significantly enhance the yield and purity of this promising antifungal agent. Continued research into the regulatory networks governing Nikkomycin Z biosynthesis will undoubtedly unveil new targets for strain improvement and further unlock the therapeutic potential of this valuable natural product.

References

The Biosynthesis of Nikkomycin N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycins are a class of peptidyl nucleoside antibiotics produced by Streptomyces ansochromogenes and Streptomyces tendae.[1][2] These natural products are potent, competitive inhibitors of chitin synthase, an essential enzyme for the formation of the fungal cell wall.[1][2] Due to their specific mode of action and low toxicity in mammals, nikkomycins, particularly Nikkomycin Z, are promising candidates for antifungal therapies. This guide provides a detailed technical overview of the biosynthesis pathway of Nikkomycin N, a key intermediate in the production of various nikkomycin analogues. We will delve into the genetic organization, enzymatic steps, quantitative data, and experimental protocols relevant to the study of this intricate biosynthetic pathway.

The Nikkomycin Biosynthetic Gene Cluster (san)

The biosynthesis of nikkomycins is orchestrated by a dedicated gene cluster, designated san in Streptomyces ansochromogenes. This cluster spans approximately 35 kb and contains 22 open reading frames (ORFs), from sanG to sanX.[2] The functions of many of these genes have been elucidated through genetic manipulation and biochemical characterization, revealing a complex interplay of enzymes responsible for the synthesis of the two principal moieties of nikkomycin: the nucleoside core and the peptidyl side chain.

Table 1: Genes of the Nikkomycin (san) Biosynthetic Cluster and Their Functions
GeneProposed or Confirmed FunctionReference
sanG Transcriptional activator, controls the transcription of sanN-I and sanO-V operons.[3]
sanF Essential for nikkomycin biosynthesis; specific function not fully elucidated.[4]
sanL L-lysine 2-aminotransferase, involved in the initial step of the peptidyl moiety biosynthesis.[1]
sanN Dehydrogenase, catalyzes the formation of picolinaldehyde in the peptidyl moiety biosynthesis.
sanM Aldolase, converts picolinaldehyde and 2-oxobutyrate to 4-pyridyl-2-oxo-4-hydroxyisovalerate.[5]
sanO L-His-specific didomain non-ribosomal peptide synthetase (NRPS), involved in the biosynthesis of the imidazolone ring of nikkomycin X.[6]
sanQ Cytochrome P450 monooxygenase, essential for the biosynthesis of nikkomycin X.
sanS ATPase with an ATP-grasp fold, essential for nikkomycin biosynthesis.[7]
nikO Enolpyruvyl transferase, catalyzes the first step in the formation of the aminohexuronic acid moiety.[8]
nikD Flavoenzyme (oxidase), catalyzes the oxidation of Δ¹- or Δ²-piperideine-2-carboxylate in the peptidyl moiety biosynthesis.[3][9][10]
nikI/polD α-ketoglutarate-dependent dioxygenase, responsible for oxidative C-C bond cleavage to form the C6 nucleoside.[11]
nikJ/polH Radical SAM enzyme, catalyzes the cyclization of enolpyruvyl-UMP to octosyl acid 5'-phosphate.
nikK/polI Aminotransferase, involved in the biosynthesis of the aminohexuronic acid moiety.[11]
nikL/polJ Phosphatase, involved in the cryptic phosphorylation steps of the nucleoside biosynthesis.[11]
nikM/polK α-ketoglutarate-dependent oxygenase, transforms 2'-OAP into HKOAP.[11]
sanX Indispensable for nikkomycin biosynthesis, located at the right boundary of the cluster.[2]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two convergent pathways: the formation of the 5-aminohexuronic acid nucleoside core and the synthesis of the hydroxypyridylhomothreonine (HPHT) peptidyl moiety.

Biosynthesis of the Nucleoside Moiety (5-Aminohexuronic Acid)

The biosynthesis of the nucleoside core of nikkomycin has been recently re-elucidated, revealing a "cryptic phosphorylation" mechanism.[11] This pathway involves a series of enzymatic transformations starting from Uridine 5'-monophosphate (UMP).

Key Steps:

  • Enolpyruvyl Transfer: The enzyme NikO , an enolpyruvyl transferase, catalyzes the transfer of a pyruvyl group from phosphoenolpyruvate (PEP) to UMP.[8]

  • Cyclization: The radical SAM enzyme NikJ (homologous to PolH) catalyzes the cyclization of the enolpyruvyl-UMP intermediate to form octosyl acid 5'-phosphate (5'-OAP).

  • Cryptic Phosphorylation: A kinase adds a phosphate group at the 2'-position of the ribose, a modification that is crucial for the subsequent enzymatic steps.[11]

  • Series of Modifications: A cascade of enzymes, including the phosphatase NikL , aminotransferase NikK , and dioxygenases NikM and NikI , modify the C8 sugar nucleoside.[11] NikI is responsible for the oxidative C-C bond cleavage that ultimately leads to the C6 aminohexuronic acid core.[11]

  • Dephosphorylation: The final step is the removal of the 2'-phosphate group by a yet-unidentified phosphatase to yield the mature 5-aminohexuronic acid nucleoside.[11]

Nikkomycin_Nucleoside_Biosynthesis UMP UMP EP_UMP Enolpyruvyl-UMP UMP->EP_UMP NikO PEP PEP PEP->EP_UMP OAP Octosyl acid 5'-phosphate (5'-OAP) EP_UMP->OAP NikJ (Radical SAM) OAP_P 2'-phosphorylated 5'-OAP OAP->OAP_P Kinase AHA_P 2'-phosphorylated 5-Aminohexuronic acid OAP_P->AHA_P NikL, NikK, NikM, NikI AHA 5-Aminohexuronic acid AHA_P->AHA Phosphatase

Biosynthesis of the 5-Aminohexuronic Acid Nucleoside Core.
Biosynthesis of the Peptidyl Moiety (Hydroxypyridyl-homothreonine - HPHT)

The peptidyl moiety of this compound is a non-proteinogenic amino acid, hydroxypyridyl-homothreonine (HPHT). Its biosynthesis begins with the amino acid L-lysine.

Key Steps:

  • Aminotransferation: SanL (NikC in S. tendae), an L-lysine 2-aminotransferase, initiates the pathway.[1]

  • Oxidation: The flavoenzyme NikD catalyzes the oxidation of the resulting piperideine-2-carboxylate intermediate.[3][9][10]

  • Dehydrogenation: SanN , a dehydrogenase, is essential for the formation of the picolinaldehyde.

  • Aldol Condensation: SanM acts as an aldolase, catalyzing the condensation of picolinaldehyde with 2-oxobutyrate to form 4-pyridyl-2-oxo-4-hydroxyisovalerate.[5]

  • Further Modifications: Subsequent enzymatic steps, likely involving aminotransferases and hydroxylases, lead to the final HPHT structure.

Peptidyl_Moiety_Biosynthesis Lysine L-Lysine P2C Piperideine-2-carboxylate Lysine->P2C SanL Oxidized_P2C Oxidized intermediate P2C->Oxidized_P2C NikD Picolinaldehyde Picolinaldehyde Oxidized_P2C->Picolinaldehyde SanN POHIV 4-pyridyl-2-oxo-4- hydroxyisovalerate Picolinaldehyde->POHIV SanM Oxobutyrate 2-Oxobutyrate Oxobutyrate->POHIV HPHT HPHT POHIV->HPHT Further modifications

Biosynthesis of the Hydroxypyridyl-homothreonine (HPHT) Moiety.
Assembly of this compound

The final step in the biosynthesis of this compound is the formation of a peptide bond between the 5-aminohexuronic acid nucleoside and the HPHT peptidyl moiety. This condensation reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS) or a similar ligase encoded within the san gene cluster.

Quantitative Data

Quantitative analysis of the nikkomycin biosynthesis pathway is crucial for optimizing production yields. This includes enzyme kinetics and fermentation data.

Table 2: Kinetic Parameters of Characterized Nikkomycin Biosynthetic Enzymes
EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (mM-1s-1)Reference
NikD Δ¹- or Δ²-piperideine-2-carboxylate5.264-[10]
NikD 3,4-dehydro-L-proline13,00018-[10]
SanM Picolinaldehyde123.2-11.4[5]
SanM 2-oxobutyrate335.6-4.0[5]
Table 3: Nikkomycin Production Yields in Engineered S. ansochromogenes Strains
StrainGenetic ModificationNikkomycin X (mg/L)Nikkomycin Z (mg/L)Total Nikkomycins (mg/L)Reference
Wild-type-220120340[2]
ExconjugantIntroduction of an extra san gene cluster8802101090[2]
sanPDMBlocked imidazolone pathway0300300[12]
sanPDMBlocked imidazolone pathway + 2 g/L uracil feeding0800800[12]
UMN33G2Optimized fermentation-2300-[13]

Experimental Protocols

Gene Knockout in Streptomyces ansochromogenes (Redirect PCR Targeting)

This protocol describes a general workflow for creating a gene deletion mutant in S. ansochromogenes using the Redirect PCR targeting method.

Gene_Knockout_Workflow Start Start: Design Primers PCR1 PCR amplify disruption cassette (e.g., apramycin resistance) Start->PCR1 PCR2 Electroporate PCR product into E. coli expressing λ-Red PCR1->PCR2 Recombination Homologous recombination in cosmid PCR2->Recombination Isolation Isolate recombinant cosmid Recombination->Isolation Conjugation Conjugate cosmid into S. ansochromogenes Isolation->Conjugation Selection1 Select for double-crossover events (e.g., antibiotic resistance) Conjugation->Selection1 Verification Verify gene knockout by PCR and Southern blot Selection1->Verification End End: Confirmed Mutant Strain Verification->End

Workflow for Gene Knockout in Streptomyces ansochromogenes.

Methodology:

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a disruption cassette (e.g., an apramycin resistance gene).

  • PCR Amplification: Amplify the disruption cassette using the designed primers and a template plasmid.

  • Electroporation and Recombination: Electroporate the purified PCR product into an E. coli strain carrying the nikkomycin biosynthetic gene cluster on a cosmid and expressing the λ-Red recombinase system. This will mediate the replacement of the target gene with the disruption cassette.

  • Cosmid Isolation and Conjugation: Isolate the recombinant cosmid from E. coli and transfer it into S. ansochromogenes via intergeneric conjugation.

  • Selection and Screening: Select for exconjugants that have undergone double-crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette. This is typically done by screening for antibiotic resistance and sensitivity.

  • Verification: Confirm the gene knockout in the mutant strain by PCR analysis and Southern blotting.

Enzyme Assay for NikD (Oxidase)

This protocol outlines a method to determine the activity of the flavoenzyme NikD by measuring the production of hydrogen peroxide.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate (Δ¹- or Δ²-piperideine-2-carboxylate), horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., Amplex Red).

  • Enzyme Addition: Initiate the reaction by adding purified NikD enzyme to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of hydrogen peroxide production, which is proportional to the NikD activity, using a standard curve of known H₂O₂ concentrations. Apparent steady-state kinetic parameters (Km and kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations.[10]

HPLC Analysis of Nikkomycin Production

This protocol describes a method for the extraction and quantification of nikkomycins from the fermentation broth of S. ansochromogenes.

Methodology:

  • Sample Preparation: Centrifuge the fermentation broth to remove the mycelia. Filter the supernatant through a 0.22 µm filter.[1]

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column (e.g., ZORBAX SB C-18, 5 µm, 4.6 × 250 mm).[1]

  • Mobile Phase: A typical mobile phase consists of a gradient of methanol and an aqueous buffer (e.g., 0.05 M zinc acetate adjusted to pH 4.0 with acetic acid).

  • Detection: Monitor the elution profile using a photodiode array (PDA) detector at 260 nm and 290 nm to detect the different nikkomycin species.[1]

  • Quantification: Quantify the concentration of this compound and other analogues by comparing the peak areas to those of known standards.

Conclusion

The biosynthesis of this compound is a complex and fascinating process involving a large, dedicated gene cluster and a series of intricate enzymatic reactions. The recent elucidation of the cryptic phosphorylation mechanism in the nucleoside pathway has significantly advanced our understanding. The information presented in this guide, including the functions of the san genes, quantitative data on enzyme kinetics and fermentation yields, and detailed experimental protocols, provides a solid foundation for researchers in the fields of natural product biosynthesis, metabolic engineering, and antifungal drug development. Further characterization of the unassigned enzymes in the san cluster and the optimization of fermentation conditions hold the potential to further increase the production of these valuable antifungal agents.

References

In Vitro Activity of Nikkomycin Z Against Dimorphic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for the fungal cell wall biosynthesis.[1][2][3][] As chitin is absent in mammals, Nikkomycin Z presents a promising selective target for antifungal therapy with potentially low host toxicity.[2][3][5] This technical guide provides an in-depth overview of the in vitro activity of Nikkomycin Z against several clinically significant dimorphic fungi, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanism of action.

Mechanism of Action

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[1][2] Its structure mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains.[1][3][] This disruption of chitin synthesis compromises the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[1][6] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is mediated by a dipeptide permease system.[1]

Mechanism of Action of Nikkomycin Z cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_cell_wall Fungal Cell Wall Nikkomycin Z_ext Nikkomycin Z Permease Dipeptide Permease Nikkomycin Z_ext->Permease Uptake Nikkomycin Z_int Nikkomycin Z Permease->Nikkomycin Z_int Chitin Synthase Chitin Synthase Nikkomycin Z_int->Chitin Synthase Inhibition Chitin Chitin Synthesis Chitin Synthase->Chitin Catalysis UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin Synthase Substrate

Mechanism of Nikkomycin Z Action

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Nikkomycin Z has been evaluated against a range of dimorphic fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) reported in various studies.

Table 1: Activity against Blastomyces dermatitidis
StrainMIC (µg/mL)MFC (µg/mL)Reference
ATCC 261990.783.1[7]
Not Specified--[8][9]
Table 2: Activity against Coccidioides immitis
Strain/PhaseMIC (µg/mL)MFC (µg/mL)Reference
Mycelial Phase (10 isolates)1 - 16 (MIC₈₀: 4.9)-[6]
Not Specified2.52.5[10]
UTHSCSA DI17-1430.125 - 4 (50% inhibition)>16 (100% inhibition)[11]
Table 3: Activity against Histoplasma capsulatum
Number of IsolatesMIC Range (µg/mL)Median MIC (µg/mL)Reference
204 - 648[12][13]
10.5-[14]
Table 4: Activity against Sporothrix species
Species (No. of Isolates)MIC (µg/mL)Reference
S. globosa (1)12.5[15][16]
S. schenckii sensu stricto (6)≤ 400 (for 4/6 isolates)[15][16]
S. brasiliensis (10)≤ 400 (for 3/10 isolates)[15][16]

Experimental Protocols

The determination of in vitro susceptibility of dimorphic fungi to Nikkomycin Z generally follows established broth micro- or macrodilution methods, with modifications to accommodate the specific growth requirements of these organisms.

Broth Microdilution for Yeast Phase (e.g., Histoplasma capsulatum, Blastomyces dermatitidis)

This protocol is adapted from methodologies described in studies evaluating antifungal susceptibility against dimorphic fungi.[13][17]

  • Inoculum Preparation:

    • The yeast phase of the fungus is cultured on an appropriate agar medium (e.g., Brain Heart Infusion agar) at 35-37°C.

    • Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell concentration. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum size.

  • Drug Dilution:

    • Nikkomycin Z is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate.

    • The plate is incubated at 35-37°C for 48 to 96 hours, or until sufficient growth is observed in the drug-free control wells.[8]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control.[6][11]

Checkerboard Assay for Synergy Testing

To evaluate the interaction of Nikkomycin Z with other antifungal agents, a checkerboard titration method is employed.[6][18][19]

  • Plate Preparation:

    • Two antifungal agents (e.g., Nikkomycin Z and an azole) are serially diluted along the ordinate and abscissa of a 96-well microtiter plate, respectively. This creates a matrix of wells with varying concentrations of each drug and their combinations.

  • Inoculation and Incubation:

    • The fungal inoculum, prepared as described above, is added to all wells.

    • The plate is incubated under appropriate conditions for the specific fungus.

  • Data Analysis:

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

In Vitro Susceptibility Testing Workflow Start Start Fungal_Culture Culture Fungal Isolate (Yeast or Mold Phase) Start->Fungal_Culture Inoculum_Prep Prepare Standardized Inoculum Suspension Fungal_Culture->Inoculum_Prep Plate_Setup Dispense Drug Dilutions and Inoculum into Microtiter Plate Inoculum_Prep->Plate_Setup Drug_Dilution Prepare Serial Dilutions of Nikkomycin Z Drug_Dilution->Plate_Setup Incubation Incubate at Appropriate Temperature and Duration Plate_Setup->Incubation Read_Results Visually or Spectrophotometrically Read Growth Inhibition Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Determine_MFC Determine Minimum Fungicidal Concentration (MFC) (Optional) Determine_MIC->Determine_MFC End End Determine_MIC->End Determine_MFC->End

Workflow for In Vitro Susceptibility Testing

Discussion

The in vitro data consistently demonstrate that Nikkomycin Z is most active against dimorphic fungi with a high chitin content in their cell walls, such as Coccidioides immitis and Blastomyces dermatitidis.[8][9][20] Its activity against Histoplasma capsulatum appears to be more variable.[12][13] For Sporothrix species, the efficacy of Nikkomycin Z alone is limited for some species, but it shows significant synergistic potential when combined with itraconazole.[15][16]

The variability in susceptibility across different species and even strains may be attributed to several factors, including differences in the number and types of chitin synthase isoenzymes, the overall chitin content of the cell wall, and the efficiency of the drug uptake mechanism.[1][21] It is also important to note that the in vitro activity can be influenced by the specific growth phase (yeast vs. mycelial) being tested, as the cell wall composition can differ between the two forms.[22]

Conclusion

Nikkomycin Z represents a promising antifungal agent with a novel mechanism of action that is particularly effective against certain dimorphic fungal pathogens in vitro. Its potent activity against highly chitinous fungi like Coccidioides and Blastomyces underscores its therapeutic potential. Further research is warranted to fully elucidate the spectrum of its activity, optimize in vitro testing methodologies for dimorphic fungi, and explore its synergistic interactions with other antifungal drugs. These efforts will be crucial in advancing the clinical development of Nikkomycin Z for the treatment of invasive fungal infections.

References

Nikkomycin Z: A Competitive Inhibitor of Chitin Synthase – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z is a potent, naturally occurring nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, a critical enzyme in fungal cell wall biosynthesis.[1] This technical guide provides an in-depth overview of Nikkomycin Z, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualization of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antifungal drug development and the study of fungal cell wall biology.

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[2][3] Chitin is synthesized by a family of enzymes known as chitin synthases. Because chitin and chitin synthases are absent in mammals, they represent a highly selective target for antifungal therapy.[4] Nikkomycin Z, produced by Streptomyces tendae, is a structural analog of the chitin synthase substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[5] This structural mimicry allows Nikkomycin Z to bind to the active site of chitin synthase, competitively inhibiting the enzyme and disrupting cell wall formation, ultimately leading to osmotic lysis and fungal cell death.[1][6]

Mechanism of Action

Nikkomycin Z functions as a competitive inhibitor of chitin synthase.[7] Its chemical structure closely resembles that of the natural substrate, UDP-GlcNAc. This allows it to occupy the enzyme's active site, thereby preventing the binding of UDP-GlcNAc and blocking the polymerization of N-acetylglucosamine into chitin chains. The inhibition of chitin synthesis compromises the integrity of the fungal cell wall, rendering the cell susceptible to osmotic stress and lysis.[7]

Nikkomycin_Z_Mechanism cluster_enzyme Chitin Synthase Active Site ActiveSite Chitin Chitin Polymer ActiveSite->Chitin Catalyzes formation of NoChitin No Chitin Synthesis ActiveSite->NoChitin Leads to UDPGlcNAc UDP-N-acetylglucosamine (Substrate) UDPGlcNAc->ActiveSite Binds to NikkomycinZ Nikkomycin Z (Competitive Inhibitor) NikkomycinZ->ActiveSite Competitively binds to

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z.

Quantitative Inhibition Data

The inhibitory activity of Nikkomycin Z varies among different fungal species and their respective chitin synthase isozymes. The following tables summarize key quantitative data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), from various studies.

Fungal SpeciesChitin Synthase IsozymeIC50 (µM)Reference
Candida albicansCaChs115[7]
Candida albicansCaChs20.8[7]
Candida albicansCaChs313[7]
Saccharomyces cerevisiaeScChs10.367[8]
Fungal SpeciesChitin Synthase IsozymeKi (µM)Reference
Candida albicansCaChs21.5 ± 0.5[9]

Experimental Protocols

The assessment of chitin synthase inhibition by Nikkomycin Z is crucial for understanding its efficacy. While traditional methods have relied on the use of radiolabeled UDP-GlcNAc, non-radioactive, high-throughput assays have been developed for safer and more efficient screening.

Non-Radioactive, High-Throughput Chitin Synthase Assay

This protocol is adapted from methods utilizing the specific binding of wheat germ agglutinin (WGA) to chitin.[10][11]

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Bovine Serum Albumin (BSA) blocking buffer (20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

  • Fungal cell extract containing chitin synthase

  • Trypsin solution (80 µg/mL)

  • Soybean trypsin inhibitor (120 µg/mL)

  • Reaction mixture (e.g., 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in 50 mM Tris-HCl, pH 7.5)[11]

  • Nikkomycin Z solutions of varying concentrations

  • WGA-Horseradish Peroxidase (WGA-HRP) conjugate solution (e.g., 1 µg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)[11]

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Add 100 µL of WGA solution to each well of a 96-well plate.

    • Incubate overnight at room temperature.

    • Wash the plate three times with deionized water.

    • Add 200 µL of BSA blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the plate three times with deionized water.

  • Enzyme Preparation:

    • Prepare a crude enzyme extract from fungal cells.

    • Activate the zymogenic chitin synthase by incubating the extract with trypsin for a defined period (e.g., 30 minutes at 30°C).[11]

    • Stop the trypsin activity by adding a soybean trypsin inhibitor.[11]

  • Inhibition Assay:

    • To appropriate wells, add the reaction mixture, the prepared enzyme, and varying concentrations of Nikkomycin Z. Include control wells with no inhibitor.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 1-3 hours) to allow for chitin synthesis.[11]

  • Detection:

    • Wash the plate six times with deionized water to remove unbound reactants.

    • Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.[11]

    • Wash the plate six times with deionized water.

    • Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • Calculate the percent inhibition for each concentration of Nikkomycin Z relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow Start Start CoatPlate Coat 96-well plate with WGA Start->CoatPlate BlockPlate Block plate with BSA CoatPlate->BlockPlate PrepareEnzyme Prepare fungal chitin synthase extract BlockPlate->PrepareEnzyme AddReagents Add enzyme, substrate, and Nikkomycin Z PrepareEnzyme->AddReagents Incubate Incubate to allow chitin synthesis AddReagents->Incubate Wash1 Wash plate Incubate->Wash1 AddWGAHRP Add WGA-HRP conjugate Wash1->AddWGAHRP Incubate2 Incubate AddWGAHRP->Incubate2 Wash2 Wash plate Incubate2->Wash2 AddTMB Add TMB substrate Wash2->AddTMB MeasureAbsorbance Measure absorbance AddTMB->MeasureAbsorbance AnalyzeData Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a non-radioactive chitin synthase inhibition assay.

Fungal Cell Wall Integrity Pathway

The inhibition of chitin synthesis by Nikkomycin Z triggers a cellular stress response in fungi, primarily activating the Cell Wall Integrity (CWI) signaling pathway.[2] This pathway attempts to compensate for the cell wall damage by upregulating the expression of various genes, including other chitin synthase isozymes. Understanding this pathway is crucial for predicting potential resistance mechanisms and for developing synergistic drug combinations.

The CWI pathway is a conserved signaling cascade that is activated by cell wall stress.[5] It involves a series of protein kinases that ultimately lead to the activation of transcription factors, which in turn regulate the expression of genes involved in cell wall synthesis and remodeling.[5][12]

CWI_Pathway NikkomycinZ Nikkomycin Z ChitinSynthase Chitin Synthase NikkomycinZ->ChitinSynthase Inhibits CellWallStress Cell Wall Stress ChitinSynthase->CellWallStress Leads to Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Activates Rho1 Rho1-GTP Sensors->Rho1 Activates PKC1 Protein Kinase C1 (Pkc1) Rho1->PKC1 Activates MAPK MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK Activates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TranscriptionFactors Activates GeneExpression Upregulation of Cell Wall Genes (e.g., other CHS isozymes) TranscriptionFactors->GeneExpression Induces CellWallRepair Compensatory Cell Wall Repair GeneExpression->CellWallRepair

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway.

Conclusion

Nikkomycin Z remains a valuable tool for studying fungal cell wall biosynthesis and a promising candidate for antifungal drug development, particularly in combination therapies. Its specific, competitive inhibition of chitin synthase provides a clear mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers working with Nikkomycin Z. Further research into the interplay between Nikkomycin Z and the fungal CWI pathway may reveal novel strategies to overcome potential drug resistance and enhance its therapeutic efficacy.

References

An In-depth Technical Guide on the Early-Stage Efficacy of Nikkomycin Z

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nikkomycin Z is a first-in-class, investigational antifungal agent derived from Streptomyces tendae that functions through the competitive inhibition of chitin synthase, an enzyme critical for the integrity of the fungal cell wall but absent in mammals.[1][2][3][4] This unique mechanism of action confers a high degree of selectivity and suggests a favorable safety profile.[1][4][5] Early-stage research has demonstrated significant fungicidal activity, particularly against endemic, dimorphic fungi such as Coccidioides spp., the causative agent of Valley Fever.[1][3][6] Furthermore, extensive in vitro and in vivo studies have revealed potent synergistic effects when Nikkomycin Z is combined with other antifungal classes, including azoles and echinocandins, positioning it as a promising candidate for both monotherapy and combination therapy against challenging fungal infections.[1][7][8][9] This document provides a comprehensive overview of the core efficacy data, experimental protocols, and mechanisms of action based on foundational, early-stage research.

Mechanism of Action

Nikkomycin Z's antifungal activity is rooted in its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme chitin synthase.[10][11] The drug is actively transported into the fungal cell via a dipeptide permease-mediated system.[11][12] Once inside, it acts as a potent competitive inhibitor of chitin synthase, effectively blocking the synthesis of chitin, a vital polymer that provides structural rigidity to the fungal cell wall.[11][13] This disruption leads to osmotic instability, aberrant morphology, and ultimately, cell lysis and death.[14] In Candida albicans, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3).[14] Because mammals lack chitin and the corresponding enzymatic machinery, Nikkomycin Z's action is highly specific to fungal pathogens.[1][4][5]

Nikkomycin_Z_MoA Mechanism of Action of Nikkomycin Z cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NikZ_ext Nikkomycin Z permease Dipeptide Permease NikZ_ext->permease Transport NikZ_int Nikkomycin Z permease->NikZ_int ChitinSynthase Chitin Synthase NikZ_int->ChitinSynthase Competitively Inhibits UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds Chitin Chitin (Cell Wall Component) ChitinSynthase->Chitin Synthesizes Lysis Cell Lysis & Fungicidal Effect Chitin->Lysis Disruption Leads to In_Vitro_Synergy_Workflow Experimental Workflow: In Vitro Checkerboard Synergy Assay start Start prep_inoculum Prepare & Standardize Fungal Inoculum start->prep_inoculum setup_plate Dispense Drug Combinations into Microtiter Plate (Checkerboard Matrix) prep_inoculum->setup_plate prep_dilutions_A Prepare Serial Dilutions of Nikkomycin Z prep_dilutions_A->setup_plate prep_dilutions_B Prepare Serial Dilutions of Partner Antifungal prep_dilutions_B->setup_plate inoculate Inoculate Wells with Fungal Suspension setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MICs for all Combinations incubate->read_mic calculate_fic Calculate FIC Index (Σ FIC = FIC A + FIC B) read_mic->calculate_fic end End calculate_fic->end In_Vivo_Efficacy_Workflow Generalized Workflow: Murine Mycosis Model cluster_groups Treatment Arms cluster_analysis Endpoint Analysis start Start acclimate Acclimatize Mice start->acclimate infect Induce Infection (e.g., IV, Intranasal, or Intracranial Challenge) acclimate->infect randomize Randomize into Treatment Groups infect->randomize treat_nikz Administer Nikkomycin Z (Specified Dose & Route) randomize->treat_nikz treat_control Administer Vehicle Control randomize->treat_control treat_comparator Administer Comparator (e.g., Fluconazole) randomize->treat_comparator monitor Daily Monitoring for Morbidity & Survival treat_nikz->monitor treat_control->monitor treat_comparator->monitor endpoint Study Endpoint monitor->endpoint survival Survival Analysis (Kaplan-Meier) endpoint->survival cfu Organ Fungal Burden (CFU Quantification) endpoint->cfu end End survival->end cfu->end

References

Unveiling the Fungal Achilles' Heel: A Technical Guide to the Molecular Target Validation of Nikkomycin Z

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – For researchers, scientists, and drug development professionals engaged in the battle against fungal infections, a comprehensive understanding of antifungal agents and their mechanisms of action is paramount. This in-depth technical guide delves into the molecular target validation of Nikkomycin Z, a potent antifungal agent, providing a core resource for advancing antifungal drug discovery.

Nikkomycin Z, a member of the nikkomycin class of peptidyl-nucleoside antibiotics, has long been recognized for its selective and potent antifungal activity.[1][2][3] This guide illuminates the scientific journey of validating its primary molecular target, chitin synthase, an enzyme crucial for the integrity of the fungal cell wall.

The Molecular Target: Chitin Synthase

The fungal cell wall is a dynamic and essential organelle, providing structural support and protection against environmental stresses. A key component of the cell wall in most fungi is chitin, a polymer of N-acetylglucosamine.[4][5] The synthesis of chitin is catalyzed by a family of enzymes known as chitin synthases. Crucially, chitin and the enzymatic machinery for its synthesis are absent in mammals, making chitin synthase an ideal and highly selective target for antifungal therapy.[3][4][5]

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[2][6][7][8][9] Structurally, it mimics the natural substrate of the enzyme, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[2][6][9] This molecular mimicry allows Nikkomycin Z to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The resulting disruption of cell wall synthesis leads to osmotic instability and ultimately, fungal cell death.[10]

Quantitative Analysis of Nikkomycin Z Inhibition

The validation of chitin synthase as the molecular target of Nikkomycin Z is supported by extensive quantitative data from in vitro enzyme inhibition assays. These studies have determined the inhibitory potency of Nikkomycin Z against various chitin synthase isozymes from different fungal species.

Fungal SpeciesChitin Synthase IsozymeInhibition Constant (Ki)IC50Reference
Candida albicansChs1-15 µM[11]
Candida albicansChs21.5 ± 0.5 µM0.8 µM[1][11]
Candida albicansChs3-13 µM[11]
Saccharomyces cerevisiaeChs1--[4]
Saccharomyces cerevisiaeChs2--[4]
Saccharomyces cerevisiaeChs1-0.367 µM[12]

Table 1: Inhibitory Activity of Nikkomycin Z against Fungal Chitin Synthases. This table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of Nikkomycin Z against different chitin synthase isozymes.

Experimental Protocols for Target Validation

The determination of the inhibitory activity of Nikkomycin Z on chitin synthase relies on robust experimental protocols. A commonly employed method is the non-radioactive chitin synthase activity assay.

Chitin Synthase Activity Assay (Non-Radioactive)

This assay quantifies the activity of chitin synthase by measuring the amount of synthesized chitin, which is captured on a wheat germ agglutinin (WGA)-coated microtiter plate.

Materials:

  • Fungal cell lysate containing chitin synthase

  • UDP-N-acetylglucosamine (substrate)

  • Nikkomycin Z (inhibitor)

  • WGA-coated 96-well plates

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from fungal cells known to express chitin synthase.

  • Plate Coating: If not using pre-coated plates, coat the wells of a 96-well microtiter plate with WGA.

  • Reaction Mixture: In each well, prepare a reaction mixture containing the reaction buffer, the fungal enzyme extract, and varying concentrations of Nikkomycin Z or a vehicle control.

  • Initiation of Reaction: Add the substrate, UDP-N-acetylglucosamine, to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period to allow for chitin synthesis.

  • Washing: Wash the wells to remove unbound substrate and enzyme.

  • Detection: Add WGA-HRP conjugate to each well, which will bind to the synthesized chitin. After another incubation and washing step, add the HRP substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the signal is proportional to the amount of chitin synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Nikkomycin Z and determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Chitin_Biosynthesis_Pathway Fructose6P Fructose-6-phosphate Glucosamine6P Glucosamine-6-phosphate Fructose6P->Glucosamine6P Glutamine:fructose-6-phosphate aminotransferase (GFAT) GlcNAc6P N-acetylglucosamine-6-phosphate Glucosamine6P->GlcNAc6P Glucosamine-6-phosphate N-acetyltransferase (GNA1) GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P Phosphoacetylglucosamine mutase (AGM1) UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc UDP-N-acetylglucosamine pyrophosphorylase (UAP1) Chitin Chitin UDPGlcNAc->Chitin Chitin Synthase (CHS)

Caption: The chitin biosynthesis pathway in fungi.

NikkomycinZ_Mechanism_of_Action cluster_enzyme Chitin Synthase Active Site Enzyme Chitin Synthase Chitin Chitin Synthesis Enzyme->Chitin Catalyzes NoChitin Inhibition of Chitin Synthesis Enzyme->NoChitin Leads to UDPGlcNAc UDP-N-acetylglucosamine (Substrate) UDPGlcNAc->Enzyme Binds to active site NikkomycinZ Nikkomycin Z (Competitive Inhibitor) NikkomycinZ->Enzyme Competitively binds to active site

Caption: Mechanism of action of Nikkomycin Z.

Target_Validation_Workflow A Hypothesized Target: Chitin Synthase B In Vitro Enzyme Assay (Chitin Synthase Activity) A->B D Cell-Based Assays (Fungal Growth Inhibition) A->D C Determine IC50 and Ki of Nikkomycin Z B->C F In Vivo Efficacy Studies (Animal Models of Fungal Infection) C->F E Genetic Validation (e.g., Gene Deletion/ Overexpression of CHS) D->E E->F G Validated Molecular Target F->G

Caption: Experimental workflow for target validation.

Conclusion

The convergence of biochemical, genetic, and in vivo evidence unequivocally validates chitin synthase as the primary molecular target of Nikkomycin Z. This technical guide provides a foundational resource for researchers in the field, offering detailed insights into the mechanism of action, quantitative inhibitory data, and robust experimental protocols. A thorough understanding of the molecular target validation of Nikkomycin Z not only solidifies our knowledge of this promising antifungal agent but also provides a blueprint for the discovery and development of novel antifungals targeting the fungal cell wall.

References

An In-Depth Technical Guide to the Peptide Transport System for Nikkomycin Z Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z, a potent inhibitor of chitin synthase, holds significant promise as an antifungal agent. Its efficacy, however, is critically dependent on its entry into the fungal cell, a process mediated by the peptide transport system. This technical guide provides a comprehensive overview of this transport system, focusing on its role in Nikkomycin Z uptake, the kinetic parameters governing this process, the experimental methodologies used for its investigation, and the regulatory pathways that control its expression.

The Fungal Peptide Transport System: A Gateway for Nikkomycin Z

Fungi have evolved sophisticated peptide transport systems to acquire peptides from their environment as a source of nitrogen and amino acids. These systems are broadly categorized into two major families: the Di/Tripeptide Transporters (PTR) and the Oligopeptide Transporters (OPT). Evidence strongly indicates that Nikkomycin Z, being a peptidyl nucleoside, is primarily taken up by the PTR family of transporters in pathogenic fungi such as Candida albicans.[1][2][3] The sensitivity of fungal species to Nikkomycin Z often correlates with their ability to transport the antibiotic across the cell membrane.[2]

Quantitative Analysis of Nikkomycin Z Transport

Understanding the kinetics of Nikkomycin Z transport is crucial for optimizing its therapeutic efficacy. The following table summarizes key kinetic parameters that have been determined for the peptide transport system in Candida albicans.

ParameterValueSubstrate/CompetitorOrganismReference
Ki (Inhibition Constant) 2.6 µMNikkomycin Z (competing with alanyl-α-thiophenylglycine)Candida albicans[4]
Vmax (Maximum Velocity) 62 pmol/min/mg of cellsNikkomycin ZCandida albicans[4]
Apparent Km (Michaelis Constant) 33 µML-methionyl-L-methionyl-L-[METHYL-14C]methionineCandida albicans[1]

These data highlight the high affinity of Nikkomycin Z for the peptide transport system, as indicated by its low Ki value. The Vmax provides a measure of the transport capacity for the drug. For comparison, the apparent Km for a tripeptide substrate is also included, providing context for the general efficiency of peptide uptake.

Experimental Protocols

The investigation of the peptide transport system and its interaction with Nikkomycin Z relies on specific experimental assays. Below are detailed methodologies for key experiments.

Radiolabeled Peptide/Nikkomycin Z Uptake Assay

This assay directly measures the rate of transport of a radiolabeled substrate into fungal cells.

a. Cell Culture and Preparation:

  • Culture Candida albicans cells overnight at 30°C in a minimal medium with a poor nitrogen source (e.g., proline) to induce the expression of peptide transporters.

  • Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate-buffered saline), and resuspend them to a defined cell density.

b. Uptake Measurement:

  • Pre-warm the cell suspension and a solution of radiolabeled Nikkomycin Z (or a competing peptide) to the desired temperature (e.g., 30°C).

  • Initiate the uptake by mixing the cells with the radiolabeled substrate.

  • At specific time intervals, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the extracellular medium.

  • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound substrate.

  • Determine the amount of radioactivity retained by the cells on the filter using a scintillation counter.

c. Data Analysis:

  • Plot the intracellular concentration of the radiolabeled substrate as a function of time.

  • The initial linear portion of the curve represents the initial rate of uptake (V0).

  • To determine the kinetic parameters (Km and Vmax), perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.

Competition Assay

This assay is used to determine the affinity of a non-labeled compound (like Nikkomycin Z) for the peptide transporter by measuring its ability to inhibit the uptake of a radiolabeled peptide substrate.

a. Assay Setup:

  • Follow the same cell preparation and uptake measurement procedure as in the radiolabeled uptake assay.

  • In addition to the radiolabeled peptide, add varying concentrations of the unlabeled competitor (Nikkomycin Z) to the reaction mixture.

b. Data Analysis:

  • Measure the initial rate of uptake of the radiolabeled peptide in the presence of different concentrations of the competitor.

  • Plot the uptake rate against the competitor concentration.

  • The data can be analyzed using a Dixon plot or by fitting to competitive inhibition models to determine the inhibition constant (Ki) of the competitor.

Visualizing the Regulatory Network and Experimental Workflow

Signaling Pathway of Peptide Transporter Regulation

The expression of peptide transporter genes, such as PTR2, is tightly regulated in response to the availability of nitrogen sources. In Candida albicans, this regulation is primarily governed by the Nitrogen Catabolite Repression (NCR) pathway.

G Nitrogen Catabolite Repression (NCR) Pathway in Candida albicans cluster_0 Nutrient Sensing cluster_1 Signal Transduction cluster_2 Gene Expression Preferred N Source Preferred N Source TORC1 TORC1 Preferred N Source->TORC1 Activates Poor N Source Poor N Source Poor N Source->TORC1 Inactivates Gln3/Gat1 (Inactive) Gln3/Gat1 (Inactive) TORC1->Gln3/Gat1 (Inactive) Phosphorylates & Maintains in Cytoplasm Gln3/Gat1 (Active) Gln3/Gat1 (Active) Gln3/Gat1 (Inactive)->Gln3/Gat1 (Active) Dephosphorylation & Nuclear Localization PTR2 Gene PTR2 Gene Gln3/Gat1 (Active)->PTR2 Gene Binds to GATAA in Promoter Ptr2 Transporter Ptr2 Transporter PTR2 Gene->Ptr2 Transporter Transcription & Translation Peptide/Nikkomycin Z Uptake Peptide/Nikkomycin Z Uptake Ptr2 Transporter->Peptide/Nikkomycin Z Uptake Mediates

Caption: Regulation of PTR2 expression by the NCR pathway.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps involved in determining the kinetic parameters of Nikkomycin Z transport.

G Workflow for Kinetic Analysis of Nikkomycin Z Uptake cluster_0 Preparation cluster_1 Uptake Assay cluster_2 Data Acquisition & Analysis A Culture C. albicans (Poor N Source) B Harvest & Wash Cells A->B D Incubate Cells with Radiolabeled Substrate +/- Competitor B->D C Prepare Radiolabeled Substrate & Competitor C->D E Time-course Sampling D->E F Filtration & Washing E->F G Scintillation Counting F->G H Calculate Uptake Rates G->H I Determine Km, Vmax, Ki H->I

Caption: Experimental workflow for kinetic analysis.

Conclusion

The peptide transport system is a critical determinant of Nikkomycin Z's antifungal activity. A thorough understanding of its kinetics, regulation, and the experimental methods used for its study is essential for the development of novel antifungal strategies. By targeting this transport system, it may be possible to enhance the uptake of Nikkomycin Z and other peptidyl drugs, thereby improving their therapeutic efficacy. Further research into the specific roles of different peptide transporters and their regulation will undoubtedly pave the way for new approaches to combat fungal infections.

References

Nikkomycin Z: A Technical Guide to its Impact on Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nikkomycin Z is a peptidyl nucleoside antibiotic that exhibits potent antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1][2][3] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and subsequent cell lysis, particularly in pathogenic fungi where chitin is an essential structural component.[1][4] This technical guide provides an in-depth analysis of Nikkomycin Z's mechanism of action, its quantifiable effects on various fungal species, and the cellular signaling pathways activated in response to the induced cell wall stress. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Nikkomycin Z's primary mode of action is the competitive inhibition of chitin synthases (Chs), the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[2][5] Structurally, Nikkomycin Z mimics the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the enzyme's active site but preventing the catalytic reaction.[3][5] This competitive inhibition blocks the formation of chitin, a vital polysaccharide that provides structural rigidity to the fungal cell wall.[2][6] The inability to synthesize chitin, especially during cell division and growth, compromises the cell wall's ability to withstand internal turgor pressure, ultimately leading to cell lysis.[1][7]

The susceptibility of different fungal species to Nikkomycin Z varies, depending on factors such as the number and type of chitin synthase isoenzymes they possess, the overall chitin content of their cell walls, and the efficiency of drug uptake.[3][6] For instance, Nikkomycin Z has been shown to inhibit all three chitin synthase isozymes in Candida albicans (CaChs1, CaChs2, and CaChs3).[1]

cluster_0 Fungal Cell Cytoplasm cluster_1 Outcome UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitively inhibits Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into Disrupted_Wall Disrupted Cell Wall Integrity Cell_Wall->Disrupted_Wall Weakened by lack of chitin Cell_Lysis Cell Lysis Disrupted_Wall->Cell_Lysis

Caption: Mechanism of Nikkomycin Z action. (Max Width: 760px)

Quantitative Data: In Vitro Efficacy of Nikkomycin Z

The in vitro activity of Nikkomycin Z has been evaluated against a range of pathogenic fungi. The following tables summarize the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values reported in the literature.

Table 1: IC50 Values of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes [1]

Chitin Synthase IsozymeIC50 (µM)
CaChs115
CaChs20.8
CaChs313

Table 2: MIC80 Values of Nikkomycin Z against Various Fungal Species [7]

Fungal SpeciesMIC80 Range (µg/mL)
Candida albicans≤0.5 - 32
Candida parapsilosis1 - 4
Candida tropicalis>64
Candida krusei>64
Candida glabrata>64
Cryptococcus neoformans0.5 - >64

Table 3: In Vivo Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis [8]

Nikkomycin Z Dose (mg/kg/day)Mean Lung Fungal Burden (log10 CFU)
Placebo4.9 ± 3.0
202.6 ± 1.6
401.5 ± 1.2
800.45 ± 1.1
160Not specified, but 5 of 6 mice were culture-negative

Fungal Cell Wall Integrity (CWI) Signaling Pathway Response

Inhibition of chitin synthesis by Nikkomycin Z induces significant stress on the fungal cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAP kinase cascade that attempts to compensate for the damage.[9][10][11] The CWI pathway is a crucial rescue mechanism for fungi under cell wall stress.[10][12]

Upon cell wall damage, transmembrane sensors (e.g., Wsc1, Mid2) detect the stress and activate the small GTPase Rho1.[12][13] Rho1, in turn, activates protein kinase C (Pkc1), which initiates a downstream phosphorylation cascade involving a series of MAP kinases (Bck1, Mkk1/2, and Slt2/Mpk1).[9][12] The terminal MAPK, Slt2/Mpk1, then translocates to the nucleus and activates transcription factors, such as Rlm1 and Swi4/Swi6 (SBF), leading to the expression of genes involved in cell wall repair and synthesis.[12] A common compensatory response to chitin synthesis inhibition is the increased synthesis of other cell wall components, such as β-glucans.[4][14] However, the simultaneous inhibition of both chitin and β-glucan synthesis has been shown to be a synergistic antifungal strategy.[4][14]

cluster_0 Cell Wall Stress & Sensing cluster_1 MAPK Cascade cluster_2 Nuclear Response cluster_3 Cellular Outcome Nikkomycin_Z Nikkomycin Z Cell_Wall_Stress Cell Wall Stress Nikkomycin_Z->Cell_Wall_Stress Sensors Transmembrane Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Activates Rho1 Rho1 (GTPase) Sensors->Rho1 Activate Pkc1 Pkc1 Rho1->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates Slt2_nucleus Slt2 (in nucleus) Slt2->Slt2_nucleus Translocates to nucleus Rlm1 Rlm1 (Transcription Factor) Slt2_nucleus->Rlm1 Activates SBF SBF (Swi4/Swi6) (Transcription Factor) Slt2_nucleus->SBF Activates Gene_Expression Target Gene Expression (Cell wall repair genes) Rlm1->Gene_Expression SBF->Gene_Expression Cell_Wall_Repair Compensatory Cell Wall Repair/Synthesis Gene_Expression->Cell_Wall_Repair

Caption: Fungal Cell Wall Integrity (CWI) pathway. (Max Width: 760px)

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol is adapted from methodologies described for assessing the inhibitory effect of Nikkomycin Z on chitin synthase activity.[1]

Objective: To determine the IC50 of Nikkomycin Z against fungal chitin synthase isozymes.

Materials:

  • Fungal cell lysate containing chitin synthase

  • Nikkomycin Z stock solution

  • Radiolabeled UDP-[14C]GlcNAc

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Microfuge tubes

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • 5% Trichloroacetic acid (TCA)

  • Ethanol

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, fungal cell lysate, and varying concentrations of Nikkomycin Z.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding radiolabeled UDP-[14C]GlcNAc.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) to allow for chitin synthesis.

  • Stop the reaction by adding cold 5% TCA.

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-chitin.

  • Wash the filter with ethanol to remove unincorporated UDP-[14C]GlcNAc.

  • Place the filter in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each Nikkomycin Z concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Nikkomycin Z concentration and fitting the data to a dose-response curve.

Fungal Cell Viability Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is used to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of Nikkomycin Z against a specific fungal strain.

Materials:

  • Fungal isolate

  • Nikkomycin Z stock solution

  • RPMI-1640 medium (or other suitable broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Prepare serial dilutions of Nikkomycin Z in the 96-well microtiter plate.

  • Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Visually inspect the plates or measure the optical density at a specific wavelength (e.g., 530 nm) to assess fungal growth.

  • The MIC is defined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., 80% reduction, MIC80) compared to the growth control.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Drug Prepare Nikkomycin Z Serial Dilutions Start->Prep_Drug Add_Inoculum Add Inoculum to 96-well Plate Prep_Inoculum->Add_Inoculum Add_Drug Add Drug Dilutions to Plate Prep_Drug->Add_Drug Incubate Incubate Plate Add_Inoculum->Incubate Add_Drug->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Workflow. (Max Width: 760px)

Conclusion

Nikkomycin Z represents a promising antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. Its ability to competitively inhibit chitin synthase leads to a loss of cell wall integrity and subsequent fungal cell death. The quantitative data presented underscore its potency against key pathogenic fungi. Furthermore, understanding the CWI signaling pathway provides insights into the fungal response to this targeted therapy and opens avenues for synergistic drug combinations. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of Nikkomycin Z and other chitin synthase inhibitors.

References

Understanding the Fungicidal vs. Fungistatic Properties of Nikkomycin Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z is a potent, naturally occurring nucleoside-peptide antibiotic that exhibits significant antifungal properties through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2][3] Due to the absence of chitin in mammalian cells, Nikkomycin Z presents a promising therapeutic agent with a high degree of selectivity and potentially low toxicity.[2][4][5] This technical guide provides an in-depth analysis of the fungicidal versus fungistatic characteristics of Nikkomycin Z against a range of pathogenic fungi. It consolidates quantitative data from various studies, details the experimental protocols for assessing its activity, and illustrates the key biological pathways involved.

Mechanism of Action: Inhibition of Chitin Synthesis

Nikkomycin Z exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[2][3][6] Chitin, a β-(1,4)-linked homopolymer of N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall, providing rigidity and osmotic stability.[7][8] Chitin synthases are membrane-bound enzymes that catalyze the polymerization of GlcNAc from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).[3][8] Structurally similar to UDP-GlcNAc, Nikkomycin Z binds to the active site of chitin synthase, thereby blocking the synthesis of chitin chains.[1][3] This disruption of cell wall integrity can lead to osmotic lysis and cell death, particularly in fungi where chitin is a major structural component.[1]

The inhibition of chitin synthesis by Nikkomycin Z disrupts the normal cell cycle and morphogenesis of fungi. In yeast, it can prevent the formation of the primary septum during cell division, leading to cell lysis.[6] In filamentous fungi, it can interfere with hyphal growth and septum formation. The overall effect—whether fungistatic (inhibiting growth) or fungicidal (killing the fungus)—is dependent on the fungal species, its growth phase, and the concentration of Nikkomycin Z.[2][9]

Quantitative Analysis of Antifungal Activity

The activity of Nikkomycin Z is quantified using two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, indicating fungistatic activity. The MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum, indicating fungicidal activity.

Summary of In Vitro Activity

The following tables summarize the reported MIC and MFC values for Nikkomycin Z against various fungal pathogens. It is important to note that these values can vary depending on the specific strain, testing methodology, and experimental conditions.

Table 1: In Vitro Activity of Nikkomycin Z Against Yeast and Yeast-like Fungi

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Notes
Candida albicans≤0.5 - 32[1]4 - 64[1]Moderately susceptible. Fungicidal at higher concentrations.[1]
Candida parapsilosis1 - 4[1]-Susceptible.
Candida glabrata>64[1]-Resistant.
Candida krusei>64[1]-Resistant.
Candida tropicalis>64[1]-Resistant.
Cryptococcus neoformans0.5 - >64[1]-Generally resistant, with some susceptible isolates.[1]
Candida auris0.125 - >64[10]-Mixed activity with MIC50 of 2 µg/mL and MIC90 of 32 µg/mL.[10]

Table 2: In Vitro Activity of Nikkomycin Z Against Dimorphic and Filamentous Fungi

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Notes
Coccidioides immitis1 - 16 (mycelial)[1]>800 (mycelial)[11]Highly susceptible in its parasitic spherule-endospore phase (MIC 0.125 µg/mL).[1] Considered fungicidal against this phase.[2][9]
0.125 (spherule)[1]-
Blastomyces dermatitidis0.78[2]3.1[2]Susceptible and exhibits fungicidal activity.[2]
Histoplasma capsulatum4 - >64[2]-Variable susceptibility.
Aspergillus fumigatus>64[1]-Generally resistant when used alone, but shows marked synergism with itraconazole.[1]
Aspergillus flavus>64[1]-Resistant alone, synergistic with itraconazole.[1]
Fusarium spp.>64[1]800 - 1600[11]Resistant.
Rhizopus spp.>50[11]>50[11]Resistant.

Experimental Protocols

The determination of MIC and MFC values for Nikkomycin Z is typically performed using standardized broth microdilution methods, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Nikkomycin Z stock solution

  • Fungal inoculum, standardized to the appropriate concentration

  • Spectrophotometer or hemacytometer for inoculum standardization

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of Nikkomycin Z is prepared in the 96-well plates using RPMI-1640 medium. The final concentrations typically range from 0.125 to 64 µg/mL or higher.[1]

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.): Fungal colonies from a 24-48 hour culture on a suitable agar medium are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]

    • Filamentous Fungi (Aspergillus spp., etc.): Conidia are harvested from a 7-day old culture on potato dextrose agar. The conidial suspension is adjusted using a spectrophotometer or hemacytometer to a final concentration of approximately 1 x 10⁴ conidia/mL.[1]

  • Inoculation: Each well containing the diluted Nikkomycin Z is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.

  • Reading the MIC: The MIC is determined as the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth compared to the growth control. For yeasts, this is often a prominent decrease in turbidity. For filamentous fungi, it is the lowest concentration with no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step after the MIC has been established.

Procedure:

  • Following the MIC reading, an aliquot (typically 10-100 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).

  • The aliquot is subcultured onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • The plates are incubated at 35°C for a period sufficient to allow for the growth of any viable fungal cells (typically 24-72 hours).

  • The MFC is defined as the lowest concentration of Nikkomycin Z from which there is no fungal growth on the subculture plates, or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.[12]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the biological pathways and experimental workflows central to understanding the action of Nikkomycin Z.

Chitin Biosynthesis Pathway

This pathway outlines the key enzymatic steps leading to the formation of chitin, the target of Nikkomycin Z.

Chitin_Biosynthesis_Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate G6PI Glucose-6-P Isomerase G6P->G6PI F6P Fructose-6-Phosphate GFAT GFAT F6P->GFAT GlcN6P Glucosamine-6-Phosphate GNA1 GNA1 GlcN6P->GNA1 GlcNAc6P N-acetylglucosamine-6-Phosphate AGM1 AGM1 GlcNAc6P->AGM1 GlcNAc1P N-acetylglucosamine-1-Phosphate UAP1 UAP1 GlcNAc1P->UAP1 UDPGlcNAc UDP-N-acetylglucosamine Chs Chitin Synthase UDPGlcNAc->Chs Chitin Chitin Hexokinase->G6P G6PI->F6P GFAT->GlcN6P GNA1->GlcNAc6P AGM1->GlcNAc1P UAP1->UDPGlcNAc Chs->Chitin NikZ Nikkomycin Z NikZ->Chs Competitive Inhibition

Caption: The Chitin Biosynthesis Pathway and the inhibitory action of Nikkomycin Z.

Experimental Workflow for Determining Fungicidal vs. Fungistatic Properties

This diagram illustrates the sequential steps involved in differentiating between the fungistatic and fungicidal activity of Nikkomycin Z.

MIC_MFC_Workflow start Start: Fungal Isolate prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Nikkomycin Z in Microtiter Plate serial_dilution->inoculate incubate_mic Incubate (35°C, 24-72h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no visible growth onto agar plates read_mic->subculture incubate_mfc Incubate Agar Plates (35°C, 24-72h) subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no growth on agar) incubate_mfc->read_mfc fungistatic Fungistatic Effect (Growth on agar at concentrations ≥ MIC) read_mfc->fungistatic fungicidal Fungicidal Effect (No growth on agar at MFC) read_mfc->fungicidal

Caption: Workflow for determining the MIC and MFC of Nikkomycin Z.

Fungal Cell Wall Integrity Pathway and Nikkomycin Z

This diagram illustrates how the inhibition of chitin synthesis by Nikkomycin Z can trigger the cell wall integrity (CWI) pathway, a compensatory stress response mechanism in fungi.

CWI_Pathway NikZ Nikkomycin Z ChitinSynthase Chitin Synthase NikZ->ChitinSynthase Inhibition ChitinSynthesis Chitin Synthesis ChitinSynthase->ChitinSynthesis CellWallStress Cell Wall Stress ChitinSynthesis->CellWallStress Reduced Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors CellLysis Cell Lysis / Fungicidal Effect CellWallStress->CellLysis If severe GrowthArrest Growth Arrest / Fungistatic Effect CellWallStress->GrowthArrest If compensated Rho1 Rho1 GTPase Sensors->Rho1 PKC1 PKC1 Rho1->PKC1 MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_cascade TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_cascade->TranscriptionFactors GeneExpression Upregulation of Cell Wall Genes (e.g., CHS, FKS) TranscriptionFactors->GeneExpression GeneExpression->CellWallStress Compensatory Response

Caption: The Fungal Cell Wall Integrity (CWI) pathway response to Nikkomycin Z.

Conclusion

Nikkomycin Z demonstrates a spectrum of antifungal activity that is highly dependent on the target fungal species. It exhibits potent fungicidal activity against key dimorphic pathogens like Coccidioides immitis and Blastomyces dermatitidis, making it a compelling candidate for the treatment of diseases caused by these organisms.[2][9] Against other fungi, such as Candida albicans, its effect can be fungistatic at lower concentrations and fungicidal at higher concentrations.[1] For many opportunistic molds like Aspergillus species, Nikkomycin Z shows limited activity when used as a monotherapy but displays significant synergistic potential with other antifungal agents, such as azoles.[1] This synergistic action suggests a promising role for Nikkomycin Z in combination therapies to enhance efficacy and combat antifungal resistance. The detailed understanding of its fungicidal versus fungistatic properties, guided by standardized experimental protocols, is crucial for the strategic development and clinical application of this promising antifungal agent. Further research into the interplay between Nikkomycin Z and the fungal cell wall integrity pathway will provide deeper insights into its mechanism of action and potential avenues to overcome resistance.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1][2] As chitin is absent in mammals, Nikkomycin Z presents a promising therapeutic agent with a selective mechanism of action.[3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z against various fungal pathogens, summarizes reported MIC values, and illustrates the underlying mechanism of action and experimental workflow. The methodologies are primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of Nikkomycin Z

Nikkomycin Z exerts its antifungal effect by disrupting the synthesis of chitin, a crucial component of the fungal cell wall. It acts as a competitive inhibitor of the enzyme chitin synthase.[1] Structurally similar to the natural substrate UDP-N-acetylglucosamine (UDP-GlcNAc), Nikkomycin Z binds to the active site of chitin synthase, thereby preventing the polymerization of GlcNAc units into chitin chains.[2][4] This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[5] The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is mediated by peptide permeases.[1]

Nikkomycin_Mechanism cluster_cell Fungal Cell Nikkomycin_ext Nikkomycin Z (Extracellular) Permease Peptide Permease Nikkomycin_ext->Permease Transport Nikkomycin_int Nikkomycin Z (Intracellular) Permease->Nikkomycin_int Chitin_Synthase Chitin Synthase Nikkomycin_int->Chitin_Synthase Competitive Inhibition Chitin Chitin Synthesis (Inhibited) Chitin_Synthase->Chitin Catalyzes UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of Nikkomycin Z.

Experimental Protocols for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of antifungal agents. The following protocols are adapted from the CLSI M27 and EUCAST E.DEF 7.3.2 guidelines.[6][7][8][9]

I. CLSI M27-A4 Broth Microdilution Method (Adapted for Nikkomycin Z)

This method is suitable for testing the susceptibility of yeasts such as Candida spp.

1. Media and Reagents:

  • RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Nikkomycin Z Stock Solution: Prepare a stock solution of Nikkomycin Z in a suitable solvent (e.g., water) at a concentration of at least 1280 µg/mL or 10 times the highest concentration to be tested.[6]

  • Fungal Inoculum: Prepare a suspension of the fungal isolate in sterile saline from a 24-hour-old culture on Sabouraud Dextrose Agar (SDA). Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

2. Procedure:

  • Prepare Nikkomycin Z Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Nikkomycin Z stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the Nikkomycin Z dilutions. This will bring the final volume to 200 µL and halve the drug concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[10]

  • Reading the MIC: The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.[10]

II. EUCAST E.DEF 7.3.2 Broth Microdilution Method (Adapted for Nikkomycin Z)

This method is also suitable for yeasts and provides an alternative standardized protocol.

1. Media and Reagents:

  • RPMI 1640 Medium: Same as CLSI, but supplemented with 2% glucose.

  • Nikkomycin Z Stock Solution: Prepare as described in the CLSI protocol.

  • Fungal Inoculum: Prepare a suspension of the fungal isolate in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 with 2% glucose to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.

2. Procedure:

  • Prepare Nikkomycin Z Dilutions: Similar to the CLSI method, prepare serial twofold dilutions of Nikkomycin Z in a 96-well microtiter plate with a final volume of 100 µL per well.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

  • Controls: Include growth and sterility controls as described for the CLSI method.

  • Incubation: Incubate the plates at 35-37°C for 24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration showing at least a 50% reduction in turbidity compared to the growth control, typically read using a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Fungal Culture D Standardize Fungal Inoculum (0.5 McFarland) A->D B Prepare Nikkomycin Z Stock Solution E Perform Serial Dilutions of Nikkomycin Z in Microtiter Plate B->E C Prepare RPMI 1640 Medium C->D C->E F Inoculate Plate with Standardized Fungal Suspension D->F E->F G Incubate Plate (35°C, 24-48h) F->G H Read Plate Visually or with Spectrophotometer G->H I Determine MIC (Lowest concentration with ≥50% growth inhibition) H->I

Caption: Experimental workflow for MIC determination.

Quantitative Data Summary

The following tables summarize the reported MIC values of Nikkomycin Z against various fungal species. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: MIC of Nikkomycin Z against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans15≤0.5 - 324-[5]
Candida albicans-4 - 8--[11]
Candida parapsilosis-1 - 42-[5][12]
Candida tropicalis4>64>64-[5]
Candida krusei4>64>64-[5]
Candida glabrata->64>64-[5]
Candida auris1000.125 - >64232[4]

Table 2: MIC of Nikkomycin Z against Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)Reference(s)
Aspergillus fumigatus332 - >128-[11]
Aspergillus fumigatus->64>64[5]
Aspergillus fumigatus-2 - 4-[13]
Aspergillus flavus->64>64[5]

Table 3: MIC of Nikkomycin Z against Endemic Mycoses

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | | Coccidioides immitis (mycelial) | 10 | 1 - 16 | 4.9 (MIC₈₀) |[5] | | Coccidioides immitis | 1 | 0.0156 (MIC₈₀) | - |[11] | | Coccidioides immitis | 3 | 0.125 - 4 | - |[14] | | Blastomyces dermatitidis | - | - | - |[15] | | Histoplasma capsulatum | - | - | - |[15] |

Conclusion

This application note provides a comprehensive guide for determining the MIC of Nikkomycin Z. The detailed protocols, based on established CLSI and EUCAST standards, are intended to ensure reproducibility and accuracy in research and drug development settings. The summarized MIC data offer a valuable reference for the antifungal spectrum of Nikkomycin Z. The provided diagrams visually articulate the compound's mechanism of action and the experimental workflow, facilitating a deeper understanding of its properties and the methods for its evaluation. As with any antimicrobial agent, adherence to standardized testing procedures is critical for obtaining reliable and comparable results.

References

Application Notes and Protocols for Nikkomycin Z Synergy Testing with Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting synergy testing of Nikkomycin Z in combination with azole antifungals. The information is intended to guide researchers in the preclinical evaluation of this promising antifungal combination therapy.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the development of novel therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. Nikkomycin Z, a competitive inhibitor of chitin synthase, and azole antifungals, which inhibit ergosterol biosynthesis, represent a rational combination for targeting the fungal cell wall and cell membrane, respectively.[1][2] In vitro and in vivo studies have demonstrated synergistic or additive interactions between Nikkomycin Z and azoles like fluconazole and itraconazole against a broad range of pathogenic fungi.[1][2][3]

Rationale for Synergy

The synergistic interaction between Nikkomycin Z and azole antifungals stems from their complementary mechanisms of action targeting two critical components of the fungal cell:

  • Nikkomycin Z: This nucleoside-peptide antibiotic inhibits chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential structural polysaccharide in the fungal cell wall.[1] Disruption of chitin synthesis weakens the cell wall, leading to osmotic instability and cell lysis.

  • Azole Antifungals (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity and integrity. Depletion of ergosterol disrupts membrane function and inhibits fungal growth.

The proposed mechanism for their synergy is a "sequential blockade," where the inhibition of ergosterol synthesis by azoles may lead to compensatory stress responses in the fungus, including an increased reliance on cell wall integrity.[2] The concurrent inhibition of chitin synthesis by Nikkomycin Z then creates a critical structural failure, resulting in enhanced antifungal activity.

Data Presentation: In Vitro Synergy

The following tables summarize quantitative data from in vitro synergy studies, primarily using the checkerboard microdilution method. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of interaction between two antimicrobial agents.

FIC Index Interpretation:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Table 1: In Vitro Synergy of Nikkomycin Z and Fluconazole against Various Fungi

Fungal SpeciesNumber of IsolatesMIC Range (μg/mL) - Nikkomycin Z aloneMIC Range (μg/mL) - Fluconazole aloneFIC Index RangeInteractionReference
Candida albicans150.5 - 320.125 - 1280.125 - 1.0Synergistic to Additive[1]
Candida parapsilosis101 - 40.25 - 80.25 - 1.0Synergistic to Additive[1]
Cryptococcus neoformans150.5 - >640.5 - 160.5 - 2.0Additive to Indifferent[1]

Table 2: In Vitro Synergy of Nikkomycin Z and Itraconazole against Various Fungi

Fungal SpeciesNumber of IsolatesMIC Range (μg/mL) - Nikkomycin Z aloneMIC Range (μg/mL) - Itraconazole aloneFIC Index RangeInteractionReference
Candida albicans150.5 - 320.03 - 40.125 - 1.0Synergistic to Additive[1]
Aspergillus fumigatus10>640.25 - 20.125 - 0.5Synergistic[1][3]
Aspergillus flavus10>640.5 - 40.125 - 0.5Synergistic[1][3]
Coccidioides immitis104.9 (mycelial)0.125 - 10.25 - 1.0Synergistic to Additive[1]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Microdilution Assay

This protocol is based on established methods for antifungal synergy testing.[1][4]

1. Materials:

  • 96-well microtiter plates
  • Nikkomycin Z powder
  • Azole antifungal powder (e.g., Fluconazole, Itraconazole)
  • Fungal isolates
  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 6.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
  • Spectrophotometer or microplate reader
  • Sterile water, dimethyl sulfoxide (DMSO) for dissolving drugs
  • Incubator

2. Preparation of Reagents:

  • Drug Stock Solutions: Prepare stock solutions of Nikkomycin Z and the azole antifungal at a concentration of 1280 µg/mL. Nikkomycin Z is typically dissolved in sterile water, while azoles may require DMSO. Further dilutions are made in RPMI 1640 medium.
  • Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for filamentous fungi). Further dilute the inoculum in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Checkerboard Setup:

  • Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
  • In the first column (column 1), add 50 µL of the highest concentration of Nikkomycin Z to be tested to row A. This will be serially diluted down the column.
  • In the first row (row A), add 50 µL of the highest concentration of the azole antifungal to be tested to column 1. This will be serially diluted across the row.
  • Perform two-fold serial dilutions of Nikkomycin Z down each column and the azole across each row. This creates a concentration gradient of both drugs.
  • The final volume in each well should be 100 µL after adding the inoculum.
  • Include a drug-free well for growth control and a well with media only for sterility control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well.
  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

5. Determination of MIC and FIC Index:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control, determined visually or by a spectrophotometer.
  • The FIC for each drug is calculated as: FIC = MIC of drug in combination / MIC of drug alone.
  • The FIC Index is the sum of the FICs for both drugs: FIC Index = FIC (Nikkomycin Z) + FIC (Azole).

In Vivo Synergy Testing: Murine Model of Disseminated Candidiasis

This protocol is a generalized model based on common practices in preclinical antifungal research.[5]

1. Animals:

  • Female BALB/c mice (6-8 weeks old) are commonly used. Immunocompromised models (e.g., using cyclophosphamide) can also be employed to mimic the clinical setting.

2. Fungal Strain and Inoculum:

  • Use a well-characterized strain of Candida albicans.
  • Prepare a yeast cell suspension in sterile saline from an overnight culture.
  • Infect mice via intravenous (i.v.) injection into the lateral tail vein with an inoculum of approximately 1 x 10^5 CFU per mouse.

3. Treatment Groups:

  • Group 1: Vehicle control (e.g., sterile water or 5% dextrose)
  • Group 2: Nikkomycin Z alone
  • Group 3: Azole antifungal (e.g., Fluconazole) alone
  • Group 4: Nikkomycin Z and azole antifungal in combination

4. Drug Administration:

  • Treatment should begin a few hours post-infection.
  • Nikkomycin Z and fluconazole can be administered orally via gavage.
  • Dosages should be determined based on prior pharmacokinetic and efficacy studies. For example, Nikkomycin Z at 5-50 mg/kg and fluconazole at 5-20 mg/kg, administered twice daily.[5]
  • Treatment duration is typically 7-14 days.

5. Outcome Measures:

  • Survival: Monitor mice daily for a predetermined period (e.g., 21-30 days) and record mortality. Survival curves can be analyzed using the log-rank test.
  • Fungal Burden: At the end of the treatment period (or at specific time points), euthanize a subset of mice from each group. Harvest organs (kidneys, spleen, liver), homogenize the tissues, and perform quantitative cultures on appropriate agar media to determine the CFU per gram of tissue.
  • Histopathology: Organs can be fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal elements and tissue damage.

6. Statistical Analysis:

  • Compare survival curves between treatment groups.
  • Analyze differences in fungal burden using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Mandatory Visualizations

FungalCellWallSynthesisPathway cluster_CellMembrane Fungal Cell Membrane cluster_CellWall Fungal Cell Wall Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Maintains Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol Product Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Wall_Integrity Cell Wall Integrity Chitin->Wall_Integrity Provides Nikkomycin_Z Nikkomycin_Z Nikkomycin_Z->Chitin_Synthase Inhibits Chitin_Synthase->Chitin Product Wall_Integrity->Fungal_Cell_Death

Caption: Mechanism of action of azoles and Nikkomycin Z.

CheckerboardWorkflow Start Start Prepare_Reagents Prepare Drug Stock Solutions and Fungal Inoculum Start->Prepare_Reagents Setup_Plate Set up 96-well Plate with Serial Dilutions of Drugs Prepare_Reagents->Setup_Plate Inoculate Inoculate Plate with Fungal Suspension Setup_Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Read MICs Visually or with a Plate Reader Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret Interaction (Synergy, Additive, Indifference, Antagonism) Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for in vitro checkerboard synergy assay.

SynergyConcept Nikkomycin_Z Nikkomycin Z Chitin_Synthase_Inhibition Inhibition of Chitin Synthesis Nikkomycin_Z->Chitin_Synthase_Inhibition Azole Azole Antifungal Ergosterol_Synth_Inhibition Inhibition of Ergosterol Synthesis Azole->Ergosterol_Synth_Inhibition Weakened_Cell_Wall Weakened Cell Wall Chitin_Synthase_Inhibition->Weakened_Cell_Wall Disrupted_Cell_Membrane Disrupted Cell Membrane Ergosterol_Synth_Inhibition->Disrupted_Cell_Membrane Synergistic_Effect Synergistic Antifungal Effect Weakened_Cell_Wall->Synergistic_Effect Disrupted_Cell_Membrane->Synergistic_Effect Increased_Cell_Lysis Increased Cell Lysis and Fungal Death Synergistic_Effect->Increased_Cell_Lysis

Caption: Logical relationship of synergistic antifungal action.

References

Application Notes: In Vivo Efficacy Testing of Nikkomycin Z in a Murine Model of Coccidioidomycosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nikkomycin Z is a first-in-class antifungal agent that acts as a competitive inhibitor of chitin synthase, an essential enzyme for the fungal cell wall that is absent in mammals.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating fungal infections, particularly those caused by dimorphic fungi like Coccidioides species, which have a high chitin content in their cell walls.[1][3][5] In vivo mouse models are critical for evaluating the therapeutic potential of Nikkomycin Z, providing essential data on efficacy, pharmacokinetics, and optimal dosing strategies before advancing to clinical trials.[6][7] Murine models of coccidioidomycosis, often established via intranasal or intravenous infection, are the most common systems for these preclinical assessments.[8][9][10]

Mechanism of Action

Nikkomycin Z functions by competitively inhibiting the enzyme chitin synthase.[11][12][13] Structurally similar to the enzyme's natural substrate, UDP-N-acetylglucosamine, Nikkomycin Z binds to the active site, preventing the synthesis of chitin.[14][15] Chitin is a vital structural polymer in the fungal cell wall, providing rigidity and osmotic stability.[15][16] Its disruption leads to a weakened cell wall, osmotic lysis, and ultimately, fungal cell death, demonstrating a fungicidal effect against dimorphic fungi.[1][15]

NikkomycinZ_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) ChitinSynthase Chitin Synthase (Enzyme) UDP_GlcNAc->ChitinSynthase Binds to Chitin Chitin (Fungal Cell Wall Component) ChitinSynthase->Chitin Synthesizes NikkomycinZ Nikkomycin Z (Competitive Inhibitor) NikkomycinZ->ChitinSynthase Inhibits

Figure 1. Mechanism of action of Nikkomycin Z.

Application

This protocol describes a murine model of pulmonary coccidioidomycosis to assess the in vivo efficacy of Nikkomycin Z. The model involves infecting mice via the intranasal route with Coccidioides immitis or Coccidioides posadasii arthroconidia. Efficacy is primarily determined by animal survival and the reduction of fungal burden in target organs, such as the lungs and spleen. This model has been successfully used to demonstrate that oral administration of Nikkomycin Z significantly prolongs survival and reduces fungal CFU compared to controls.[5][12][14]

Quantitative Data Summary

The following table summarizes representative data from various murine studies evaluating Nikkomycin Z efficacy.

Fungal SpeciesMouse StrainInfection RouteNikkomycin Z Dose & RegimenKey Efficacy OutcomesReference
Coccidioides immitisICRIntracranial50, 100, or 300 mg/kg, PO, TID for 14 days70-80% survival vs. 10% in controls; significant reduction in brain fungal burden.[2][4][17]
Coccidioides immitis(Not Specified)Intravenous≥200 mg/kg/day, PO for 5 daysGreater reduction of CFU in lungs, liver, and spleen compared to fluconazole.[14][18]
Blastomyces dermatitidis(Not Specified)Intranasal200, 400, or 1000 mg/kg/day, PO, BID for 10 days100% survival; 50-90% of animals cured (culture-negative lungs).[1][12][13]
Coccidioides posadasiiSwiss-WebsterIntranasal80 mg/kg/day, PO, BID for 7 daysNearly eradicated lung infection; significantly reduced fungal burden.[6][7]
Blastomyces dermatitidis(Not Specified)Intravenous20 or 50 mg/kg, PO, BID100% survival against a fatal dose.[1]

Detailed Experimental Protocol

Objective: To evaluate the efficacy of orally administered Nikkomycin Z in a murine model of acute pulmonary coccidioidomycosis.

1. Materials and Reagents

  • Fungal Strain: Coccidioides immitis (e.g., strain Silveira) or C. posadasii. Note: Coccidioides is a Biosafety Level 3 (BSL3) pathogen and must be handled in an appropriate facility.[10]

  • Animals: Female, 6-8 week old, immunocompetent mice (e.g., Swiss-Webster, C57BL/6, or ICR).[2][7][19]

  • Nikkomycin Z: Solubilized in sterile water for oral gavage.

  • Vehicle Control: Sterile water.

  • Anesthetic: Isoflurane or Ketamine/Xylazine cocktail.

  • Media: Potato Dextrose Agar (PDA) or similar for fungal culture, Brain Heart Infusion (BHI) agar for organ CFU quantification.

  • Reagents: Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).

  • Equipment: ABSL3 facility, Class II or III biosafety cabinet, oral gavage needles, necropsy tools, tissue homogenizer, incubator.

2. Experimental Workflow

NikkomycinZ_Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Efficacy Assessment acclimatize 1. Animal Acclimatization (5-7 days) prep_fungi 2. Fungal Inoculum Preparation (Harvest & count arthroconidia) acclimatize->prep_fungi prep_drug 3. Drug Formulation (Dissolve NikZ in sterile water) prep_fungi->prep_drug infect 4. Intranasal Infection (Anesthetize mice, instill ~50-100 arthroconidia) prep_drug->infect grouping 5. Randomize into Groups (Vehicle, NikZ Doses) infect->grouping treatment 6. Begin Treatment (Day 2-5 post-infection) (Oral gavage BID for 7-14 days) grouping->treatment monitoring 7. Daily Monitoring (Weight, clinical signs, survival) treatment->monitoring euthanasia 8. Euthanasia (Day 2 post-treatment) monitoring->euthanasia necropsy 9. Necropsy & Organ Harvest (Lungs, Spleen) euthanasia->necropsy cfu 10. Fungal Burden Quantification (Homogenize, plate serial dilutions, count CFU) necropsy->cfu analysis 11. Data Analysis (Survival curves, CFU comparison) cfu->analysis

Figure 2. Experimental workflow for in vivo efficacy testing.

3. Methods

  • 3.1. Fungal Inoculum Preparation

    • Grow Coccidioides on PDA slants at 30°C until mature arthroconidia are formed.

    • Harvest arthroconidia by gently washing the slant surface with sterile saline.

    • Pass the suspension through sterile gauze to remove hyphal fragments.

    • Count the arthroconidia using a hemocytometer and adjust the concentration with sterile saline to the desired inoculum size (e.g., 2.5 x 10³ arthroconidia/mL for a 40 µL dose to deliver 100 arthroconidia).

  • 3.2. Mouse Infection Procedure

    • Acclimatize mice for at least 5 days prior to infection.

    • Anesthetize mice using isoflurane or an equivalent anesthetic.

    • While holding the mouse in a supine position, gently instill 30-50 µL of the fungal inoculum into the nares.[10]

    • Monitor the animal until it has fully recovered from anesthesia.

  • 3.3. Drug Administration

    • Begin treatment 48 to 120 hours post-infection.[6][7][10] This delay allows the infection to establish, mimicking a more clinical scenario.[10]

    • Randomly assign mice to treatment groups (e.g., Vehicle control, Nikkomycin Z 40 mg/kg, Nikkomycin Z 80 mg/kg).

    • Administer Nikkomycin Z or vehicle control via oral gavage twice daily (BID) for the duration of the study (e.g., 7, 14, or 21 days).[6][7]

  • 3.4. Efficacy Assessment

    • Survival Study: Monitor mice daily for signs of morbidity (hunching, ruffled fur, weight loss) and mortality for a predefined period (e.g., 30 days). Euthanize mice that reach a moribund state or lose >20% of their initial body weight.

    • Fungal Burden Study:

      • Two days after the final treatment dose, euthanize the mice.[7]

      • Aseptically remove the lungs and spleen.

      • Weigh each organ and homogenize it in a fixed volume of sterile PBS.

      • Prepare 10-fold serial dilutions of the homogenate and plate onto BHI agar.

      • Incubate plates at 30°C for 3-5 days and count the number of Colony Forming Units (CFU).

      • Calculate the fungal burden as CFU per gram of tissue.

4. Data Analysis

  • Survival: Plot survival data using Kaplan-Meier curves and compare groups using the log-rank (Mantel-Cox) test.

  • Fungal Burden: Transform CFU/gram data to log10 values. Compare treatment groups to the vehicle control using a one-way ANOVA with post-hoc tests (e.g., Dunnett's) or a non-parametric equivalent (e.g., Kruskal-Wallis test). A p-value of ≤0.05 is typically considered statistically significant.[2]

5. Expected Outcomes

Treatment with effective doses of Nikkomycin Z is expected to result in a statistically significant increase in survival time and a significant reduction in the fungal burden in the lungs and spleen compared to the vehicle-treated control group.[2][14] Doses of 80 mg/kg/day (divided BID) have been shown to nearly eradicate infection in the lungs of mice.[6][7] Higher doses or longer treatment durations may lead to a greater percentage of culture-negative animals.[6][7][12]

References

Preparing Nikkomycin Z Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nikkomycin Z is a potent, naturally derived competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall integrity.[1] This characteristic makes it a valuable tool for in vitro and in vivo studies of fungal pathogens and a promising candidate for antifungal drug development. Proper preparation of Nikkomycin Z stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Nikkomycin Z stock solutions for laboratory use, along with relevant physicochemical properties and biological activity data.

Physicochemical Properties of Nikkomycin Z

Nikkomycin Z is a nucleoside-peptide antibiotic produced by Streptomyces tendae.[1] A summary of its key properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₅N₅O₁₀[1]
Molecular Weight 495.44 g/mol [1]
Appearance White to off-white solid[1]
Solubility (Water) ≥ 100 mg/mL (201.84 mM)[2]
Solubility (DMSO) Soluble[1]
Solubility (Methanol) Soluble[1]
Storage (Solid) -20°C for up to 3 years[2]

Stability of Nikkomycin Z in Aqueous Solutions

The stability of Nikkomycin Z in aqueous solutions is pH-dependent. It is more stable under acidic conditions and is unstable in basic solutions.[3] The degradation of Nikkomycin Z in aqueous solution follows apparent first-order kinetics.[4] At 37°C, the degradation rate increases with pH from 4.0 to 7.5 and decreases from pH 7.5 to 10.2.[4] The maximal degradation rate is observed at pH 7.5, with a half-life of approximately 8.6 hours.[4] Therefore, for experiments requiring aqueous solutions, it is recommended to prepare fresh solutions or store them under acidic conditions.

In Vitro Antifungal Activity of Nikkomycin Z

Nikkomycin Z exhibits a narrow spectrum of activity, with potent inhibition of dimorphic fungi. Its efficacy against other fungi can vary. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Nikkomycin Z against a selection of fungal species.

Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans≤0.5 - 32[5][6]
Candida parapsilosis1 - 4[5]
Candida tropicalis>64[5]
Candida krusei>64[5]
Candida glabrata>64[5]
Cryptococcus neoformans0.5 - >64[5]
Coccidioides immitis (mycelial phase)1 - 16[5]
Aspergillus fumigatus32 - >128[7]
Aspergillus flavusNot specified
Rhizopus oryzae>512[8]
Fusarium solani>512[8]

Experimental Protocols

Preparation of a 10 mg/mL Nikkomycin Z Stock Solution in Water

This protocol is suitable for most in vitro antifungal susceptibility testing and other cell-based assays.

Materials:

  • Nikkomycin Z powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Optional: Ultrasonic bath

  • Sterile syringe filters (0.22 µm)

  • Sterile, light-protecting storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of Nikkomycin Z powder in a sterile microcentrifuge tube or other appropriate vessel. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of Nikkomycin Z.

  • Dissolution: Add a portion of the sterile water to the Nikkomycin Z powder. For a 10 mg/mL solution, add approximately 0.8 mL of water initially.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If the powder does not dissolve readily, brief sonication in an ultrasonic water bath may be necessary to aid dissolution.[2]

  • Volume Adjustment: Once the Nikkomycin Z is fully dissolved, add sterile water to reach the final desired volume (e.g., 1 mL for a 10 mg/mL solution).

  • Sterilization (Optional but Recommended): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting tube.[2][9] This is particularly important if the solution will be added to cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Preparation of Nikkomycin Z Stock Solution in DMSO

For applications where water solubility may be a concern or for specific experimental requirements, DMSO can be used as a solvent.

Materials:

  • Nikkomycin Z powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile, light-protecting storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of Nikkomycin Z powder in a sterile tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired concentration.

  • Mixing: Vortex the solution until the Nikkomycin Z is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.

  • Storage: Store the DMSO stock solutions at -20°C or -80°C. When preparing working solutions, ensure that the final concentration of DMSO in the assay medium does not exceed a level that is toxic to the cells (typically <0.5%).[10]

Mechanism of Action and Experimental Workflow Diagrams

Nikkomycin Z functions by competitively inhibiting the enzyme chitin synthase, which is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a critical component of the fungal cell wall.[3]

Chitin_Biosynthesis_Pathway cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 ChitinSynthase Chitin Synthase UDPGlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase

Caption: Fungal chitin biosynthesis pathway and inhibition by Nikkomycin Z.

The following diagram illustrates a general workflow for preparing and using Nikkomycin Z in a typical in vitro antifungal susceptibility assay.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Antifungal Susceptibility Assay Weigh Weigh Nikkomycin Z Dissolve Dissolve in sterile water or DMSO Weigh->Dissolve Filter Sterile filter (0.22 µm) Dissolve->Filter Aliquot Aliquot and store at -80°C Filter->Aliquot Dilute Prepare serial dilutions of Nikkomycin Z Aliquot->Dilute Thaw aliquot Inoculate Inoculate with fungal culture Dilute->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Read Read MIC values Incubate->Read

Caption: General workflow for preparing and using Nikkomycin Z.

References

Application Notes and Protocols: Checkerboard Assay for Nikkomycin Z Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a checkerboard assay to assess the in vitro synergistic, additive, indifferent, or antagonistic interactions of Nikkomycin Z with other antifungal agents. Nikkomycin Z, a competitive inhibitor of chitin synthase, has demonstrated potent synergistic effects when combined with other classes of antifungals, offering a promising avenue for the development of new therapeutic strategies against resistant fungal infections.[1][2][3]

Introduction to Synergy Testing

The checkerboard assay is a common in vitro method used to evaluate the antimicrobial activity of two agents in combination. By testing various concentrations of each drug both alone and together, it is possible to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

  • Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects (FICI ≤ 0.5).

  • Additive: The combined effect is equal to the sum of their individual effects (0.5 < FICI ≤ 1.0).

  • Indifference: The combined effect is no different from the effect of the more active drug alone (1.0 < FICI ≤ 4.0).

  • Antagonism: The combined effect is less than the effect of the more active drug alone (FICI > 4.0).

Nikkomycin Z has shown significant synergistic activity with both azoles (e.g., fluconazole, itraconazole) and echinocandins (e.g., caspofungin, micafungin) against a range of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Coccidioides immitis.[1][4][5]

Mechanism of Action and Synergy

Nikkomycin Z inhibits the synthesis of chitin, a crucial component of the fungal cell wall.[6][7][8] Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, while echinocandins inhibit the synthesis of β-1,3-glucan, another essential polysaccharide in the fungal cell wall. The simultaneous disruption of multiple cell wall and membrane biosynthetic pathways is believed to be the basis for the observed synergistic interactions.[2]

G cluster_cell_wall Fungal Cell Wall Synthesis cluster_cell_membrane Fungal Cell Membrane Synthesis UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase UDP-glucose UDP-glucose Beta-1,3-glucan Beta-1,3-glucan UDP-glucose->Beta-1,3-glucan Glucan Synthase Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Nikkomycin Z Nikkomycin Z Chitin Synthase Chitin Synthase Nikkomycin Z->Chitin Synthase Inhibits Echinocandins Echinocandins Glucan Synthase Glucan Synthase Echinocandins->Glucan Synthase Inhibits Azoles Azoles Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Azoles->Lanosterol 14-alpha-demethylase Inhibits

Caption: Simplified signaling pathway of antifungal drug action.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol is a standard method for performing a checkerboard assay to determine the synergistic potential of Nikkomycin Z in combination with another antifungal agent.

Materials:

  • Nikkomycin Z

  • Combination antifungal agent (e.g., fluconazole, caspofungin)

  • Fungal isolate(s) of interest

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile water or appropriate solvent for drug dissolution (e.g., DMSO)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of Nikkomycin Z and the combination drug in a suitable solvent at a concentration 100 times the highest final concentration to be tested.

    • Further dilute the stock solutions in RPMI 1640 medium to create a range of working solutions.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Checkerboard Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells except for the first column and first row.

    • Add 100 µL of the highest concentration of Nikkomycin Z to the first well of each row and perform serial dilutions down each column.

    • Add 100 µL of the highest concentration of the combination drug to the first well of each column and perform serial dilutions across each row.

    • This creates a two-dimensional matrix of drug concentrations.

    • Include a row and a column with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.

    • Include a drug-free well as a positive growth control and a well with medium only as a negative control.

    • Finally, add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the positive control well.

  • Determination of MIC and FICI:

    • Visually inspect the plates or use a microplate reader to determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits visible fungal growth.

    • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The FICI value is calculated for each well showing no growth. The lowest FICI value is reported as the FICI for the combination.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare Drug Stocks Prepare Drug Stocks Serial Dilution of Drugs in Plate Serial Dilution of Drugs in Plate Prepare Drug Stocks->Serial Dilution of Drugs in Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Add Fungal Inoculum Add Fungal Inoculum Prepare Fungal Inoculum->Add Fungal Inoculum Serial Dilution of Drugs in Plate->Add Fungal Inoculum Incubate Plate Incubate Plate Add Fungal Inoculum->Incubate Plate Read MICs Read MICs Incubate Plate->Read MICs Calculate FICI Calculate FICI Read MICs->Calculate FICI

Caption: Experimental workflow for the checkerboard assay.

Data Presentation

The results of checkerboard assays are typically summarized in tables that present the MICs of the individual drugs and the FICI for the combination against various fungal isolates.

Table 1: In Vitro Interaction of Nikkomycin Z and Fluconazole against Candida albicans

IsolateMIC of Nikkomycin Z (µg/mL)MIC of Fluconazole (µg/mL)FICIInterpretation
CA-1160.50.25Synergy
CA-23210.5Synergy
CA-3160.250.125Synergy

Data is illustrative and based on findings from published studies.[1][9][10]

Table 2: In Vitro Interaction of Nikkomycin Z and Itraconazole against Aspergillus fumigatus

IsolateMIC of Nikkomycin Z (µg/mL)MIC of Itraconazole (µg/mL)FICIInterpretation
AF-1>6420.5Synergy
AF-2>6410.25Synergy
AF-3>6420.5Synergy

Data is illustrative and based on findings from published studies.[1]

Table 3: In Vitro Interaction of Nikkomycin Z and Echinocandins against Candida albicans

CombinationIsolateMIC of Nikkomycin Z (µg/mL)MIC of Echinocandin (µg/mL)FICIInterpretation
Nikkomycin Z + CaspofunginCA-480.1250.375Synergy
Nikkomycin Z + MicafunginCA-5160.060.25Synergy

Data is illustrative and based on findings from published studies.[4][11][12]

Conclusion

The checkerboard assay is a valuable tool for identifying and quantifying the synergistic interactions of Nikkomycin Z with other antifungal agents. The data consistently demonstrates that combining Nikkomycin Z with azoles or echinocandins can lead to enhanced antifungal activity. These findings support further investigation into the clinical potential of Nikkomycin Z combination therapy for the treatment of invasive fungal infections.

References

Using Nikkomycin Z to Elucidate Fungal Biofilm Formation and Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. These complex, structured communities of fungal cells are encased in a self-produced extracellular matrix, which acts as a protective barrier. A key component of the fungal cell wall, and by extension the biofilm matrix, is chitin. Nikkomycin Z is a potent and specific competitive inhibitor of chitin synthase, the enzyme responsible for chitin polymerization.[1] By targeting this essential structural component, Nikkomycin Z offers a valuable tool for studying the fundamental processes of fungal biofilm formation, development, and disassembly. Furthermore, its synergistic activity with other antifungal agents makes it a promising candidate for novel therapeutic strategies against biofilm-associated infections.

These application notes provide a comprehensive overview of the use of Nikkomycin Z in fungal biofilm research. They include detailed protocols for quantifying biofilm formation and viability, assessing synergistic interactions with other antifungals, and a summary of quantitative data from relevant studies.

Mechanism of Action

Nikkomycin Z exerts its antifungal effect by inhibiting chitin synthase, a crucial enzyme for maintaining the structural integrity of the fungal cell wall.[1] Chitin, a polymer of N-acetylglucosamine, is a vital component of the inner cell wall of most pathogenic fungi, providing rigidity and protection against osmotic stress. In the context of biofilms, chitin contributes to the overall architecture and stability of the extracellular matrix.

Inhibition of chitin synthesis by Nikkomycin Z leads to a weakened cell wall, making the fungus more susceptible to osmotic lysis and compromising its ability to form and maintain a robust biofilm structure. This mechanism of action also underlies the synergistic effects observed when Nikkomycin Z is combined with other antifungal drugs that target different cellular components, such as the cell membrane (azoles) or β-glucan synthesis (echinocandins).

Data Presentation

The following tables summarize the in vitro efficacy of Nikkomycin Z, both alone and in combination with other antifungal agents, against various fungal biofilms.

Table 1: In Vitro Activity of Nikkomycin Z against Aspergillus fumigatus Biofilms

StrainConditionIC50 (µg/mL)Reference
Af293Virus-free3.8 - 7.5[2][3]
Af293AfuPmV-1 Infected0.94 - 1.88[2][3]
10AFVirus-free~2[2][3]

Table 2: Synergistic Activity of Nikkomycin Z with Echinocandins against Candida albicans Biofilms

CombinationIsolateMIC of Echinocandin Alone (mg/L)MIC of Echinocandin with Nikkomycin Z (mg/L)Fold Decrease in MICFICIInterpretationReference
Caspofungin + Nikkomycin ZCA-1 (Susceptible)0.015-0.030.001-0.0042- to 16-fold≤ 0.5Synergy[4]
Micafungin + Nikkomycin ZCA-1 (Susceptible)0.015-0.06<0.001-0.00416- to 128-fold≤ 0.5Synergy[4]
Anidulafungin + Nikkomycin ZATCC 900280.120.008150.09Synergy[5][6]
Anidulafungin + Nikkomycin ZATCC 90028 fks1 S645P80.12670.03Synergy[5][6]
Micafungin + Nikkomycin ZATCC 900280.060.0087.50.16Synergy[5][6]
Micafungin + Nikkomycin ZATCC 90028 fks1 S645Y40.06670.03Synergy[5][6]

Table 3: Synergistic Activity of Nikkomycin Z with Echinocandins against Candida parapsilosis Biofilms

CombinationIsolateMIC of Echinocandin Alone (mg/L)MIC of Echinocandin with Nikkomycin Z (mg/L)Fold Decrease in MICFICIInterpretationReference
Caspofungin + Nikkomycin ZCP-11-20.25-12- to 4-fold0.017-0.5Synergy[4]
Micafungin + Nikkomycin ZCP-11-20.015-12- to 64-fold0.017-0.5Synergy[4]

Experimental Protocols

Protocol 1: Fungal Biofilm Formation in 96-Well Plates

This protocol describes a general method for forming fungal biofilms in a 96-well plate format, suitable for subsequent quantification assays.

Materials:

  • Fungal strain of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer for cell counting

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in the appropriate liquid medium at 30°C with agitation.

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in the desired biofilm growth medium.

  • Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • Biofilm Formation: Add 200 µL of the cell suspension to each well of a 96-well plate. Include wells with medium only as a negative control.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Protocol 2: Biofilm Quantification using XTT Reduction Assay

This colorimetric assay measures the metabolic activity of the biofilm, which correlates with the number of viable cells.

Materials:

  • 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)

  • Menadione

  • Sterile PBS

  • Microplate reader

Procedure:

  • Prepare XTT/Menadione Solution: Prepare a stock solution of XTT in PBS (e.g., 1 mg/mL) and a stock solution of menadione in acetone (e.g., 10 mM). Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 v/v).

  • Biofilm Washing: Carefully aspirate the medium from the wells containing the biofilms, being careful not to disturb the biofilm.

  • Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • XTT Incubation: Add 200 µL of the freshly prepared XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 1-3 hours.

  • Absorbance Measurement: After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance at 490 nm using a microplate reader. Higher absorbance indicates greater metabolic activity.

Protocol 3: Biofilm Biomass Quantification using Crystal Violet Staining

This assay stains the total biofilm biomass, including cells and the extracellular matrix.

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol

  • Sterile PBS

  • Microplate reader

Procedure:

  • Biofilm Washing: Aspirate the medium and wash the biofilms twice with sterile PBS as described in Protocol 2.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Aspirate the methanol and allow the plate to air dry completely.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Aspirate the crystal violet solution and wash the wells gently with sterile water until the water runs clear.

  • Destaining: Add 200 µL of 95% ethanol to each well to solubilize the stain.

  • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Transfer 100 µL of the destained solution to a new 96-well plate and measure the absorbance at 570 nm.

Protocol 4: Checkerboard Microdilution Assay for Synergy Testing

This method is used to assess the interaction between Nikkomycin Z and another antifungal agent against fungal biofilms.

Materials:

  • Nikkomycin Z

  • Second antifungal agent

  • Fungal inoculum prepared as in Protocol 1

  • 96-well plates

  • Sterile growth medium

Procedure:

  • Drug Dilutions: Prepare serial dilutions of Nikkomycin Z vertically and the second antifungal agent horizontally in a 96-well plate containing the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Biofilm Quantification: After incubation, quantify the biofilm in each well using the XTT assay (Protocol 2).

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 5: Biofilm Viability Assessment using LIVE/DEAD Staining

This fluorescence microscopy-based assay differentiates between live and dead cells within the biofilm.

Materials:

  • LIVE/DEAD™ FungaLight™ Yeast Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Biofilm Formation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or coverslips).

  • Staining: Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in a buffer.

  • Incubation: Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging: Gently wash the biofilms to remove excess stain and visualize immediately using a CLSM. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).

Visualizations

Fungal Cell Wall Integrity Signaling Pathway

The following diagram illustrates the signaling pathways involved in the fungal response to cell wall stress, which can be induced by agents like Nikkomycin Z. Inhibition of chitin synthesis triggers a compensatory response mediated by pathways such as the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Ca2+/calcineurin pathways, leading to the upregulation of other cell wall components.

Fungal_Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_inhibition Inhibition cluster_pathways Signaling Pathways cluster_response Cellular Response Nikkomycin Z Nikkomycin Z Chitin Synthase Chitin Synthase Nikkomycin Z->Chitin Synthase inhibits Cell Wall Integrity Cell Wall Integrity Chitin Synthase->Cell Wall Integrity disrupts PKC PKC Pathway Upregulation ofnCell Wall Genes Upregulation ofnCell Wall Genes PKC->Upregulation ofnCell Wall Genes HOG HOG Pathway HOG->Upregulation ofnCell Wall Genes Calcineurin CalcineurinnPathway Calcineurin->Upregulation ofnCell Wall Genes Biofilm MatrixnModification Biofilm MatrixnModification Upregulation ofnCell Wall Genes->Biofilm MatrixnModification Cell Wall Integrity->PKC Cell Wall Integrity->HOG Cell Wall Integrity->Calcineurin

Caption: Fungal cell wall integrity signaling pathway.

Experimental Workflow for Assessing Nikkomycin Z Efficacy

This diagram outlines the typical experimental workflow for evaluating the effect of Nikkomycin Z on fungal biofilm formation and viability.

Nikkomycin_Z_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis A Fungal InoculumnPreparation B Biofilm Growthnin 96-well Plate A->B C Addition of Nikkomycin Z (and/or other antifungals) B->C D1 XTT Assay (Metabolic Activity) C->D1 D2 Crystal Violet Assay (Biomass) C->D2 D3 LIVE/DEAD Staining (Viability) C->D3 E MIC/IC50/FICI Calculation D1->E D2->E D3->E Image Analysis

Caption: Experimental workflow for Nikkomycin Z efficacy testing.

References

Application Notes and Protocols for Murine Model of CNS Coccidioidomycosis for Nikkomycin Z Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidioidomycosis, also known as Valley Fever, is an invasive fungal infection caused by Coccidioides immitis and C. posadasii.[1] The disease is endemic to arid regions of the Western Hemisphere, including the southwestern United States.[1] While most infections are asymptomatic or result in a mild respiratory illness, dissemination to the central nervous system (CNS) can occur in a small percentage of individuals, leading to a life-threatening meningitis.[1] Current antifungal therapies for CNS coccidioidomycosis are often suboptimal, with issues of toxicity and the need for long-term treatment.[2]

Nikkomycin Z is an investigational antifungal agent that acts as a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of the fungal cell wall.[2][3] Since chitin is not present in mammalian cells, Nikkomycin Z offers a promising targeted therapy with a potentially high safety profile.[2] Preclinical studies in murine models have demonstrated the efficacy of Nikkomycin Z in treating both pulmonary and CNS coccidioidomycosis.[1][4][5] These studies have shown that Nikkomycin Z can significantly improve survival and reduce the fungal burden in the brains of infected mice.[1][2] This document provides detailed application notes and protocols for establishing a murine model of CNS coccidioidomycosis and for evaluating the efficacy of Nikkomycin Z in this model.

Mechanism of Action: Nikkomycin Z

Nikkomycin Z's primary mode of action is the inhibition of chitin synthase, a critical enzyme in the fungal cell wall biosynthesis pathway. This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

NikkomycinZ_Pathway cluster_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Catalyzes CellWall Cell Wall Integrity Chitin->CellWall Maintains Lysis Cell Lysis NikkomycinZ Nikkomycin Z NikkomycinZ->ChitinSynthase Inhibits

Nikkomycin Z inhibits chitin synthesis, leading to cell wall disruption.

Experimental Protocols

Murine Model of CNS Coccidioidomycosis

This protocol describes the establishment of a CNS infection with Coccidioides immitis in mice via intracranial inoculation. This method ensures direct infection of the CNS, providing a robust and reproducible model for therapeutic studies.

Materials:

  • Coccidioides immitis arthroconidia (e.g., strain RS or UTHSCSA DI17-143)[1][6]

  • Male or female BALB/c or C57BL/6 mice (6-8 weeks old)[6][7]

  • Sterile, pyrogen-free 0.9% saline

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)[8]

  • Insulin syringes with 27-30 gauge needles

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)[9]

Procedure:

  • Preparation of Inoculum:

    • Culture C. immitis on a suitable medium (e.g., 2X GYE agar) at 30°C for 6-8 weeks until mature arthroconidia are formed.[8]

    • Harvest arthroconidia in sterile saline, filtering to remove mycelial fragments.[8]

    • Wash the arthroconidia suspension twice by centrifugation.[8]

    • Determine the concentration of viable arthroconidia using a hemocytometer and by plating serial dilutions.[8]

    • Dilute the arthroconidia suspension in sterile saline to the desired concentration (e.g., 100-4,400 arthroconidia in 20-30 µL).[1]

  • Intracranial Inoculation:

    • Anesthetize the mice using an approved protocol.[8]

    • Secure the mouse in a stereotaxic frame or hold it firmly.

    • Inject a 20-30 µL volume of the arthroconidia suspension directly into the cerebrum through the skull using an insulin syringe.[10]

    • Monitor the mice closely until they recover from anesthesia.

  • Post-Infection Monitoring:

    • House the infected mice in a BSL-3 facility.[9]

    • Monitor the mice daily for clinical signs of illness, including weight loss, lethargy, hunched posture, and neurological symptoms (e.g., seizures, circling).[6][9]

    • Euthanize moribund animals according to institutional guidelines.[6]

Nikkomycin Z Efficacy Study

This protocol outlines the procedure for evaluating the therapeutic efficacy of Nikkomycin Z in the established murine model of CNS coccidioidomycosis.

Materials:

  • Nikkomycin Z

  • Vehicle control (e.g., sterile water or saline)

  • Positive control: Fluconazole

  • Oral gavage needles

  • Sterile water for injection

Procedure:

  • Treatment Groups:

    • Divide the infected mice into the following groups (n=10-15 per group):

      • Vehicle control (e.g., sterile water orally)

      • Nikkomycin Z (e.g., 50, 100, or 300 mg/kg, orally, three times daily [TID])[1]

      • Fluconazole (e.g., 25 mg/kg, orally, twice daily [BID])[1]

  • Drug Administration:

    • Begin treatment 2 days post-infection.[1]

    • Prepare fresh drug solutions daily.

    • Administer the assigned treatment orally via gavage at the specified dosing intervals.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice for up to 30-65 days post-infection and record the survival rate for each group.[1][11]

    • Fungal Burden Arm:

      • On a predetermined day post-infection (e.g., day 9), euthanize a subset of mice from each group.[1]

      • Aseptically remove the brains.

      • Homogenize the brain tissue in sterile saline.

      • Plate serial dilutions of the homogenate on a suitable agar medium.

      • Incubate the plates and enumerate the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[1]

Experimental_Workflow cluster_infection Infection Model cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Inoculum_Prep Arthroconidia Inoculum Preparation Infection Intracranial Inoculation of Mice Inoculum_Prep->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Nikkomycin Z, Fluconazole, or Vehicle Grouping->Treatment Survival Monitor Survival Treatment->Survival Fungal_Burden Determine Brain Fungal Burden (CFU) Treatment->Fungal_Burden

Workflow for evaluating Nikkomycin Z efficacy in a CNS coccidioidomycosis model.

Data Presentation

The following tables summarize representative quantitative data from murine studies of CNS coccidioidomycosis treated with Nikkomycin Z.

Table 1: Survival Outcomes in Mice with CNS Coccidioidomycosis

Treatment GroupMedian Survival (days)Percent Survival (Day 30)
Vehicle Control9.510%
Nikkomycin Z (50 mg/kg TID)>3070%
Nikkomycin Z (100 mg/kg TID)>3080%
Nikkomycin Z (300 mg/kg TID)>3080%
Fluconazole (25 mg/kg BID)29.550%
Data adapted from a study with intracranial inoculation of C. immitis.[1][2]

Table 2: Brain Fungal Burden in Mice with CNS Coccidioidomycosis (Day 9 Post-Inoculation)

Treatment GroupMedian Brain Fungal Burden (log10 CFU/g)
Vehicle Control5.66
Nikkomycin Z (50 mg/kg TID)1.55
Nikkomycin Z (100 mg/kg TID)1.51
Nikkomycin Z (300 mg/kg TID)1.52
Fluconazole (25 mg/kg BID)1.40
Data adapted from a study with intracranial inoculation of C. immitis.[1]

Table 3: Survival and Brain Sterilization in a Sustained-Release Murine Model of CNS Coccidioidomycosis

Treatment GroupPercent Survival (Day 30 Post-Treatment)Percent of Mice with Sterilized Brains
Untreated Control11%0%
Nikkomycin Z (30 mg/kg/day in drinking water)70%86%
Nikkomycin Z (100 mg/kg/day in drinking water)90%89%
Nikkomycin Z (300 mg/kg/day in drinking water)100%80%
Fluconazole (100 mg/kg once daily)50%20%
Data from a study simulating sustained-release dosing by providing Nikkomycin Z in drinking water following intracerebral injection of C. posadasii.[10]

Discussion and Conclusion

The murine model of CNS coccidioidomycosis is a critical tool for the preclinical evaluation of novel antifungal agents. The data consistently demonstrate that Nikkomycin Z is highly effective in this model, significantly improving survival and reducing the fungal burden in the brain.[1][2] Notably, Nikkomycin Z's efficacy appears to be superior to that of fluconazole, a commonly used antifungal for coccidioidal meningitis.[1][10] The development of sustained-release formulations of Nikkomycin Z may further enhance its therapeutic potential by maintaining consistent drug concentrations.[10] These promising preclinical findings warrant further investigation of Nikkomycin Z as a potential new therapy for human CNS coccidioidomycosis.

References

Troubleshooting & Optimization

Nikkomycin N solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of Nikkomycin N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, most notably the analog Nikkomycin Z, is a nucleoside-peptide antibiotic.[1][2] It is a potent and specific competitive inhibitor of chitin synthase, an essential enzyme for the biosynthesis of chitin, a critical component of the fungal cell wall.[1][2] Since chitin is not present in mammalian cells, this compound exhibits selective antifungal activity with low toxicity to humans.[3]

Q2: In what solvents can I dissolve this compound?

This compound is a hydrophilic compound and is readily soluble in water.[4] For research purposes, stock solutions are typically prepared in sterile distilled water or aqueous buffers.[5] Some suppliers suggest that concentrated stock solutions can also be prepared in dimethyl sulfoxide (DMSO).[6] However, it is crucial to note that high concentrations of organic solvents like DMSO can inhibit fungal growth, so the final concentration in your assay should be kept low (e.g., ≤ 0.1%).[6]

Q3: How should I store this compound powder and stock solutions?

  • Powder: Store the lyophilized powder at 2-8°C.

  • Stock Solutions: For long-term storage, it is recommended to store aqueous stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[7] For short-term use (within a week), aliquots can be stored at 4°C.[6]

Q4: Is this compound stable in my experimental conditions?

The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions (around pH 6) and is marginally stable in neutral solutions.[5][8] It is highly unstable in basic solutions and degrades rapidly at pH 7.5 and above.[8][9] For in vitro assays, it is recommended to use a medium buffered to pH 6.0, such as RPMI 1640 with MOPS buffer.[5]

Q5: Are there any known substances that interfere with this compound's activity?

Yes, the antifungal activity of this compound can be antagonized by peptones and defined peptides present in some culture media.[1] This is because this compound enters the fungal cell via peptide permeases.[4] High concentrations of peptides in the medium can compete for uptake, reducing the intracellular concentration and apparent efficacy of the drug.

Data Presentation

Table 1: Solubility of Nikkomycin Z
SolventSolubilityNotes
Water≥ 100 mg/mL (201.84 mM)Recommended for most biological assays.[4]
DMSOSoluble (exact concentration not specified)Can be used for preparing concentrated stock solutions.[6] Final concentration in assays should be low.
EthanolNot recommended as a primary solvent.High concentrations can inhibit fungal growth.
MethanolNot recommended as a primary solvent.
Table 2: Stability of Nikkomycin Z in Aqueous Solution at 37°C
pHApparent First-Order Rate Constant (k_obs)Half-life (t½)Stability
4.0 - 7.5Increases with increasing pHDecreases with increasing pHMore stable at acidic pH.[5][9]
7.58.08 x 10⁻² h⁻¹~8.6 hoursMaximal degradation rate.[9]
7.5 - 10.2Decreases with increasing pHIncreases with increasing pHBecomes more stable as pH increases from 7.5.[9]
> 10.2Constant degradation rate-Highly unstable in basic conditions.[8][9]
Table 3: Recommended Storage Conditions for Nikkomycin Z Stock Solutions
Storage TemperatureDurationNotes
-80°CUp to 6 monthsRecommended for long-term storage.[7]
-20°CUp to 1 monthSuitable for shorter-term storage.[7]
4°CUp to 1 weekFor working solutions.[6]

Troubleshooting Guides

Issue 1: Little to no antifungal activity observed.

Possible CauseTroubleshooting Step
Degradation of this compound Ensure that the stock solution was stored correctly and has not expired. Prepare fresh stock solutions if in doubt. Verify the pH of your experimental medium; this compound is unstable at neutral to basic pH.[8][9]
Antagonism by media components Check the composition of your culture medium. High levels of peptones or peptides can inhibit this compound uptake.[1] Consider using a minimal or defined medium.
Incorrect fungal strain Verify that the fungal species you are using is susceptible to this compound. Some fungi, like certain Candida species, are intrinsically resistant.[10]
Inappropriate pH of the medium For in vitro susceptibility testing, use a medium buffered to pH 6.0, as this compound is more stable under acidic conditions.[5]

Issue 2: Inconsistent results between experiments.

Possible CauseTroubleshooting Step
Repeated freeze-thaw cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.[7]
Solvent effects If using an organic solvent like DMSO for stock solutions, ensure the final concentration in all wells is consistent and below the level that affects fungal growth (typically <0.5-1%).[6]
Inoculum variability Standardize your fungal inoculum preparation to ensure a consistent cell density in each experiment.

Issue 3: Precipitation of this compound in the medium.

Possible CauseTroubleshooting Step
Low solubility in the chosen solvent While highly soluble in water, ensure complete dissolution before adding to the medium. If using a high concentration, gentle warming may be necessary, but be mindful of potential degradation.
Interaction with media components Although uncommon, some media components could potentially cause precipitation. Try pre-dissolving this compound in a small volume of sterile water before adding it to the final medium.

Experimental Protocols

Protocol 1: Preparation of Nikkomycin Z Stock Solution
  • Weighing: Accurately weigh the desired amount of Nikkomycin Z powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, distilled water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Sterilization (Optional but Recommended): If the stock solution is not prepared under aseptic conditions, sterilize it by filtering through a 0.22 µm syringe filter into a sterile tube.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[7]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the general principles for antifungal susceptibility testing.

  • Medium Preparation: Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 6.0 using 0.165 M morpholinepropanesulfonic acid (MOPS).[5]

  • Drug Dilution:

    • Prepare a working solution of Nikkomycin Z from your stock solution in the prepared RPMI 1640 medium.

    • Perform serial two-fold dilutions of the Nikkomycin Z working solution in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.5 to 64 µg/mL).[5]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard.

    • Dilute this suspension in the RPMI 1640 medium to achieve the final desired inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[5]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted Nikkomycin Z. Include drug-free wells as growth controls and un-inoculated wells as sterility controls.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 35°C for yeasts) for 24-48 hours.[5]

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) by visually identifying the lowest concentration of Nikkomycin Z that causes a significant inhibition of fungal growth compared to the drug-free control.

Visualizations

Nikkomycin_Mechanism_of_Action This compound Mechanism of Action cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme in plasma membrane) UDP_GlcNAc->Chitin_Synthase Binds to Chitin Chitin (Polymer for cell wall) Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporated into Disruption Cell Wall Disruption & Fungal Cell Lysis Cell_Wall->Disruption Nikkomycin This compound Nikkomycin->Inhibition Competitively Inhibits

Caption: Mechanism of action of this compound.

Nikkomycin_Workflow Experimental Workflow for this compound start Start: This compound Powder prep_stock Prepare Stock Solution (e.g., 10 mg/mL in sterile H2O) start->prep_stock store_stock Aliquot & Store Stock (-80°C for long-term) prep_stock->store_stock prep_working Prepare Working Solution (Dilute stock in assay medium) store_stock->prep_working serial_dilute Serial Dilution (in 96-well plate) prep_working->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (Standardize cell density) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_results Read Results (Determine MIC) incubate->read_results end End: Data Analysis read_results->end Troubleshooting_Nikkomycin Troubleshooting this compound Experiments start Low or No Activity? check_pH Is medium pH acidic (e.g., pH 6.0)? start->check_pH Start Here check_storage Was stock solution stored correctly (-80°C, correct duration)? check_pH->check_storage Yes adjust_pH Action: Adjust medium pH to 6.0 using a suitable buffer (e.g., MOPS). check_pH->adjust_pH No check_media Is the medium high in peptides? check_storage->check_media Yes remake_stock Action: Prepare a fresh stock solution. check_storage->remake_stock No change_media Action: Use a minimal or defined medium. check_media->change_media Yes success Problem Likely Resolved check_media->success No adjust_pH->success remake_stock->success change_media->success

References

Technical Support Center: Optimizing Nikkomycin Z Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Nikkomycin Z in in vivo experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Nikkomycin Z?

A1: Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3] By acting as a structural analog of the enzyme's substrate, UDP-N-acetylglucosamine, Nikkomycin Z blocks the formation of chitin, a polysaccharide crucial for providing structural integrity to the fungal cell wall.[1][3] This disruption leads to osmotic instability and fungal cell death.[2] The drug's entry into the fungal cell is mediated by a dipeptide permease transport system.[2]

Q2: What is a typical starting dose for Nikkomycin Z in a murine model?

A2: The dosage of Nikkomycin Z can vary significantly depending on the fungal pathogen, infection model (e.g., pulmonary, disseminated, CNS), and treatment duration. For infections caused by Coccidioides species, an oral dose of 80 mg/kg/day, divided into two administrations, has been shown to nearly eradicate the infection in mice.[4] For disseminated coccidioidomycosis, oral doses of 200 mg/kg/day or higher have been particularly effective.[5][6] Due to its short half-life, Nikkomycin Z requires frequent administration, typically twice (BID) or three times (TID) daily, to maintain effective plasma concentrations.[7][8]

Q3: How should Nikkomycin Z be prepared and administered for in vivo studies?

A3: Nikkomycin Z is a water-soluble compound, making it suitable for various administration routes.[5]

  • Preparation : For oral or injectable solutions, Nikkomycin Z powder can be dissolved in sterile water, saline, or phosphate-buffered saline (PBS). Stock solutions can be stored at -80°C for up to six months. Before use, aqueous solutions should be sterilized by filtration through a 0.22 µm filter.[1]

  • Administration Routes :

    • Oral (p.o.) : Administration via gavage is common for precise dosing.[1][9] It can also be administered continuously in drinking water, although this may lead to less precise dosing, especially if the animals' water intake is reduced due to illness.[5][6]

    • Intraperitoneal (i.p.) : This route is also effective.[5]

    • Subcutaneous (s.c.) : This route has been used in pharmacokinetic studies.[4]

Q4: Can Nikkomycin Z be used in combination with other antifungal agents?

A4: Yes, and it is often recommended. Nikkomycin Z demonstrates strong synergistic or additive effects when combined with other classes of antifungals, particularly echinocandins (e.g., caspofungin, micafungin) and azoles (e.g., fluconazole, itraconazole).[10][11] The rationale is that simultaneously targeting two different essential components of the fungal cell wall—chitin (with Nikkomycin Z) and β-glucan (with echinocandins)—creates a potent fungicidal effect that is more effective than monotherapy.[12][13]

Q5: What is the toxicity profile of Nikkomycin Z in animal models?

A5: Nikkomycin Z exhibits a very low toxicity profile.[5][14] The enzyme it targets, chitin synthase, is absent in mammals, contributing to its high selectivity and safety.[15] Studies in mice have shown that oral doses as high as 1,000 mg/kg/day were well-tolerated with no apparent adverse effects.[5][16] Long-term studies in rats (1000 mg/kg for 6 months) and single-dose studies in dogs (300 mg/kg) also reported no significant toxicity.[14]

Troubleshooting Guide

Problem: Lack of Efficacy or Poor Treatment Response

QuestionPossible Causes & Solutions
My in vivo experiment is not showing a significant reduction in fungal burden. What should I do? 1. Insufficient Dosage/Frequency: Nikkomycin Z has a short half-life in mice and humans.[7][8] Solution: Increase the dosing frequency to twice (BID) or three times (TID) daily to maintain therapeutic levels. Consider a dose-escalation study to find the optimal dose for your specific model.[4][9] 2. Fungal Species/Strain Resistance: Susceptibility to Nikkomycin Z varies. While highly effective against Coccidioides and Blastomyces, its efficacy against other fungi like Aspergillus and some Candida species can be limited in monotherapy.[11][15] Solution: Confirm the in vitro susceptibility (MIC) of your fungal strain. Consider a combination therapy approach, as Nikkomycin Z is highly synergistic with echinocandins and azoles, which can overcome resistance.[10][11] 3. High Fungal Inoculum: The efficacy of Nikkomycin Z can be diminished with very high fungal inocula.[14] Solution: Review your infection protocol to ensure the inoculum size is within a standard range. If a high burden is necessary, a higher dose or combination therapy may be required. 4. Impaired Drug Uptake: The drug relies on a dipeptide permease system to enter the fungal cell.[2][17] Competition with peptides in the experimental environment or mutations in the transporter can reduce uptake. Solution: This is an intrinsic resistance mechanism. Combination therapy with an agent that has a different mechanism of action is the most effective strategy here.

Problem: Observed Animal Toxicity

QuestionPossible Causes & Solutions
The animals in my study are showing adverse effects (e.g., weight loss, ruffled fur, apathy) after dosing. Is this expected? 1. High Dose Concentration or Formulation Issue: While Nikkomycin Z has low systemic toxicity, high concentrations administered via certain routes (like i.p.) might cause temporary, localized irritation or discomfort.[5] Solution: Observe if the symptoms are transient (e.g., lasting only an hour post-dosing).[5] If symptoms persist, consider reducing the dose, further diluting the drug solution, or switching to oral administration, which is generally very well-tolerated.[5][6] 2. Underlying Severity of Infection: It is crucial to distinguish between drug-related toxicity and morbidity from the infection itself. Solution: Always include a vehicle-treated control group and an uninfected, untreated group. Comparing the clinical signs of the Nikkomycin Z-treated group to these controls will help differentiate treatment effects from disease progression.

Data Presentation: Dosage & Efficacy Summaries

Table 1: Recommended Starting Dosages of Nikkomycin Z in Murine Models
Fungal PathogenInfection ModelRouteDosage Range (mg/kg/day)Dosing ScheduleReference(s)
Coccidioides speciesPulmonaryOral (p.o.)20 - 160BID[4][18]
Coccidioides immitisCentral Nervous SystemOral (p.o.)150 - 900TID[7][9]
Coccidioides posadasiiDisseminatedOral (p.o.)200 - 2000In drinking water[5][6]
Histoplasma capsulatumDisseminatedOral (p.o.)40 - 200BID[1]
Blastomyces dermatitidisDisseminatedOral (p.o.)20 - 200BID[14]
Candida albicansDisseminatedIntraperitoneal (i.p.)N/A (Combination)N/A[10]
Table 2: Summary of In Vivo Efficacy in Murine Coccidioidomycosis Models
Infection ModelDosage (mg/kg/day) & RouteTreatment DurationKey Outcome(s)Reference(s)
Pulmonary80 (p.o., divided BID)7 or 21 daysNearly eradicated infection; longer duration improved clearance.[4]
Disseminated≥200 (p.o., in water)5 daysSterilized infection in most animals at low inoculum; superior to fluconazole.[5][6]
Central Nervous System300 (p.o., in water)10 days100% survival; superior to fluconazole.[19]
Central Nervous System150 - 900 (p.o., divided TID)14 days70-80% survival at study endpoint; significantly improved over control.[9]

Experimental Protocols

Protocol 1: Murine Model of Pulmonary Coccidioidomycosis

This protocol provides a general framework. Specifics such as mouse strain, fungal strain, and inoculum size should be optimized based on institutional guidelines and experimental goals.

1. Materials:

  • Nikkomycin Z powder

  • Sterile water for injection or sterile saline

  • 8-week-old female Swiss-Webster or similar immunocompetent mice[4]

  • Coccidioides posadasii (e.g., Silveira strain) arthroconidia

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 3 (BSL3) facilities and procedures

2. Drug Preparation:

  • Prepare a stock solution of Nikkomycin Z in sterile water.

  • On each treatment day, dilute the stock solution to the final desired concentration for oral gavage (e.g., for a 40 mg/kg dose in a 20g mouse, prepare a solution where 0.1-0.2 mL contains 0.8 mg of Nikkomycin Z).

3. Infection Procedure (Intranasal Inoculation):

  • Grow and harvest C. posadasii arthroconidia according to standard BSL3 protocols.[4]

  • Anesthetize mice lightly with isoflurane.

  • Administer a suspension of 25-50 viable arthroconidia in 25-50 µL of sterile saline via the intranasal route.

4. Treatment Regimen:

  • Initiate treatment 48-120 hours post-infection.[4]

  • Administer Nikkomycin Z orally via gavage. A typical effective dose is 40 mg/kg twice daily (totaling 80 mg/kg/day).[4]

  • Administer a vehicle control (sterile water) to a separate group of infected mice.

  • Continue treatment for a predetermined period, typically 7 to 21 days.[4]

5. Monitoring and Endpoints:

  • Monitor animals daily for clinical signs of illness (weight loss, ruffled fur, inactivity).

  • Primary Endpoint (Fungal Burden): At 48 hours after the final treatment dose, euthanize the mice. Aseptically remove lungs and spleen. Homogenize tissues in sterile saline and perform quantitative cultures by plating serial dilutions on appropriate agar (e.g., glucose-yeast extract agar). Calculate Colony Forming Units (CFU) per gram of tissue.[4]

  • Secondary Endpoint (Survival): In a separate cohort, monitor animals for survival over a longer period (e.g., 30 days) post-infection.

Mandatory Visualizations

Diagrams of Pathways and Workflows

G cluster_membrane Fungal Cell Cytoplasm cluster_wall Fungal Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site NikZ Nikkomycin Z (Competitive Inhibitor) NikZ->Chitin_Synthase Blocks active site Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Defective_Wall Defective Cell Wall (Osmotic Lysis) Chitin_Synthase->Defective_Wall Inhibition leads to

Caption: Nikkomycin Z competitively inhibits the chitin synthase enzyme.

G start Start: Define Infection Model lit_review 1. Literature Review (Find established dose ranges) start->lit_review dose_range 2. Pilot Dose-Ranging Study (e.g., 20, 80, 200 mg/kg/day) lit_review->dose_range monitor 3. Monitor Toxicity (Weight loss, clinical signs) dose_range->monitor monitor->dose_range Toxicity observed (Reduce dose) efficacy 4. Assess Efficacy (Survival, Fungal Burden CFU) monitor->efficacy Toxicity acceptable analyze 5. Analyze Data (Compare treated vs. control) efficacy->analyze optimize 6. Refine Dose or Consider Combination Therapy analyze->optimize optimize->dose_range Sub-optimal efficacy (Increase dose) end End: Optimized Dosage Protocol optimize->end Efficacy goal met G Stress Cell Wall Stress (e.g., Echinocandin Treatment) PKC PKC Pathway Stress->PKC HOG HOG Pathway Stress->HOG Calcineurin Calcineurin Pathway Stress->Calcineurin Transcription Transcription Factors (e.g., Crz1, Rlm1) PKC->Transcription HOG->Transcription Calcineurin->Transcription CHS_Expression Increased CHS Gene Expression Transcription->CHS_Expression Chitin_Synth Increased Chitin Synthesis (Compensatory Mechanism) CHS_Expression->Chitin_Synth

References

Troubleshooting inconsistent results in Nikkomycin N MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Nikkomycin N Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing higher MIC values than expected for my fungal species?

A1: Several factors can lead to unexpectedly high MIC values. Consider the following:

  • Media Composition: The presence of peptides in your growth medium can competitively inhibit the uptake of this compound, which is a peptide-nucleoside analog.[1][2] Try using a defined synthetic medium with low peptide content.

  • pH of the Medium: Nikkomycin Z, a common form of Nikkomycin, is more stable under acidic conditions.[3] The degradation rate of Nikkomycin Z is pH-dependent, with maximal degradation observed around pH 7.5.[4] For optimal performance, ensure your medium is buffered to approximately pH 6.0.[3]

  • Inoculum Size: A high fungal inoculum can diminish the apparent efficacy of this compound, leading to higher MIC readings.[5] It is critical to standardize your inoculum according to established protocols (e.g., CLSI or EUCAST guidelines).[6][7]

  • Drug Stability: Improper storage of this compound can lead to degradation and reduced activity. Stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use.[8]

Q2: My MIC results are not reproducible between experiments. What could be the cause?

A2: Lack of reproducibility is a common issue in MIC assays and can stem from several sources of variability:

  • Inconsistent Inoculum Preparation: The density of the fungal suspension must be consistent for every experiment. Use a spectrophotometer to standardize the inoculum and ensure it is prepared fresh for each assay.[9]

  • Pipetting Errors: Inaccurate serial dilutions of this compound are a major source of error. Ensure your pipettes are calibrated and use fresh tips for each dilution step to avoid carryover.

  • Incubation Conditions: Variations in incubation time and temperature can significantly impact fungal growth and, consequently, the MIC value. Maintain consistent incubation parameters for all assays.

  • Endpoint Reading: The determination of the MIC endpoint, whether visually or with a spectrophotometer, can be subjective. Establish a clear and consistent definition for growth inhibition (e.g., the lowest concentration showing ≥50% reduction in turbidity compared to the growth control).[10] The phenomenon of "skipped wells" (no growth in a well while the next well with a higher concentration shows growth) can also lead to inconsistent readings and may require repeating the assay.[11]

Q3: I am observing fungal growth at very high concentrations of this compound, sometimes even higher than in wells with lower concentrations. Why is this happening?

A3: This phenomenon, known as a paradoxical growth effect or the "Eagle effect," has been observed with some antifungal agents. While not extensively documented for this compound specifically, it can be a source of confusing results.[12] Possible reasons include:

  • Technical Error: The most common reason is a technical error, such as accidentally omitting the drug from a well or an error in the dilution series.[12] It is advisable to repeat the experiment, paying close attention to the dilution and plating steps.

  • Complex Biological Response: At very high concentrations, some drugs can have self-antagonistic effects or trigger stress responses in the fungus that paradoxically promote survival.

If you consistently observe this effect, it is important to report the lowest concentration that inhibits growth as the MIC and note the paradoxical growth at higher concentrations.

Q4: Can the type of assay method (broth microdilution vs. agar dilution) affect my this compound MIC results?

A4: Yes, the choice of methodology can influence the outcome. Broth microdilution is the most common method and is standardized by bodies like CLSI and EUCAST.[6][13] Agar dilution is an alternative but can be more laborious.[14] Differences in results can arise from:

  • Drug Diffusion: In agar-based methods, the diffusion of the drug through the agar can be a limiting factor, which is a known issue for some large antibiotic molecules.[12]

  • Oxygenation: Fungal growth characteristics can differ between liquid (broth) and solid (agar) media due to variations in oxygen availability.

For consistency and comparability with published data, it is recommended to use the standardized broth microdilution method.[3][10]

Experimental Protocols

Standard Broth Microdilution MIC Assay for this compound

This protocol is based on established methodologies for antifungal susceptibility testing.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile distilled water.[3]

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[9]

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the diluted this compound. This will bring the final volume to 200 µL and further dilute the drug by a factor of two.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control (sterility control).

  • Incubation:

    • Incubate the plate at 35-37°C for 24-72 hours, depending on the growth rate of the fungal species.[13][15]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. The endpoint can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.[10]

Data Presentation

Table 1: Reported MIC Ranges of Nikkomycin Z for Various Fungal Species
Fungal SpeciesMIC Range (µg/mL)NotesReference(s)
Candida albicans0.5 - 32Moderately susceptible.[3]
Candida parapsilosis1 - 4Susceptible.[3]
Candida auris2 - 32MIC50 of 2 µg/mL and MIC90 of 32 µg/mL reported.[16]
Other Candida spp.>64Species like C. tropicalis, C. krusei, and C. glabrata are often resistant.[3]
Coccidioides immitis0.125 - 4.9Highly susceptible, particularly in the spherule-endospore phase.[3][16]
Aspergillus spp.>64Generally reported to be resistant when used alone.[3]
Cryptococcus neoformans0.5 - >64Susceptibility is highly variable between isolates.[3]

Visualizations

Mechanism of Action and Troubleshooting Logic

Nikkomycin_Action_Troubleshooting

Experimental Workflow for this compound MIC Assay

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References

Nikkomycin N Degradation in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Nikkomycin N in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

The primary factors affecting the stability of this compound in aqueous solutions are pH and temperature. Enzymatic degradation can also occur in biological matrices. While specific kinetic data for this compound is limited in publicly available literature, studies on the structurally similar Nikkomycin Z provide valuable insights. The degradation of Nikkomycin Z follows apparent first-order kinetics and is significantly influenced by pH.

Q2: How does pH affect the degradation of this compound?

Based on data for Nikkomycin Z, the degradation rate of this compound is expected to be pH-dependent. The degradation rate of Nikkomycin Z in aqueous solution at 37°C increases as the pH rises from 4.0 to 7.5.[1] Conversely, as the pH increases further from 7.5 to 10.2, the degradation rate decreases.[1] The maximum degradation rate for Nikkomycin Z is observed at pH 7.5.[1]

Q3: What is the expected degradation pathway for this compound?

A specific degradation pathway for this compound has not been detailed in the available literature. However, based on its structure, which includes a peptide bond and a nucleoside component, hydrolysis is a likely degradation pathway. This could involve the cleavage of the peptide bond or modifications to the nucleoside ring. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation products.

Q4: Are there any buffer-specific effects on this compound stability?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. Inappropriate pH of the solution. The stability of this compound is pH-dependent, with maximum degradation potentially occurring around neutral pH.Adjust the pH of the solution to a range where this compound is more stable. Based on Nikkomycin Z data, a pH below 7 or above 8 might be preferable.[1] Perform a pH-rate profile study to determine the optimal pH for your specific application.
High storage temperature. Chemical degradation rates generally increase with temperature.Store this compound solutions at refrigerated (2-8 °C) or frozen temperatures to minimize degradation. Avoid repeated freeze-thaw cycles.
Enzymatic degradation. If working with biological matrices (e.g., plasma), esterases or other enzymes may degrade this compound.[1]Add appropriate enzyme inhibitors, such as sodium fluoride for esterases, to the matrix.[1] Alternatively, use heat-inactivated matrices.
Inconsistent results in stability studies. Inadequate analytical method. The analytical method used may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from the parent compound.
Variability in buffer preparation. Minor variations in buffer pH or composition can affect the degradation rate.Ensure consistent and accurate preparation of all buffer solutions. Use a calibrated pH meter.
Precipitation of this compound in solution. Poor solubility at the chosen pH or concentration. Determine the solubility of this compound as a function of pH. Adjust the pH or concentration of the solution accordingly. The use of co-solvents may be explored, but their impact on stability must be evaluated.

Quantitative Data Summary

The following table summarizes the degradation kinetics of Nikkomycin Z, a close structural analog of this compound, in aqueous solutions. This data can be used as an initial guide for experimental design with this compound.

Parameter Condition Value Reference
Degradation Kinetics Aqueous solution (pH 4-11.5)Apparent first-order[1]
pH of Maximum Degradation 37 °C7.5[1]
Apparent First-Order Rate Constant (kobs) pH 7.5 buffer, 37 °C8.08 x 10-2 h-1[1]
Half-life (t1/2) pH 7.5 buffer, 37 °C8.6 h[1]

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Degradation

Objective: To determine the degradation rate of this compound at various pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the buffered solutions in a constant temperature bath (e.g., 37 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the linear regression will give the apparent first-order degradation rate constant (kobs). Plot kobs versus pH to generate the pH-rate profile.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of this compound at 105 °C for 24 hours and dissolve in a suitable solvent.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Use a reverse-phase column (e.g., C18).

    • Develop a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve adequate separation.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks.

    • Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data_analysis Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock into Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2-10) prep_buffers->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Determine Concentration hplc->data plot_kinetics Plot ln(Conc) vs. Time data->plot_kinetics calc_k Calculate k_obs plot_kinetics->calc_k plot_profile Plot k_obs vs. pH calc_k->plot_profile

Caption: Workflow for Determining the pH-Rate Profile of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcome Outcome cluster_mitigation Mitigation Strategies pH pH Degradation This compound Degradation pH->Degradation Temp Temperature Temp->Degradation Enzymes Enzymes Enzymes->Degradation Buffer Buffer Composition Buffer->Degradation Control_pH Control pH Degradation->Control_pH leads to Control_Temp Control Temperature Degradation->Control_Temp leads to Add_Inhibitors Add Enzyme Inhibitors Degradation->Add_Inhibitors leads to Buffer_Selection Appropriate Buffer Selection Degradation->Buffer_Selection leads to

References

Technical Support Center: Nikkomycin N Synthesis and Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and production of Nikkomycin N, with a particular focus on the clinically significant Nikkomycin Z.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound production through fermentation.

Problem Potential Cause Troubleshooting Steps
Low Yield of Nikkomycin Z Suboptimal fermentation medium composition.- Ensure adequate levels of glucose and soy grits for cell mass, and mannitol for Nikkomycin Z formation.[1] - Consider adding precursors like uracil (up to 2 g/L) to the medium, as this has been shown to significantly boost Nikkomycin Z production.[2][3] Be aware that uracil concentrations above this may inhibit cell growth.[2] - A patented method suggests that adding a small amount of threonine (0.0001% to 0.0005%) can also increase yield.[4]
Inefficient producing strain.- If using a wild-type strain, consider mutagenesis and selection for overproducing strains. Resistance to 5-fluorouracil or streptomycin has been linked to increased Nikkomycin Z production.[1] - For selective production of Nikkomycin Z, use a genetically engineered strain (e.g., Streptomyces tendae ΔNikQ or Streptomyces ansochromogenes sanPDM) that has the biosynthetic pathway for Nikkomycin X blocked.[1][2]
Poor oxygen supply.- Inadequate dissolved oxygen can severely limit Nikkomycin production, with yields dropping to as low as 0.35 g/L in uncontrolled reactors.[1] - Increase agitation to improve oxygen transfer. However, be mindful of shear stress on the cells.[5]
High viscosity of mycelial suspension.- High viscosity can limit oxygen availability and lead to shear damage from increased agitation.[5] - Promote the formation of cellular aggregates (pellets) to reduce viscosity. Optimal pellet size (up to 1.4 mm in diameter) can increase specific productivity.[5]
Co-production of Nikkomycin X Use of a wild-type producing strain.- The primary challenge in Nikkomycin Z production is the co-expression of the structural isomer Nikkomycin X, which is very difficult to separate.[1][2] - The most effective solution is to use a genetically modified strain where the biosynthetic pathway for Nikkomycin X is inactivated. For example, disrupting the sanP gene in S. ansochromogenes abolishes Nikkomycin X production.[2]
Inconsistent Batch-to-Batch Production Variability in seed culture or fermentation conditions.- Standardize seed culture preparation, including age and inoculum volume.[6] - Tightly control fermentation parameters such as pH (maintain at 5.2 during production phase), temperature (28°C), and dissolved oxygen.[1][2] - Monitor substrate consumption (e.g., mannitol) to determine the optimal harvest time.[1]
Difficulties in Nikkomycin Z Purification Presence of structurally similar impurities (Nikkomycin X).- As mentioned, using a strain that selectively produces Nikkomycin Z is the best approach to simplify purification.[1][2]
Inefficient initial capture from fermentation broth.- The fermentation harvest is typically acidic, which is below the isoelectric point (pI) of Nikkomycin Z, making it suitable for binding to a cation exchange resin. This should be the first logical step in purification as it also removes many other biomolecules.[1]
Loss of product during elution.- While alkaline solutions are needed to elute Nikkomycin Z from the cation exchange resin, using a strong base like sodium hydroxide may be less efficient than ammonium hydroxide.[1] - To avoid large elution volumes, consider coupling the cation exchange column to an anion exchange column, as the elution conditions for the former are the binding conditions for the latter.[1]

Frequently Asked Questions (FAQs)

Synthesis and Production

Q1: Why is the chemical synthesis of this compound not used for large-scale production?

A1: The total chemical synthesis of Nikkomycin Z is highly complex and challenging, making it impractical and not economically viable for manufacturing on a large scale.[7] Production is therefore reliant on microbial fermentation.[8]

Q2: What are the main challenges in producing Nikkomycin Z through fermentation?

A2: The primary obstacle is the co-production of Nikkomycin X, a structurally similar isomer that is very difficult and costly to separate from Nikkomycin Z during downstream processing.[1][2] Other challenges include achieving high yields and managing the high viscosity of the fermentation broth.[5]

Q3: How can I selectively produce Nikkomycin Z without Nikkomycin X?

A3: The most effective method is to use a genetically engineered strain of Streptomyces. By disrupting the genes responsible for the biosynthesis of the imidazolone base of Nikkomycin X (e.g., the sanP gene in S. ansochromogenes), it is possible to create a strain that produces only Nikkomycin Z.[2][9]

Q4: What is the role of uracil in Nikkomycin Z production?

A4: Uracil is a direct precursor for the nucleoside moiety of Nikkomycin Z.[2] Supplementing the fermentation medium with uracil (at a concentration of around 2 g/L) can significantly increase the yield of Nikkomycin Z, in some cases by as much as 2.6-fold.[2][3]

Q5: Are there any other media supplements that can improve the yield?

A5: Besides uracil, the addition of small quantities of threonine to the fermentation medium has been reported to enhance Nikkomycin production.[4] The optimal concentrations of carbon sources like glucose and mannitol, as well as nitrogen sources like soy flour, are also critical.[1]

Properties and Applications

Q6: What is the mechanism of action of this compound?

A6: Nikkomycins are competitive inhibitors of chitin synthase, an essential enzyme for the biosynthesis of chitin, a key structural component of the fungal cell wall.[10] Since chitin is not present in mammals, this compound has selective toxicity against fungi.[11]

Q7: What are the challenges associated with the clinical application of this compound?

A7: Despite its potent in vitro activity, the direct clinical application of naturally occurring Nikkomycins can be limited by their hydrolytic lability (instability) and inefficient permeability through the fungal cell wall.[11] This has led to research into synthesizing more stable and effective analogs.[12][13]

Quantitative Data Summary

Table 1: Nikkomycin Z Production Yields in Different Strains and Conditions

Producing StrainConditionNikkomycin Z Yield (mg/L)Reference
S. ansochromogenes TH322 (high-producing parent)Standard SP medium300[2]
S. ansochromogenes sanPDM (Nikkomycin X pathway blocked)Standard SP medium300[2][3]
S. ansochromogenes sanPDMSP medium + 2 g/L uracil800[2][3]
S. tendae ATCC 31160 (wild type)5L bioreactor130[1]
S. tendae ΔNikQ 25-2 (mutant)5L bioreactor110[1]
S. tendae ΔNikQ 25-2 UMN01E7 (improved mutant)5L fermentation1600[1]
S. tendae UMN33G2 (optimized strain)550L bioreactor2300[1]

Table 2: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesMIC Range (μg/mL)Reference
Candida albicans0.5 - 32[14]
Candida parapsilosis1 - 4[14]
Cryptococcus neoformans0.5 - >64[14]
Coccidioides immitis (mycelial phase)4.9 (MIC80)[14]

Experimental Protocols

Fermentation Protocol for Nikkomycin Z Production

This protocol is based on the methods described for Streptomyces ansochromogenes.

a. Seed Culture Preparation:

  • Inoculate spores of S. ansochromogenes into a flask containing YEME medium (Yeast Extract-Malt Extract medium).

  • Incubate at 28°C on a rotary shaker (220 rpm) for approximately 48 hours.[2]

b. Production Fermentation:

  • Prepare the production medium (SP medium).

  • Inoculate the production medium with the seed culture at a volume of 0.5% (v/v).[2]

  • For enhanced Nikkomycin Z production, supplement the medium with uracil to a final concentration of 2 g/L.[2]

  • Incubate the culture at 28°C in a rotary shaker (200 rpm) for 6 days.[2]

  • If using a bioreactor, maintain the pH at 5.2 during the production phase using sodium hydroxide and ensure adequate aeration to maintain dissolved oxygen levels.[1]

Nikkomycin Z Quantification by HPLC
  • Harvest the culture broth by centrifugation.

  • Filter the supernatant through a 0.2 µm membrane filter.[2][15]

  • Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C-18 column (e.g., ZORBAX SB C-18, 5 µm, 4.6 × 250 mm).[15]

  • Use a linear gradient elution, for example, 0-20% methanol in 5 mM ammonium acetate over 15 minutes.[2]

  • Detect Nikkomycin Z using a photodiode array detector at 260 nm and 290 nm.[15]

  • Quantify the concentration by comparing the peak area to a standard curve prepared with purified Nikkomycin Z.[2]

Purification of Nikkomycin Z from Fermentation Broth

This is a general workflow based on scalable manufacturing processes.

  • Clarification: Dilute the fermentation broth with water and centrifuge to remove cell mass. Further clarify the supernatant by filtration through progressively smaller pore size filters (e.g., 10, 5, and 1 micron).[1]

  • Cation Exchange Chromatography (Capture Step):

    • Load the clarified, acidic broth onto a cation exchange resin column. Nikkomycin Z will bind to the resin.[1]

    • Wash the column to remove unbound impurities.

    • Elute Nikkomycin Z using an alkaline solution such as ammonium hydroxide.[1]

  • Anion Exchange Chromatography:

    • The eluate from the cation exchange step can be directly loaded onto an anion exchange column to further remove impurities.[1]

  • Further Polishing Steps:

    • Additional chromatographic steps, such as using AMBERCHROM™ resin, can be employed for fine purification to achieve >98% purity.[1]

  • Concentration and Drying:

    • Concentrate the purified fractions and dry to obtain the final Nikkomycin Z product, often as a hydrochloride salt.[1]

Visualizations

Nikkomycin_Biosynthesis_Workflow cluster_fermentation Fermentation & Production cluster_purification Downstream Purification cluster_qc Quality Control strain S. ansochromogenes sanPDM (NikX-deficient strain) seed Seed Culture (YEME Medium, 48h, 28°C) strain->seed fermentation Production Fermentation (SP Medium, 6 days, 28°C) seed->fermentation harvest Harvest Broth fermentation->harvest hplc HPLC Analysis fermentation->hplc In-process check uracil Uracil Feeding (2 g/L) uracil->fermentation Precursor clarification Clarification (Centrifugation & Filtration) harvest->clarification cation_exchange Cation Exchange Chromatography (Capture) clarification->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange polishing Final Polishing (e.g., Amberchrom) anion_exchange->polishing final_product High-Purity Nikkomycin Z polishing->final_product final_product->hplc Final Purity Check

Caption: Workflow for selective Nikkomycin Z production and purification.

Troubleshooting_Logic start Low Nikkomycin Z Yield check_strain Is Nikkomycin X also present? start->check_strain use_mutant Action: Switch to a NikX-deficient strain (e.g., sanPDM, ΔNikQ) check_strain->use_mutant check_media Review Fermentation Media check_strain->check_media wild_type Yes no_x No use_mutant->check_media add_uracil Action: Add Uracil (up to 2 g/L) check_media->add_uracil optimize_carbons Action: Optimize Carbon/Nitrogen sources (Mannitol, Soy) check_media->optimize_carbons check_conditions Review Fermentation Conditions add_uracil->check_conditions optimize_carbons->check_conditions check_o2 Is Dissolved Oxygen low? check_conditions->check_o2 increase_agitation Action: Increase agitation and/or aeration check_o2->increase_agitation yes_o2 Yes no_o2 No

Caption: Troubleshooting logic for low Nikkomycin Z yield.

References

Antagonistic interactions of Nikkomycin N with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Nikkomycin Z. This resource provides troubleshooting guidance and frequently asked questions regarding the interaction of Nikkomycin Z with other antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a lack of efficacy when combining Nikkomycin Z with another compound. Could this be an antagonistic interaction?

While possible, true antagonism with Nikkomycin Z is rarely reported in the literature. Most studies show synergistic or additive effects with other antifungals, particularly those targeting the fungal cell wall or cell membrane.[1] Before concluding antagonism, consider these factors:

  • Suboptimal Compound Concentrations: Are you using concentrations of both Nikkomycin Z and the partner compound that are relevant to their individual potencies (e.g., around their Minimum Inhibitory Concentrations, MICs)?

  • Inappropriate Testing Method: Are you using a standardized method for assessing synergy, such as a checkerboard broth microdilution assay?

  • Organism-Specific Effects: The nature of the interaction can be highly dependent on the fungal species and even the specific isolate being tested.[2]

  • Compound Stability: Ensure both compounds are stable in the chosen assay medium and conditions.

Q2: Are there any known compounds that are antagonistic to Nikkomycin Z?

Published instances of antagonism are infrequent.

  • A study investigating the combination of Nikkomycin Z with the glucan synthase inhibitor LY303366 found modest antagonism (Fractional Inhibitory Concentration Index [FICI] ≥2.06) against one of two Fusarium sp. isolates tested.[2]

  • The same study noted slight antagonism (FICI = 2.02) against a yeast form of Histoplasma capsulatum.[2]

  • It is important to note that in the vast majority of studies, no antagonism has been observed when Nikkomycin Z is combined with azoles (e.g., fluconazole, itraconazole) or echinocandins (e.g., caspofungin, micafungin).[1]

Q3: What are the most common interaction types observed with Nikkomycin Z?

The most commonly reported interactions are synergy and additivity . Nikkomycin Z, a chitin synthase inhibitor, works well with compounds that disrupt other cellular components.[3]

  • With Echinocandins (e.g., Caspofungin, Micafungin): These compounds inhibit β-1,3-glucan synthase. The simultaneous inhibition of both chitin and glucan synthesis creates a powerful synergistic effect, leading to significant cell wall stress and fungal cell death.[4][5][6][7] This synergy has been observed even in echinocandin-resistant strains.[4][5]

  • With Azoles (e.g., Fluconazole, Itraconazole): Azoles inhibit ergosterol synthesis, disrupting the fungal cell membrane. This disruption may facilitate the uptake of Nikkomycin Z into the cell, enhancing its effect on chitin synthase, which is located at the plasma membrane.[1][8]

Q4: How do I interpret the results of my synergy experiment?

The Fractional Inhibitory Concentration Index (FICI) is the standard metric for quantifying drug interactions from a checkerboard assay. The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation is generally as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: FICI > 0.5 to ≤ 4.0

  • Antagonism: FICI > 4.0

Note: Some literature may define additivity and indifference within this range (e.g., Additive: >0.5 to 1, Indifferent: >1 to 4).[9][10] Always refer to the specific interpretation criteria of the protocol you are following.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in FICI results between experiments. Inconsistent inoculum preparation. Pipetting errors during serial dilutions. Subjective endpoint determination.Standardize your inoculum preparation using a spectrophotometer or hemocytometer. Use calibrated multichannel pipettes for dilutions. If reading visually, have a second researcher confirm the results, or use a quantitative method like an XTT assay for metabolic activity.
No interaction observed (Indifference), but synergy was expected. The tested concentrations are too high or too low. The specific fungal isolate is not susceptible to the synergistic action. The assay duration is not optimal.Perform the checkerboard assay with a broader range of concentrations for both drugs, centered around their individual MICs. Test a different reference strain known to exhibit synergy. Measure endpoints at different time points (e.g., 24h and 48h).
Apparent antagonism observed. Review the FICI calculation to ensure accuracy. Verify the purity and activity of the compound stocks. As noted in the FAQs, true antagonism is rare. One study reported modest antagonism with a glucan synthase inhibitor against a specific Fusarium isolate.[2] Confirm the finding with repeat experiments and consider testing against a reference strain.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Nikkomycin Z interactions.

Table 1: Antagonistic Interactions of Nikkomycin Z

CompoundOrganismIsolateFICIInterpretation
LY303366Fusarium sp.93-198≥2.06Modest Antagonism[2]
LY303366Histoplasma capsulatumG217B2.02Slight Antagonism[2]

Table 2: Synergistic Interactions of Nikkomycin Z with Echinocandins

CompoundOrganismFICI Range/MedianInterpretation
AnidulafunginCandida albicans (including fks mutants)<0.5Synergy[4][5]
MicafunginCandida albicans (including fks mutants)<0.5Synergy[4][5]
CaspofunginCandida albicans (biofilms)Not specified, but synergy reportedSynergy[7][9]
MicafunginCandida parapsilosis (biofilms)Not specified, but synergy reportedSynergy[7][9]
FK463Aspergillus fumigatusMedian = 0.312Synergy[11]

Table 3: Synergistic/Additive Interactions of Nikkomycin Z with Azoles

CompoundOrganismInteraction Type
FluconazoleCandida albicansSynergistic/Additive[1]
ItraconazoleCandida albicansSynergistic/Additive[1]
FluconazoleCandida parapsilosisSynergistic/Additive[1]
ItraconazoleCandida parapsilosisSynergistic/Additive[1]
ItraconazoleAspergillus fumigatusMarked Synergy[1][12]
ItraconazoleAspergillus flavusMarked Synergy[1][12]

Experimental Protocols

Checkerboard Broth Microdilution Assay Protocol

This protocol is a generalized methodology based on principles from the Clinical and Laboratory Standards Institute (CLSI) and published literature for determining drug interactions.[4][13][14]

1. Preparation of Materials:

  • Antifungal Stock Solutions: Prepare stock solutions of Nikkomycin Z and the partner compound in a suitable solvent (e.g., water, DMSO) at a concentration 100x the highest final concentration to be tested.

  • Medium: Use RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.

  • Fungal Inoculum: Prepare a fungal suspension from a fresh culture. Adjust the suspension spectrophotometrically to match a 0.5 McFarland standard, then dilute it in RPMI 1640 to achieve the final desired inoculum concentration (e.g., 0.5 - 2.5 x 10³ CFU/mL).

2. Plate Setup:

  • Add 50 µL of RPMI 1640 to all wells of the 96-well plate.

  • In column 1, add an additional 50 µL of a 2x working solution of Nikkomycin Z. Perform a 2-fold serial dilution from column 1 to column 10 by transferring 50 µL. Discard the final 50 µL from column 10. Columns 11 and 12 will serve as controls.

  • In row A, add an additional 50 µL of a 2x working solution of the partner compound. Perform a 2-fold serial dilution from row A to row G by transferring 50 µL. Discard the final 50 µL from row G. Row H and column 11 will serve as controls.

  • This creates a matrix of decreasing concentrations of Nikkomycin Z along the x-axis and the partner compound along the y-axis.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.

  • Include control wells:

    • Growth Control: Medium + Inoculum (no drugs).

    • Sterility Control: Medium only.

    • Drug Controls: Medium + Inoculum + each drug alone (Row H and Column 11).

  • Seal the plate and incubate at 35°C for 24-48 hours.

4. Reading Results and Calculating FICI:

  • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

  • Calculate the FICI using the formula provided in FAQ Q4.

  • Interpret the FICI value to determine synergy, additivity/indifference, or antagonism.

Visualizations

NikkomycinZ_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_cellwall Fungal Cell Wall Permease Peptide Permease NikZ_in Nikkomycin Z Permease->NikZ_in ChitinSynthase Chitin Synthase (Active Site) Chitin Chitin Polymer ChitinSynthase->Chitin Synthesis NikZ_out Nikkomycin Z NikZ_out->Permease Uptake NikZ_in->ChitinSynthase Competitive Inhibition UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->ChitinSynthase Binds to active site

Caption: Mechanism of action of Nikkomycin Z.

Synergy_Mechanisms cluster_cellwall Fungal Cell Wall Synthesis cluster_cellmembrane Fungal Cell Membrane Chitin Chitin Synthesis CellWallIntegrity Cell Wall Disruption & Cell Lysis Chitin->CellWallIntegrity Glucan β-Glucan Synthesis Glucan->CellWallIntegrity Ergosterol Ergosterol Synthesis Ergosterol->CellWallIntegrity Membrane Stress NikZ Nikkomycin Z NikZ->Chitin Inhibits Echinocandin Echinocandins Echinocandin->Glucan Inhibits Azole Azoles Azole->Ergosterol Inhibits

Caption: Synergistic targeting of the fungal cell.

Checkerboard_Workflow cluster_interpretation Interpretation A 1. Prepare Drug Dilutions (Drug A & Drug B) B 2. Set up 96-Well Plate (Checkerboard Matrix) A->B C 3. Prepare & Add Standardized Fungal Inoculum B->C D 4. Incubate Plate (e.g., 35°C for 24-48h) C->D E 5. Read MICs (Alone and in Combination) D->E F 6. Calculate FICI FICI = FIC_A + FIC_B E->F G 7. Interpret Result F->G Syn Synergy (FICI ≤ 0.5) G->Syn If FICI ≤ 0.5 Add Additive/Indifferent (0.5 < FICI ≤ 4.0) G->Add If 0.5 < FICI ≤ 4.0 Ant Antagonism (FICI > 4.0) G->Ant If FICI > 4.0

Caption: Experimental workflow for a checkerboard assay.

References

Technical Support Center: Enhancing Nikkomycin N Production in Streptomyces ansochromogenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Nikkomycin N in Streptomyces ansochromogenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments to increase this compound production.

FAQ 1: My S. ansochromogenes culture shows low overall Nikkomycin yield. What are the potential causes and solutions?

Low Nikkomycin yield is a common challenge. The issue can often be traced back to suboptimal gene expression or inefficient precursor supply. Here’s a troubleshooting guide:

Potential Cause 1: Insufficient Expression of the Nikkomycin Biosynthetic Gene Cluster (NIK cluster).

  • Solution: Overexpress the entire NIK gene cluster. Introducing an additional copy of the ~35 kb NIK cluster into the S. ansochromogenes genome has been shown to significantly boost production.[1][2]

    • Experimental Workflow:

      • Reassemble the entire NIK gene cluster into an integrative plasmid (e.g., pSET152-based vector) using techniques like Red/ET recombination.

      • Introduce the resulting plasmid (e.g., pNIK) into S. ansochromogenes via conjugal transfer from an E. coli donor strain (e.g., ET12567/pUZ8002).

      • Select for stable exconjugants that have integrated the extra NIK cluster into their genome. These strains should be genetically stable even without antibiotic selection pressure.[1]

Potential Cause 2: Rate-Limiting Steps within the Biosynthetic Pathway.

  • Solution: Overexpress key bottleneck enzymes. The glutamate mutase, encoded by sanU and sanV, is involved in the biosynthesis of the peptidyl moiety of Nikkomycin.[3]

    • Experimental Approach:

      • Construct a plasmid to carry an extra copy of the sanU and sanV genes.

      • Introduce this plasmid into the wild-type S. ansochromogenes strain.

      • Increased transcription of sanU and sanV can lead to a notable increase in overall Nikkomycin production.[3]

Potential Cause 3: Repressive Regulation of the NIK Cluster.

  • Solution: Deregulate the pathway by targeting repressive elements. The sab gene cluster includes repressors of Nikkomycin biosynthesis.

    • Experimental Approach:

      • Identify and disrupt repressor genes like sabR1. Deletion of sabR1 in a strain where butenolide synthesis is abolished can restore Nikkomycin production.[4] This suggests that removing the repressor can enhance production.

Quantitative Impact of Genetic Modifications on Nikkomycin Production
Genetic Modification StrategyStrainNikkomycin X Production (mg/L)Nikkomycin Z Production (mg/L)Total Nikkomycin Production (mg/L)Fold Increase (Total)Reference
Wild-TypeS. ansochromogenes 7100220120340-[1]
Duplication of NIK gene clusterDNik Strain8802201100~3.2x[1]
Overexpression of sanU and sanVRecombinant Strain---~1.8x[3]
FAQ 2: My fermentation is producing a high ratio of Nikkomycin X to Nikkomycin Z. How can I selectively increase the production of Nikkomycin Z?

Nikkomycin Z is often the more clinically significant compound, but its separation from the structurally similar Nikkomycin X is challenging and costly.[5][6] The following strategies can shift production towards Nikkomycin Z.

Strategy 1: Block the Biosynthetic Pathway of Nikkomycin X.

  • Explanation: Nikkomycin X and Z share the same peptidyl moiety but differ in their nucleoside base. The imidazolone base of Nikkomycin X is synthesized by enzymes encoded by sanO, sanQ, and sanP.[1] By disrupting this specific pathway, precursor flux can be redirected towards Nikkomycin Z, which uses a uracil base.[5][6][7]

    • Experimental Workflow:

      • Construct a mutant strain by disrupting a key gene in the imidazolone biosynthetic pathway, such as sanP. This can be achieved through homologous recombination.

      • The resulting mutant (e.g., sanPDM) should abolish Nikkomycin X production and exclusively produce Nikkomycin Z.[5][6]

Strategy 2: Precursor Feeding with Uracil.

  • Explanation: The biosynthesis of Nikkomycin Z is dependent on the availability of uracil.[1] Supplementing the culture medium with uracil can significantly boost the production of Nikkomycin Z, especially in strains where the competing Nikkomycin X pathway is blocked.[5][6]

    • Protocol:

      • In a Nikkomycin Z-producing strain (like the sanPDM mutant), supplement the SP fermentation medium with uracil.

      • Optimal concentrations are typically around 2 g/L. Higher concentrations (e.g., >3 g/L) may inhibit cell growth and reduce overall yield.[5]

      • Uridine can also be used as a precursor, though it may have a less stimulatory effect than uracil.[5]

Quantitative Impact of Pathway Engineering and Precursor Feeding on Nikkomycin Z Production
StrategyStrainUracil Supplementation (g/L)Nikkomycin Z Production (mg/L)Fold Increase vs. Wild-Type ZReference
Wild-Type ProductionTH3220375 (initial)-[5]
sanP DisruptionsanPDM0300~0.8x[5][6]
sanP Disruption + Uracil FeedingsanPDM2800~2.1x[5][6]
Wild-Type + Uracil FeedingTH3222630~1.7x[5]

Key Experimental Protocols

Protocol 1: Fermentation of S. ansochromogenes for Nikkomycin Production

This protocol is adapted from established methods for Nikkomycin production.[1][5][8]

1. Seed Culture Preparation:

  • Inoculate spores of S. ansochromogenes into a flask containing YEME medium (Yeast Extract-Malt Extract).
  • Incubate at 28°C on a rotary shaker (220 rpm) for 48 hours.

2. Production Culture:

  • Inoculate 1 ml (0.5% V/V) of the seed culture into a flask containing 50 ml of SP medium (3% mannitol, 1% soluble starch, 0.5% soy peptone, and 0.8% yeast extract, pH 6.0).[1][5]
  • Ferment at 28°C on a rotary shaker (200 rpm) for 5-6 days.

3. Sample Analysis:

  • Harvest the culture broth by centrifugation.
  • Filter the supernatant through a 0.2 µm membrane.
  • Analyze the filtrate for Nikkomycin content using HPLC (e.g., Agilent 1100 with an RPC-18 column) at a detection wavelength of 290 nm.[1]

Protocol 2: Conjugal Transfer of Plasmids from E. coli to S. ansochromogenes

This protocol is essential for introducing genetic modifications into S. ansochromogenes.

1. Donor Strain Preparation:

  • Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid in LB medium with appropriate antibiotics.

2. Recipient Strain Preparation:

  • Grow S. ansochromogenes in YEME medium to the late-logarithmic phase.
  • Harvest and wash the mycelia.

3. Mating:

  • Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar).
  • Incubate at 28°C to allow for conjugation.

4. Selection:

  • Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for S. ansochromogenes exconjugants that have received the plasmid.
  • Isolate and purify the resulting colonies for further analysis.

Visualized Workflows and Pathways

Diagram 1: Genetic Workflow for NIK Cluster Duplication

G cluster_ecoli In E. coli cluster_transfer Transfer cluster_strepto In S. ansochromogenes Cosmid_Library Genomic Cosmid Library of S. ansochromogenes Red_ET Red/ET Recombination Cosmid_Library->Red_ET Screening & Assembly pNIK_Plasmid Integrative Plasmid (pNIK) ~35kb NIK Cluster Red_ET->pNIK_Plasmid Conjugation Conjugal Transfer (E. coli to S. ansochromogenes) pNIK_Plasmid->Conjugation Wild_Type S. ansochromogenes (Wild-Type) Conjugation->Wild_Type Integration Site-Specific Integration (attB site) Wild_Type->Integration Receives pNIK DNik_Strain DNik Strain (Two NIK Clusters) Integration->DNik_Strain Increased_Production Increased Nikkomycin Production (~3.2x) DNik_Strain->Increased_Production

Caption: Workflow for enhancing Nikkomycin yield via NIK gene cluster duplication.

Diagram 2: Strategy for Selective Nikkomycin Z Production

G cluster_pathway Nikkomycin Biosynthesis Pathway cluster_strategy Enhancement Strategy Precursors Shared Precursors (e.g., Peptidyl Moiety) Imidazolone_Synth Imidazolone Synthesis (sanO, sanP, sanQ) Precursors->Imidazolone_Synth Uracil_Synth Uracil Incorporation Precursors->Uracil_Synth Nikkomycin_X Nikkomycin X Imidazolone_Synth->Nikkomycin_X Nikkomycin_Z Nikkomycin Z Uracil_Synth->Nikkomycin_Z Result Selective High-Yield Nikkomycin Z Production Uracil_Synth->Result Disrupt_sanP 1. Disrupt sanP Gene (Homologous Recombination) Disrupt_sanP->Imidazolone_Synth BLOCKS Feed_Uracil 2. Feed Uracil (2 g/L) to Culture Medium Feed_Uracil->Uracil_Synth BOOSTS

Caption: Logic for selectively increasing Nikkomycin Z production.

Diagram 3: Butenolide Signaling Regulation of Nikkomycin Biosynthesis

G cluster_sab sab Gene Cluster cluster_products Signaling & Regulation sabA sabA SABs SABs (Butenolides) sabA->SABs Synthesizes SabR1_gene sabR1 SabR1_protein SabR1 (Repressor Protein) SabR1_gene->SabR1_protein Encodes SABs->SabR1_protein Binds & Inactivates SabR1_protein->sabA Represses cprC cprC (Activator) SabR1_protein->cprC Represses adpA adpA (Pleiotropic Regulator) cprC->adpA Activates NIK_cluster Nikkomycin Biosynthetic Gene Cluster (NIK) adpA->NIK_cluster Activates Nikkomycin_Prod Nikkomycin Production NIK_cluster->Nikkomycin_Prod

Caption: Regulatory cascade of butenolide signaling on Nikkomycin production.

References

Dealing with the inoculum effect in Nikkomycin N susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for addressing the inoculum effect in Nikkomycin Z susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the inoculum effect in the context of antifungal susceptibility testing?

A1: The inoculum effect refers to the observation that the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent increases as the density of the initial microbial inoculum used in the susceptibility test increases. For Nikkomycin Z, a significant inoculum effect has been reported, with diminished efficacy observed at fungal inocula greater than 10⁶ CFU/mL.[1][2]

Q2: Why is Nikkomycin Z susceptible to an inoculum effect?

A2: Nikkomycin Z is a competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[3][4] At higher fungal densities, the increased number of target enzymes (chitin synthases) may require a higher concentration of Nikkomycin Z to achieve effective inhibition. Additionally, a larger fungal population may produce more extracellular matrix or drug-degrading enzymes, further reducing the effective concentration of the drug at the target site.

Q3: What are the clinical implications of the Nikkomycin Z inoculum effect?

A3: The inoculum effect can have significant clinical implications. In infections with a high fungal burden, such as deep-seated mycoses or abscesses, the in vitro MIC determined using a standard low inoculum may not accurately predict the in vivo efficacy of Nikkomycin Z.[1][2] This discrepancy can lead to underdosing and potential treatment failure. Therefore, understanding the inoculum effect is crucial for guiding appropriate dosing strategies in clinical settings.

Q4: How can I determine if the inoculum effect is influencing my experimental results?

A4: To determine if the inoculum effect is a factor, you can perform parallel susceptibility tests using a range of inoculum concentrations, from the standard low inoculum (e.g., 10³ - 10⁴ CFU/mL) to a high inoculum (e.g., 10⁶ - 10⁷ CFU/mL). A significant increase in the MIC value with the higher inoculum would indicate an inoculum effect.

Q5: Are there any strategies to mitigate the inoculum effect in my experiments?

A5: While the inoculum effect is an inherent characteristic of the drug-organism interaction, its impact can be understood and accounted for by:

  • Standardizing Inoculum Preparation: Consistently using a standardized and validated method for inoculum preparation is critical for reproducible results.

  • Testing a Range of Inocula: As mentioned in Q4, testing multiple inoculum densities can help quantify the extent of the inoculum effect.

  • Considering Combination Therapy: In some cases, combining Nikkomycin Z with other antifungal agents, such as echinocandins, has shown synergistic effects, which may help overcome the challenges posed by a high fungal burden.[5][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High MIC values for Nikkomycin Z that are inconsistent with published data. Inoculum density is too high. Verify your inoculum preparation method. Use a hemocytometer or spectrophotometer to accurately determine the CFU/mL. Prepare fresh inocula for each experiment and ensure proper dilution to the standard concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[7]
Inaccurate serial dilutions of Nikkomycin Z. Prepare fresh stock solutions of Nikkomycin Z and perform serial dilutions carefully. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Contamination of the fungal culture. Streak the culture on appropriate agar plates to check for purity. If contaminated, obtain a fresh, pure culture.
Significant variability in MIC results between experiments. Inconsistent inoculum preparation. Strictly adhere to a standardized protocol for inoculum preparation. Ensure the fungal culture is at the same growth phase for each experiment.
Variations in incubation time or temperature. Use a calibrated incubator and maintain consistent incubation parameters as specified in the protocol (e.g., 35°C for 24-48 hours).
No fungal growth in the positive control wells. Inoculum is not viable. Use a fresh culture and check for viability by plating a small aliquot on appropriate growth medium.
Incorrect growth medium was used. Ensure you are using the recommended medium for your fungal species (e.g., RPMI-1640 with MOPS buffer).

Quantitative Data

The following table summarizes the observed Minimum Inhibitory Concentrations (MICs) of Nikkomycin Z against various fungi at different inoculum densities, illustrating the inoculum effect.

Fungal SpeciesInoculum Density (CFU/mL)Nikkomycin Z MIC (µg/mL)Reference
Coccidioides immitis1 x 10³2.5[8]
Histoplasma capsulatum> 1 x 10⁶Diminished efficacy (qualitative)[1][2]
Aspergillus fumigatus (planktonic, virus-free)Not specified4[9]
Aspergillus fumigatus (planktonic, AfuPmV-1 infected)Not specified2[9]
Candida albicans0.5 - 2.5 x 10³≤0.5 - 32[7]
Candida parapsilosis0.5 - 2.5 x 10³1 - 4[7]

Experimental Protocols

Protocol for Investigating the Inoculum Effect of Nikkomycin Z using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Materials:

  • Nikkomycin Z powder

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Fungal isolate of interest

  • Sterile saline (0.85%)

  • Spectrophotometer or hemocytometer

  • Sterile, disposable inoculation loops, and tubes

  • Calibrated pipettes and sterile tips

  • Incubator (35°C)

2. Preparation of Nikkomycin Z Stock Solution:

  • Prepare a stock solution of Nikkomycin Z at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile water).

  • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Prepare serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL in the microtiter plate.

3. Inoculum Preparation:

  • Standard Inoculum (Target: 1-5 x 10³ CFU/mL):

    • Subculture the fungal isolate on appropriate agar plates and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • High Inoculum (Target: 1-5 x 10⁶ CFU/mL):

    • Prepare the initial suspension as described for the standard inoculum.

    • Instead of the 1:1000 dilution, perform a 1:1 dilution in RPMI-1640 medium to achieve the higher inoculum concentration.

4. Microtiter Plate Setup:

  • Add 100 µL of the appropriate Nikkomycin Z dilution to each well of the microtiter plate.

  • Add 100 µL of the standardized fungal inoculum (either standard or high) to each well.

  • Include a positive control well (100 µL of inoculum + 100 µL of drug-free medium) and a negative control well (200 µL of sterile medium).

5. Incubation:

  • Incubate the microtiter plates at 35°C for 24-48 hours.

6. MIC Determination:

  • Visually inspect the plates for fungal growth. The MIC is the lowest concentration of Nikkomycin Z that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control.

Visualizations

Fungal Cell Wall Integrity (CWI) Pathway

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Sensors Cell Wall Stress->Sensors Rho1-GTP Rho1-GTP Sensors->Rho1-GTP Pkc1 Pkc1 Rho1-GTP->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Slt2/Mpk1_P Slt2/Mpk1-P Slt2/Mpk1->Slt2/Mpk1_P Transcription Factors Transcription Factors Slt2/Mpk1_P->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Chitin Synthase Upregulation Chitin Synthase Upregulation Gene Expression->Chitin Synthase Upregulation compensatory response Nikkomycin Z Nikkomycin Z Chitin Synthase Chitin Synthase Nikkomycin Z->Chitin Synthase inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis catalyzes Chitin Synthesis->Cell Wall Stress disruption leads to Inoculum_Effect_Workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_testing Susceptibility Testing cluster_analysis Data Analysis Start Start Prepare Fungal Culture Prepare Fungal Culture Start->Prepare Fungal Culture Prepare Nikkomycin Z Dilutions Prepare Nikkomycin Z Dilutions Start->Prepare Nikkomycin Z Dilutions Standard Inoculum (10^3 CFU/mL) Standard Inoculum (10^3 CFU/mL) Prepare Fungal Culture->Standard Inoculum (10^3 CFU/mL) High Inoculum (10^6 CFU/mL) High Inoculum (10^6 CFU/mL) Prepare Fungal Culture->High Inoculum (10^6 CFU/mL) Perform Broth Microdilution (Standard Inoculum) Perform Broth Microdilution (Standard Inoculum) Prepare Nikkomycin Z Dilutions->Perform Broth Microdilution (Standard Inoculum) Perform Broth Microdilution (High Inoculum) Perform Broth Microdilution (High Inoculum) Prepare Nikkomycin Z Dilutions->Perform Broth Microdilution (High Inoculum) Standard Inoculum (10^3 CFU/mL)->Perform Broth Microdilution (Standard Inoculum) High Inoculum (10^6 CFU/mL)->Perform Broth Microdilution (High Inoculum) Incubate Plates Incubate Plates Perform Broth Microdilution (Standard Inoculum)->Incubate Plates Perform Broth Microdilution (High Inoculum)->Incubate Plates Read MICs Read MICs Incubate Plates->Read MICs Compare MICs Compare MICs Read MICs->Compare MICs Conclusion Conclusion Compare MICs->Conclusion Inoculum_MIC_Outcome cluster_in_vitro In Vitro Susceptibility Test cluster_in_vivo In Vivo Infection Low Inoculum Low Inoculum Low MIC Low MIC Low Inoculum->Low MIC predicts High Inoculum High Inoculum High MIC High MIC High Inoculum->High MIC predicts Low Fungal Burden Low Fungal Burden Low MIC->Low Fungal Burden correlates with High Fungal Burden High Fungal Burden High MIC->High Fungal Burden correlates with Successful Treatment Successful Treatment Low Fungal Burden->Successful Treatment likely leads to Treatment Failure Treatment Failure High Fungal Burden->Treatment Failure may lead to

References

Technical Support Center: Nikkomycin N Plasma Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nikkomycin N in plasma samples. The following information is based on studies of the closely related compound, Nikkomycin Z, due to the limited availability of data specific to this compound. Given their structural similarities as peptidyl nucleoside antibiotics, they are presumed to have comparable stability profiles in biological matrices.

Frequently Asked Questions (FAQs)

Q1: My this compound concentrations are lower than expected in plasma samples. What could be the cause?

A1: Lower than expected concentrations of this compound in plasma are often due to degradation. The primary cause of this degradation is enzymatic activity by esterases present in the plasma.[1] This degradation is species-dependent, with some species (e.g., rat, mouse, rabbit) exhibiting much higher esterase activity than others (e.g., dog, human).[1]

Q2: How can I prevent the degradation of this compound in my plasma samples?

A2: The most effective method to prevent degradation is to inhibit plasma esterase activity. This can be achieved by collecting blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[1][2] Prompt processing of the samples at low temperatures is also crucial.

Q3: What type of blood collection tubes should I use for this compound analysis?

A3: It is highly recommended to use blood collection tubes containing sodium fluoride/potassium oxalate (typically gray-top tubes). Sodium fluoride acts as an effective inhibitor of esterase activity, thus preserving the integrity of this compound in the sample.[1][3] If these are not available, heparinized tubes (green-top) can be used, but immediate processing and addition of an esterase inhibitor are critical.

Q4: What is the proper procedure for processing and storing plasma samples for this compound analysis?

A4: Proper sample handling is critical. After blood collection, centrifuge the samples promptly at a low temperature (e.g., 4°C) to separate the plasma. The plasma should then be immediately transferred to clean tubes and frozen. For short-term storage, -20°C may be adequate, but for long-term storage, -80°C is recommended to ensure stability.[4]

Q5: At what temperature should I store my plasma samples, and for how long?

A5: For optimal stability, plasma samples should be frozen at -80°C for long-term storage. While short-term storage at -20°C for less than 14 hours has been documented in some studies with Nikkomycin Z, transitioning to -80°C is a standard precaution for preserving the integrity of sensitive analytes.[4]

Troubleshooting Guides

Issue 1: Inconsistent this compound concentrations across replicate samples.
Possible Cause Troubleshooting Step
Incomplete mixing of anticoagulant/inhibitor Gently invert the blood collection tube 8-10 times immediately after collection to ensure thorough mixing.
Variable time between collection and centrifugation Standardize the time between blood collection and centrifugation for all samples. Process samples in batches on ice if immediate centrifugation is not possible.
Temperature fluctuations during processing Keep samples on ice or in a refrigerated centrifuge throughout the processing steps.
Inconsistent freezing Freeze plasma samples immediately after separation. Avoid repeated freeze-thaw cycles.
Issue 2: Low recovery of this compound during sample extraction.
Possible Cause Troubleshooting Step
Degradation during extraction If not already using an esterase inhibitor, incorporate one into your sample handling protocol. Ensure all extraction steps are performed at low temperatures.
Suboptimal extraction method Review and optimize your sample preparation method. Techniques like solid-phase extraction (SPE) can improve recovery by removing interfering substances.
pH-dependent stability Nikkomycin Z has shown pH-dependent stability in aqueous solutions.[1] Ensure the pH of your extraction buffers is optimized for this compound stability (near neutral or slightly acidic pH is generally a good starting point).

Quantitative Data Summary

The following tables summarize stability data for Nikkomycin Z, which is expected to be comparable to this compound.

Table 1: Degradation of Nikkomycin Z in Plasma from Different Species at 37°C[1]

SpeciesApparent First-Order Rate Constant (k obs)
Rat1.74 x 10⁻¹ min⁻¹
Mouse3.64 x 10⁻² min⁻¹
Rabbit5.10 x 10⁻¹ h⁻¹
Dog6.14 x 10⁻² h⁻¹
pH 7.5 Buffer8.08 x 10⁻² h⁻¹

Table 2: Effect of Esterase Inhibitor on Nikkomycin Z Degradation in Rat Plasma[1]

ConditionObservation
Rat PlasmaHigh degradation rate
Rat Plasma + Sodium Fluoride (NaF)Markedly decreased degradation rate

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for this compound Stability Analysis
  • Blood Collection:

    • Collect whole blood directly into vacuum collection tubes containing sodium fluoride/potassium oxalate.

    • Immediately after collection, gently invert the tubes 8-10 times to ensure thorough mixing of the anticoagulant and inhibitor.

    • Place the tubes on ice immediately.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage:

    • Transfer the plasma into clearly labeled polypropylene cryovials.

    • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Note: This is a general protocol based on methods used for Nikkomycin Z and may require optimization for this compound.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Precipitate plasma proteins by adding a 3-fold volume of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a pH that ensures stability and good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 260-290 nm, based on Nikkomycin analogs).[5]

    • Injection Volume: 20 µL.

  • Quantification:

    • Create a standard curve using known concentrations of this compound in blank plasma that has been processed in the same manner as the samples.

    • Quantify this compound in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_storage_analysis Storage & Analysis Collect Collect Blood in NaF/Oxalate Tube Mix Invert 8-10 times Collect->Mix Ice Place on Ice Mix->Ice Centrifuge Centrifuge at 4°C Ice->Centrifuge < 30 mins Separate Separate Plasma Centrifuge->Separate Store Store Plasma at -80°C Separate->Store Analyze HPLC Analysis Store->Analyze

Caption: Workflow for this compound Plasma Sample Handling.

Troubleshooting_Logic Start Low/Inconsistent This compound Levels Check_Tube Used NaF/Oxalate Collection Tubes? Start->Check_Tube Check_Temp Processed on Ice and at 4°C? Check_Tube->Check_Temp Yes Solution_Tube Implement Use of Esterase Inhibitor Tubes Check_Tube->Solution_Tube No Check_Time Processed Promptly (< 30 mins)? Check_Temp->Check_Time Yes Solution_Temp Maintain Cold Chain During Processing Check_Temp->Solution_Temp No Check_Storage Stored at -80°C? Check_Time->Check_Storage Yes Solution_Time Standardize Time to Centrifugation Check_Time->Solution_Time No Solution_Storage Ensure Proper Long-Term Storage Check_Storage->Solution_Storage No Investigate_Extraction Investigate Extraction Efficiency & pH Check_Storage->Investigate_Extraction Yes

Caption: Troubleshooting Degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of Nikkomycin X and Nikkomycin Z: Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical properties, antifungal activities, and experimental evaluation of Nikkomycin X and Nikkomycin Z.

Notice: While this guide provides a detailed comparison of Nikkomycin X and Nikkomycin Z, a direct comparative analysis with Nikkomycin N is not included due to the limited availability of scientific data on this compound in the public domain.

Introduction

Nikkomycins are a class of peptidyl nucleoside antibiotics produced by Streptomyces species, first discovered in 1976.[1] They function as potent and specific competitive inhibitors of chitin synthase, a crucial enzyme for the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2][3] This targeted mechanism of action makes them promising candidates for antifungal drug development, as chitin is absent in mammals, suggesting a low potential for host toxicity.[3] Among the various nikkomycin analogues, Nikkomycin X and Nikkomycin Z are the most well-characterized and have been the subject of numerous in vitro and in vivo studies. This guide provides a comparative analysis of their biochemical properties and antifungal efficacy, supported by experimental data and detailed methodologies.

Biochemical Properties and Mechanism of Action

Both Nikkomycin X and Nikkomycin Z are structurally similar to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate of chitin synthase.[4] This structural mimicry allows them to bind to the active site of the enzyme, competitively inhibiting its function and thereby disrupting fungal cell wall synthesis.[4]

The primary difference between Nikkomycin X and Nikkomycin Z lies in their nucleoside base. Nikkomycin X contains a 4-formyl-4-imidazoline-2-one base, while Nikkomycin Z possesses a uracil base. This structural variation influences their biological activity and stability.

dot

cluster_0 Fungal Cell cluster_1 Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Synthesizes Disruption Disruption of Cell Wall Integrity Nikkomycin_X Nikkomycin X Nikkomycin_X->Chitin_Synthase Competitively inhibits Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitively inhibits

Caption: Mechanism of chitin synthase inhibition by Nikkomycin X and Z.

Comparative In Vitro Activity

The antifungal efficacy of Nikkomycin X and Z has been evaluated against a range of pathogenic fungi. Their activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, and the inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition.

Chitin Synthase Inhibition

Both Nikkomycin X and Z are potent inhibitors of various chitin synthase (Chs) isozymes. However, their inhibitory activity can vary between different fungal species and even between different chitin synthase isozymes within the same species.

CompoundFungal SpeciesChitin Synthase IsozymeKi (µM)Reference
Nikkomycin X Saccharomyces cerevisiaeChs10.4[5][6]
Chs2>1000[5][6]
Nikkomycin Z Saccharomyces cerevisiaeChs11.0[5][6]
Chs2>1000[5][6]
Candida albicans-0.16[7][8]

Note: The Ki values for S. cerevisiae highlight the differential inhibition of chitin synthase isozymes by nikkomycins.

Antifungal Susceptibility

The in vitro antifungal activity of Nikkomycin X and Z varies significantly among different fungal pathogens. Generally, they exhibit greater potency against dimorphic fungi.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Nikkomycin X Coccidioides immitis0.2 - 1.6[9]
Blastomyces dermatitidis0.8 - 6.2[9]
Candida albicans12.5 - >100[9]
Nikkomycin Z Coccidioides immitis0.1 - 0.8[9]
Blastomyces dermatitidis0.4 - 3.1[9]
Candida albicans0.5 - 32[3]
Aspergillus fumigatus>100[9]

Note: The provided MIC values are ranges and can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a drug's antifungal activity. The following is a generalized broth microdilution protocol.

dot

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep_Fungi Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Inoculate Inoculate Microtiter Plate with Fungi and Nikkomycin Prep_Fungi->Inoculate Prep_Nikko Prepare Serial Dilutions of Nikkomycin X/Z Prep_Nikko->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC

Caption: General workflow for MIC determination.

Detailed Methodology:

  • Medium Preparation: A suitable broth medium, such as RPMI 1640 with L-glutamine and buffered with MOPS to a pH of 7.0, is prepared and sterilized.[3]

  • Drug Dilution: A stock solution of the Nikkomycin compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells (conidia or yeast cells) is prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).[3] This suspension is then further diluted in the broth medium to the final desired inoculum concentration.

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are also included. The plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[9]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the fungus.[3]

Chitin Synthase Inhibition Assay

The inhibitory effect of Nikkomycins on chitin synthase activity can be quantified by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin.

Detailed Methodology:

  • Enzyme Preparation: A crude membrane fraction containing chitin synthase is prepared from fungal protoplasts or mycelia. This typically involves cell lysis followed by differential centrifugation to isolate the membrane fraction.

  • Reaction Mixture: The assay is performed in a reaction mixture containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., Mg2+), the substrate UDP-[_14_C]N-acetylglucosamine, and varying concentrations of the Nikkomycin inhibitor.

  • Incubation: The reaction is initiated by adding the enzyme preparation and incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Termination and Precipitation: The reaction is stopped by adding a precipitating agent like trichloroacetic acid.

  • Washing and Scintillation Counting: The precipitated chitin is collected by filtration, washed to remove unincorporated radiolabeled substrate, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction velocity against the inhibitor concentration using methods such as the Dixon plot.[8]

Conclusion

Nikkomycin X and Nikkomycin Z are potent inhibitors of fungal chitin synthase with promising antifungal activity, particularly against dimorphic fungi. While both compounds share a common mechanism of action, their structural differences lead to variations in their inhibitory potency and antifungal spectrum. Further research, including in vivo efficacy studies and toxicological assessments, is necessary to fully elucidate their therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the potential of these compounds in the development of novel antifungal therapies.

References

Unlocking Synergistic Power: A Comparative Guide to Nikkomycin Z and Micafungin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A growing body of evidence robustly supports the synergistic antifungal effect of combining Nikkomycin Z, a chitin synthase inhibitor, with micafungin, a β-1,3-glucan synthase inhibitor. This combination therapy presents a promising strategy to combat fungal infections, particularly those caused by resistant strains, by simultaneously targeting two critical components of the fungal cell wall. This guide provides a comprehensive comparison of their combined performance, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The Rationale for Synergy: A Two-Pronged Attack on the Fungal Cell Wall

The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, which provides structural integrity and protection.[1] Micafungin disrupts the synthesis of β-1,3-D-glucan, a key structural polymer, by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[2][3] This disruption triggers a compensatory stress response in the fungus, often leading to an increase in chitin synthesis to reinforce the weakened cell wall.[1][4][5]

This is where Nikkomycin Z exerts its synergistic effect. As a competitive inhibitor of chitin synthase, Nikkomycin Z blocks this compensatory mechanism.[1][4][6] The simultaneous inhibition of both glucan and chitin synthesis creates a potent, two-pronged attack that compromises the structural integrity of the fungal cell wall, leading to enhanced antifungal activity and, in some cases, fungicidal effects.[4][5] This synergistic interaction has been observed to be particularly effective against biofilms and echinocandin-resistant strains.[6][7][8]

cluster_0 Fungal Cell Wall Synthesis cluster_1 Drug Intervention UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesizes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Component UDP-Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Glucan β-1,3-Glucan Glucan_Synthase->Glucan Synthesizes Glucan->Cell_Wall Component Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Inhibits Micafungin Micafungin Micafungin->Glucan_Synthase Inhibits

Mechanism of Synergistic Action.

Quantitative Analysis of Synergism: A Review of In Vitro Studies

The synergistic interaction between Nikkomycin Z and micafungin has been quantified in numerous studies using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤0.5 is indicative of synergy.

Fungal SpeciesStrain TypeMicafungin MIC Reduction (in combination)Nikkomycin Z MIC Reduction (in combination)FICIReference
Candida albicansWild-Type & fks MutantsNot specifiedNot specified<0.5[6]
Candida albicans (Biofilm)Echinocandin-Susceptible16- to 128-fold decrease8- to 512-fold decrease0.037[8]
Candida parapsilosis (Biofilm)Not specified2- to 64-fold decrease2- to 512-fold decreaseNot specified[8]
Aspergillus fumigatusNot specifiedNot specifiedNot specifiedSynergistic[9][10]
Candida aurisWild-TypeSignificant increase in killing activityNot applicable (used as potentiator)Synergy observed in 40% of combinations[11]

Experimental Protocols

Checkerboard Synergy Testing

The checkerboard microdilution assay is a standard method for evaluating the in vitro interaction of two antimicrobial agents.

cluster_workflow Checkerboard Assay Workflow prep Prepare serial dilutions of Micafungin (Drug A) and Nikkomycin Z (Drug B) plate Dispense drugs into 96-well microtiter plate in a checkerboard format prep->plate Drug Dilutions inoculate Inoculate wells with a standardized fungal suspension plate->inoculate Inoculum Addition incubate Incubate at 35°C for 24-48 hours inoculate->incubate Incubation read Determine Minimum Inhibitory Concentrations (MICs) visually or spectrophotometrically incubate->read Growth Assessment calculate Calculate the Fractional Inhibitory Concentration Index (FICI) read->calculate MIC Data interpret Interpret FICI: ≤0.5 = Synergy >0.5 to ≤4 = Indifferent >4 = Antagonism calculate->interpret FICI Value

Checkerboard Synergy Assay Workflow.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)[8]

  • Micafungin and Nikkomycin Z stock solutions

  • Fungal inoculum standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts)[12]

Procedure:

  • Drug Dilution: Two-fold serial dilutions of micafungin are prepared horizontally across the microtiter plate, while two-fold serial dilutions of Nikkomycin Z are prepared vertically. This creates a matrix of varying drug concentrations in each well.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[4][13]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits fungal growth (e.g., 50% reduction in turbidity).[6]

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation: The interaction is defined as synergistic if the FICI is ≤ 0.5, indifferent if the FICI is > 0.5 to ≤ 4, and antagonistic if the FICI is > 4.[6]

The Fungal Cell Wall Integrity Pathway: A Target for Combination Therapy

The fungal cell wall integrity (CWI) pathway is a critical signaling cascade that responds to cell wall stress, such as that induced by antifungal agents.[14][15][16][17] When the cell wall is damaged, sensors at the cell surface activate a MAP kinase cascade, leading to the transcriptional regulation of genes involved in cell wall repair and synthesis.[14][15][16] The synergistic action of micafungin and Nikkomycin Z places immense pressure on this pathway, overwhelming its capacity to repair the damage and ultimately leading to cell death.

G cluster_CWI Fungal Cell Wall Integrity (CWI) Pathway stress Cell Wall Stress (Micafungin + Nikkomycin Z) sensors Cell Surface Sensors (Wsc1, Mid2) stress->sensors Induces rho1 Rho1 GTPase sensors->rho1 Activate pkc1 Pkc1 rho1->pkc1 Activate mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade Activate transcription_factors Transcription Factors (Rlm1, SBF) mapk_cascade->transcription_factors Activate gene_expression Cell Wall Repair Gene Expression transcription_factors->gene_expression Upregulate cell_death Synergistic Cell Death gene_expression->cell_death Overwhelmed Repair Leads to

Fungal Cell Wall Integrity Pathway Under Stress.

In Vivo Efficacy

The promising in vitro results have been corroborated by in vivo studies. In an immunocompromised murine model of invasive candidiasis caused by echinocandin-resistant C. albicans strains, combination therapy with Nikkomycin Z and an echinocandin (anidulafungin or micafungin) significantly improved the survival rate of infected mice compared to monotherapy.[4][6] Similarly, the combination of micafungin and Nikkomycin Z showed significantly greater potency in a murine model of systemic aspergillosis compared to either drug alone.[10]

Conclusion and Future Directions

The combination of Nikkomycin Z and micafungin represents a compelling therapeutic strategy with demonstrated synergistic activity against a range of clinically relevant fungal pathogens, including resistant strains and biofilms. The dual targeting of essential cell wall components provides a robust mechanism of action that is supported by both in vitro and in vivo data. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatment regimens for patients with invasive fungal infections.

References

Combination Therapy of Nikkomycin Z and Echinocandins: A Promising Strategy Against Invasive Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide on the In Vivo Validation of Nikkomycin Z and Echinocandin Combination Therapy.

In the ongoing battle against invasive fungal infections, the emergence of drug resistance poses a significant threat to effective treatment. This has spurred the exploration of combination therapies, with a particular focus on targeting the fungal cell wall, a structure essential for fungal viability and absent in human cells. This guide provides a comprehensive comparison of the in vivo efficacy of a promising combination therapy: Nikkomycin Z, a chitin synthase inhibitor, and echinocandins, which inhibit β-1,3-D-glucan synthesis. This dual-pronged attack on the fungal cell wall has shown significant synergistic effects, particularly against resistant strains.

Mechanism of Action: A Synergistic Assault on the Fungal Cell Wall

Echinocandins exert their antifungal activity by inhibiting the Fks1p subunit of the β-1,3-D-glucan synthase complex, disrupting the integrity of the fungal cell wall. In response to this stress, fungi often upregulate chitin synthesis as a compensatory mechanism, a phenomenon known as the cell wall salvage pathway. This adaptive response can lead to drug tolerance and the development of resistance.

Nikkomycin Z competitively inhibits chitin synthase, the enzyme responsible for producing chitin. By combining an echinocandin with Nikkomycin Z, this compensatory chitin synthesis is blocked, leading to a synergistic fungicidal effect. This combination effectively cripples the fungal cell's ability to repair and maintain its cell wall, resulting in increased susceptibility and cell death.[1][2]

The fungal cell wall integrity is maintained by a complex network of signaling pathways, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways. When the cell wall is damaged by echinocandins, these pathways are activated, leading to an increase in chitin synthesis. The diagram below illustrates this signaling cascade and the points of intervention for both echinocandins and Nikkomycin Z.

Fungal_Cell_Wall_Stress_Response cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Echinocandin Echinocandin Fks1 β-1,3-D-Glucan Synthase (Fks1) Echinocandin->Fks1 Inhibits Cell_Wall_Stress Cell Wall Stress Fks1->Cell_Wall_Stress Causes Glucan_Synthesis β-1,3-D-Glucan Synthesis Fks1->Glucan_Synthesis Catalyzes Cell_Wall_Sensors Cell Wall Sensors PKC_Pathway PKC Pathway Cell_Wall_Sensors->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Sensors->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Sensors->Calcineurin_Pathway Transcription_Factors Transcription Factors PKC_Pathway->Transcription_Factors HOG_Pathway->Transcription_Factors Calcineurin_Pathway->Transcription_Factors Chitin_Synthase Chitin_Synthase Chitin_Synthesis Chitin_Synthesis Chitin_Synthase->Chitin_Synthesis Catalyzes Nikkomycin_Z Nikkomycin_Z Nikkomycin_Z->Chitin_Synthase Inhibits CHS_Gene_Expression Increased CHS Gene Expression Transcription_Factors->CHS_Gene_Expression CHS_Gene_Expression->Chitin_Synthase Upregulates Cell_Wall_Stress->Cell_Wall_Sensors Activates Cell_Wall Fungal Cell Wall

Fig. 1: Fungal Cell Wall Stress Response and Drug Targets.

In Vivo Efficacy Against Candida albicans

A pivotal study by Cheung and Hui (2017) demonstrated the in vivo efficacy of combining Nikkomycin Z with either anidulafungin or micafungin against invasive candidiasis in an immunocompromised murine model. The study included both echinocandin-susceptible and resistant Candida albicans strains harboring mutations in the FKS1 gene.

Quantitative Data Summary
Treatment GroupFungal StrainSurvival Rate (%)Statistical Significance (vs. Monotherapy)
Combination Therapy
Nikkomycin Z + Anidulafungin/MicafunginEchinocandin-Resistant (fks mutants)Significantly IncreasedP < 0.02
Monotherapy
Nikkomycin ZEchinocandin-Resistant (fks mutants)Enhanced but declined after treatment-
Anidulafungin/MicafunginEchinocandin-Resistant (fks mutants)No significant survival-
Anidulafungin/MicafunginEchinocandin-SusceptibleImproved survival-
Control
SalineAll strains0%-

Table 1: Survival Outcomes in a Murine Model of Invasive Candidiasis. [1][3]

Experimental Protocol: Invasive Candidiasis Murine Model

A detailed workflow for the in vivo validation of the combination therapy against Candida albicans is outlined below.

Experimental_Workflow_Candida Start Start Immunosuppression Immunosuppression of Mice (e.g., cyclophosphamide) Start->Immunosuppression Infection Intravenous Infection with Candida albicans Strains Immunosuppression->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Combination_Tx Combination Therapy (Nikkomycin Z + Echinocandin) Treatment_Groups->Combination_Tx Nikkomycin_Z_Tx Nikkomycin Z Monotherapy Treatment_Groups->Nikkomycin_Z_Tx Echinocandin_Tx Echinocandin Monotherapy Treatment_Groups->Echinocandin_Tx Control_Tx Saline Control Treatment_Groups->Control_Tx Monitoring Daily Monitoring of Survival and Health Status Combination_Tx->Monitoring Nikkomycin_Z_Tx->Monitoring Echinocandin_Tx->Monitoring Control_Tx->Monitoring Endpoint Endpoint: Survival Analysis Monitoring->Endpoint

Fig. 2: Experimental Workflow for Candida albicans Study.

Detailed Methodology:

  • Animal Model: Immunocompromised murine model (e.g., ICR mice).

  • Immunosuppression: Typically achieved through intraperitoneal injections of cyclophosphamide.

  • Fungal Strains: Candida albicans isolates, including echinocandin-susceptible parent strains and their laboratory-derived echinocandin-resistant fks mutants.

  • Infection: Intravenous inoculation of a standardized suspension of C. albicans.

  • Drug Administration:

    • Nikkomycin Z: Administered subcutaneously or orally.

    • Echinocandins (Anidulafungin or Micafungin): Administered intraperitoneally.

  • Outcome Assessment: Survival rates are monitored daily, and data are analyzed using the log-rank test.

In Vivo Efficacy Against Aspergillus fumigatus

The synergistic effect of Nikkomycin Z and echinocandins has also been validated against Aspergillus fumigatus, a common cause of invasive aspergillosis, particularly in immunocompromised individuals. A study by Lewis et al. (2002) investigated the efficacy of micafungin in combination with Nikkomycin Z in a murine model of systemic aspergillosis.

Quantitative Data Summary
Treatment GroupEfficacy OutcomeResultStatistical Significance (vs. Monotherapy)
Combination Therapy
Micafungin + Nikkomycin ZProlonged SurvivalSignificantly greater potencyP < 0.01
Reduced Fungal Burden (Kidney, Brain)Significant reduction-
Monotherapy
Micafungin (10 mg/kg)Prolonged SurvivalEffectiveP = 0.01 (vs. control)
Reduced Fungal Burden (Kidney, Brain)Significant reduction-
Nikkomycin ZProlonged SurvivalLess effective than combination-
Control
SalineSurvivalRapid mortality-

Table 2: Efficacy in a Murine Model of Systemic Aspergillosis.

Experimental Protocol: Systemic Aspergillosis Murine Model

The workflow for the in vivo study on Aspergillus fumigatus is detailed below.

Experimental_Workflow_Aspergillus Start Start Infection Intravenous Inoculation with Aspergillus fumigatus Conidia Start->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Combination_Tx Combination Therapy (Micafungin + Nikkomycin Z) Treatment_Groups->Combination_Tx Micafungin_Tx Micafungin Monotherapy Treatment_Groups->Micafungin_Tx Nikkomycin_Z_Tx Nikkomycin Z Monotherapy Treatment_Groups->Nikkomycin_Z_Tx Control_Tx Saline Control Treatment_Groups->Control_Tx Monitoring_Survival Daily Monitoring of Survival Combination_Tx->Monitoring_Survival Monitoring_Burden Assessment of Fungal Burden in Organs (Kidney, Brain) Combination_Tx->Monitoring_Burden Micafungin_Tx->Monitoring_Survival Micafungin_Tx->Monitoring_Burden Nikkomycin_Z_Tx->Monitoring_Survival Nikkomycin_Z_Tx->Monitoring_Burden Control_Tx->Monitoring_Survival Control_Tx->Monitoring_Burden Endpoint Endpoint: Survival & Fungal Burden Analysis Monitoring_Survival->Endpoint Monitoring_Burden->Endpoint

Fig. 3: Experimental Workflow for Aspergillus fumigatus Study.

Detailed Methodology:

  • Animal Model: Murine model of systemic aspergillosis (e.g., CD-1 mice).

  • Fungal Strain: Aspergillus fumigatus.

  • Infection: Intravenous inoculation with a standardized suspension of A. fumigatus conidia.

  • Drug Administration:

    • Micafungin: Administered subcutaneously.

    • Nikkomycin Z: Administered subcutaneously.

  • Outcome Assessment:

    • Survival: Monitored daily and analyzed using statistical tests for survival curves.

    • Fungal Burden: Determined by colony-forming unit (CFU) counts in homogenized organ tissues (kidneys, brain) at the end of the experiment.

Comparison of Monotherapy vs. Combination Therapy

The in vivo data consistently demonstrates the superiority of the Nikkomycin Z and echinocandin combination therapy over monotherapy with either agent alone, especially in the context of echinocandin-resistant fungal strains.

  • Against Echinocandin-Resistant C. albicans : Echinocandin monotherapy is ineffective, while Nikkomycin Z monotherapy provides a transient benefit. The combination therapy, however, leads to a significant and sustained improvement in survival.[1][3]

  • Against A. fumigatus : While micafungin monotherapy shows efficacy, the combination with Nikkomycin Z results in a significantly more potent therapeutic effect, indicating a strong synergistic interaction.

Conclusion and Future Directions

The in vivo validation of Nikkomycin Z and echinocandin combination therapy provides compelling evidence for its potential as a powerful tool in combating invasive fungal infections. The synergistic mechanism of action, which targets two crucial components of the fungal cell wall, is particularly effective against echinocandin-resistant strains of Candida albicans and shows enhanced potency against Aspergillus fumigatus.

For researchers and drug development professionals, these findings highlight the value of pursuing combination therapies that exploit fungal-specific biological pathways. Further research is warranted to:

  • Optimize dosing regimens for various fungal pathogens.

  • Evaluate the efficacy of this combination against a broader range of clinically relevant fungal species.

  • Investigate the potential for this combination to prevent the emergence of drug resistance.

The continued exploration of such synergistic combinations holds the promise of developing more effective and durable treatment strategies for life-threatening invasive fungal diseases.

References

A Comparative Guide to Nikkomycin Z and Polyoxins as Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nikkomycin Z and Polyoxins, two prominent classes of naturally occurring nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase. Chitin, an essential polysaccharide component of the fungal cell wall, is a key target for antifungal drug development due to its absence in mammals. This document summarizes experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the understanding and further development of these antifungal agents.

Mechanism of Action: Competitive Inhibition of Chitin Synthase

Both Nikkomycin Z and Polyoxins exert their antifungal activity by targeting chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) from the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin.[1] Structurally, both compounds mimic the substrate UDP-GlcNAc, allowing them to bind to the catalytic site of the enzyme.[2] This binding action competitively inhibits the normal enzymatic process, disrupting the synthesis of chitin, which is vital for fungal cell wall integrity and morphogenesis.[3][4] The lack of proper chitin synthesis ultimately leads to osmotic lysis and fungal cell death.[4]

Recent cryogenic electron microscopy (cryo-EM) structures of Candida albicans chitin synthase 2 (CaChs2) have provided detailed insights into the binding of these inhibitors.[5][6] These studies reveal that both Nikkomycin Z and Polyoxin D occupy the UDP-GlcNAc binding site.[5] The uracil group of Nikkomycin Z is positioned between specific amino acid residues, and its pyridin-3-ol group interacts with a narrowed path leading into the membrane domain.[7] The more potent inhibition by Nikkomycin Z compared to Polyoxin D is likely due to extended interactions of its pyridinyl ring within the active site.[5]

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cluster_inhibition Chitin Synthase Inhibition cluster_outcome Cellular Outcome UDP_GlcNAc UDP-GlcNAc (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Product) Chitin_Synthase->Chitin Catalyzes synthesis Disrupted_Chitin Disrupted Chitin Synthesis Chitin_Synthase->Disrupted_Chitin Inhibition Inhibitor Nikkomycin Z / Polyoxin D Inhibitor->Chitin_Synthase Competitively binds to active site Weak_Cell_Wall Weakened Cell Wall Disrupted_Chitin->Weak_Cell_Wall Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Caption: Competitive inhibition of chitin synthase by Nikkomycin Z and Polyoxins.

Comparative Efficacy: In Vitro Inhibition Data

The inhibitory potential of Nikkomycin Z and Polyoxins has been quantified in numerous studies against various fungal species and their chitin synthase isozymes. The following tables summarize key quantitative data.

Table 1: Inhibition Constants (Ki) Against Chitin Synthase Isozymes
InhibitorOrganismEnzymeKi (µM)Reference
Nikkomycin Z Candida albicansCaChs21.5 ± 0.5[5]
Polyoxin D Candida albicansCaChs23.2 ± 1.4[5]
Nikkomycin Z Saccharomyces cerevisiaeChs10.8[8]
Nikkomycin Z Saccharomyces cerevisiaeChs2>1000[8]
Polyoxin D Saccharomyces cerevisiaeChs10.6[8]
Polyoxin D Saccharomyces cerevisiaeChs26.5[8]

Note: Lower Ki values indicate stronger inhibition.

Table 2: Half-Maximal Inhibitory Concentration (IC50) and Minimum Inhibitory Concentration (MIC)
InhibitorOrganismAssay TypeValue (µg/mL)Reference
Nikkomycin Z Saccharomyces cerevisiae (Chs1)IC500.367 (µM)[7]
Nikkomycin Z Saccharomyces cerevisiaeMIC12.5[9]
Nikkomycin Z Coccidioides immitis (mycelial)MIC804.9[4]
Nikkomycin Z Candida aurisMIC502[9]
Nikkomycin Z Candida aurisMIC9032[9]

Differential Inhibition of Chitin Synthase Isozymes

Fungi often possess multiple chitin synthase isozymes with distinct physiological roles. For instance, in Saccharomyces cerevisiae, Chs1 is primarily involved in cell wall repair, while Chs2 is essential for primary septum formation, and Chs3 synthesizes the bulk of the cell wall chitin.[8][10]

Studies have shown that Nikkomycin Z and Polyoxin D exhibit differential inhibitory activity against these isozymes.[8][11] Notably, Chs2 from S. cerevisiae is significantly more resistant to Nikkomycin Z than Chs1, with Ki values differing by three orders of magnitude.[8] In contrast, Polyoxin D is a more effective inhibitor of Chs2 than Nikkomycin Z.[8] This differential sensitivity highlights important differences in the active sites of the chitin synthase isozymes and has implications for the in vivo efficacy of these compounds.[8][11] For example, the resistance of Chs2 to Nikkomycin Z is thought to be a primary reason for the poor antifungal activity of this antibiotic against S. cerevisiae.[10]

Experimental Protocols

Chitin Synthase Activity and Inhibition Assay (In Vitro)

This protocol outlines a common method for measuring chitin synthase activity and its inhibition, adapted from various sources.[12][13]

1. Preparation of Crude Enzyme Extract:

  • Fungal mycelia are cultured in a suitable liquid medium (e.g., PDA broth) and harvested by centrifugation.

  • The collected fungal cells are washed and then mechanically disrupted (e.g., by grinding with glass beads or sonication) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) to release the cellular contents.

  • The homogenate is centrifuged at a low speed to remove cell debris, and the resulting supernatant, containing the crude enzyme, is collected.

2. Chitin Synthase Activity Measurement:

  • The assay is typically performed in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to chitin.

  • The reaction mixture in each well includes:

    • The crude enzyme extract (optionally pre-treated with a protease like trypsin to activate the zymogenic form of the enzyme).

    • A buffer solution containing necessary cofactors (e.g., MgCl2 or CoCl2) and an excess of N-acetylglucosamine.

    • The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). For radioactive assays, [14C] UDP-GlcNAc is used.

  • The plate is incubated at an optimal temperature (e.g., 30-37°C) for a defined period to allow for chitin synthesis.

3. Quantification of Chitin Synthesis:

  • Non-radioactive method:

    • After incubation, the wells are washed to remove unbound components.

    • A solution containing tetramethylbenzidine (TMB) and hydrogen peroxide is added. The amount of synthesized chitin is proportional to the peroxidase activity of WGA, which can be measured spectrophotometrically by the color change of TMB.

  • Radioactive method:

    • The reaction is stopped by adding an acid (e.g., trichloroacetic acid).

    • The insoluble chitin product is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.

4. Inhibition Assay:

  • To determine the inhibitory effect of Nikkomycin Z or Polyoxins, various concentrations of the inhibitor are included in the reaction mixture.

  • The enzyme activity is measured at each inhibitor concentration and compared to a control without any inhibitor.

  • The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be calculated.

  • For determining the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using kinetic models (e.g., Lineweaver-Burk plots).

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cluster_prep Enzyme Preparation cluster_assay Inhibition Assay A Fungal Culture B Harvest & Wash Mycelia A->B C Cell Disruption B->C D Centrifugation C->D E Crude Enzyme Extract D->E F Prepare Reaction Mix: - Enzyme Extract - Buffer & Cofactors - UDP-GlcNAc (Substrate) - Inhibitor (Test Compound) G Incubate at 30-37°C F->G H Quantify Chitin Product (e.g., WGA-based assay) G->H I Data Analysis (Calculate IC50 / Ki) H->I

Caption: General workflow for in vitro chitin synthase inhibition assay.

Structure-Activity Relationships

The effectiveness of Nikkomycins and Polyoxins is closely tied to their chemical structures.

  • Nikkomycins: The structure-activity relationships of different nikkomycins have been studied to identify the key features for potent chitin synthase inhibition.[14] For instance, the β-methyl group of the N-terminal amino acid in dipeptide nikkomycins provides protection against degradation by fungal peptidases.[14] The overall activity of a given nikkomycin is a function of its inhibitory constant for chitin synthase, its uptake by the fungal cell via peptide transport systems, and its susceptibility to degradation.[14][15]

  • Polyoxins: For polyoxins, the carbamoylpolyoxamic acid moiety is crucial for stabilizing the inhibitor-enzyme complex.[16][17] Specific interactions involving the oxygen atom at C-1", the amino group at C-2", and the hydroxyl groups at C-3" and C-4" contribute significantly to the binding affinity.[16][17] The pyrimidine nucleoside portion of the molecule is also recognized by the enzyme's binding site for the uridine moiety of the natural substrate.[16]

In Vivo and Synergistic Effects

While potent in vitro, the clinical application of these inhibitors has been limited by factors such as poor cellular uptake and metabolic instability.[1] However, Nikkomycin Z has shown promise in animal models against certain endemic dimorphic fungi like Coccidioides immitis and is currently undergoing clinical trials for coccidioidomycosis.[18][19][20]

A significant area of interest is the synergistic effect of these chitin synthase inhibitors when used in combination with other antifungal agents.[4] For example, Nikkomycin Z has demonstrated synergistic activity with azoles (e.g., fluconazole, itraconazole) and echinocandins (e.g., caspofungin) against various Candida and Aspergillus species.[9][19][20] By weakening the cell wall through chitin synthesis inhibition, these compounds can enhance the efficacy of other antifungals that target different cellular components.

Conclusion

Nikkomycin Z and Polyoxins remain important classes of chitin synthase inhibitors with significant potential for antifungal therapy. While both operate through a similar mechanism of competitive inhibition, they exhibit important differences in their inhibitory profiles against various fungal species and chitin synthase isozymes. Nikkomycin Z generally shows stronger inhibition against certain chitin synthases like CaChs2, which is reflected in its ongoing clinical development. Understanding the detailed molecular interactions, as revealed by recent structural studies, along with their differential isozyme specificity, is crucial for the rational design of new, more potent, and clinically effective antifungal agents targeting the fungal cell wall. The synergistic potential of these inhibitors in combination therapies also represents a promising avenue for future research and clinical application.

References

Assessing the clinical potential of Nikkomycin N compared to existing antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of its Clinical Potential Against Existing Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

The rising threat of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. Nikkomycin Z, a chitin synthase inhibitor, has emerged as a promising candidate, demonstrating potent activity against a range of medically important fungi. This guide provides a comprehensive comparison of Nikkomycin Z with currently available antifungal drugs, supported by experimental data, to assess its clinical potential and guide future research and development efforts.

Mechanism of Action: A Novel Approach to Fungal Inhibition

Nikkomycin Z distinguishes itself from existing antifungal classes through its unique mechanism of action. Unlike azoles, which target ergosterol synthesis, and echinocandins, which inhibit glucan synthesis, Nikkomycin Z competitively inhibits chitin synthase, a crucial enzyme for the formation of the fungal cell wall.[1][2][3][4] Chitin is an essential structural component of the cell walls of many pathogenic fungi but is absent in humans, making it an attractive and specific target for antifungal therapy.[2][3] This targeted approach suggests a potential for high selectivity and low host toxicity.[5]

Existing antifungal agents, such as polyenes (Amphotericin B), triazoles (fluconazole, itraconazole, voriconazole), and echinocandins (caspofungin), target different components of the fungal cell. The diagram below illustrates the distinct signaling pathways targeted by these antifungal classes, highlighting the novel approach of Nikkomycin Z.

Antifungal_Mechanisms cluster_cell_wall Fungal Cell Wall Synthesis cluster_cell_membrane Fungal Cell Membrane Glucan Synthesis Glucan Synthesis Chitin Synthesis Chitin Synthesis Ergosterol Synthesis Ergosterol Synthesis Ergosterol Ergosterol Echinocandins (e.g., Caspofungin) Echinocandins (e.g., Caspofungin) Echinocandins (e.g., Caspofungin)->Glucan Synthesis Inhibits Nikkomycin Z Nikkomycin Z Nikkomycin Z->Chitin Synthesis Inhibits Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole) Azoles (e.g., Fluconazole)->Ergosterol Synthesis Inhibits Polyenes (e.g., Amphotericin B) Polyenes (e.g., Amphotericin B) Polyenes (e.g., Amphotericin B)->Ergosterol Binds to

Figure 1: Mechanisms of action of major antifungal classes.

In Vitro Activity: A Comparative Look at Potency

The in vitro activity of an antifungal agent, typically measured by the minimum inhibitory concentration (MIC), is a critical indicator of its potential efficacy. The following tables summarize the MIC ranges of Nikkomycin Z and other major antifungals against key fungal pathogens.

Table 1: Comparative In Vitro Activity against Coccidioides immitis/posadasii

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Nikkomycin Z 0.125 - >16[4]4.9[1]-
Fluconazole ≤0.125 - >64[6][7][8]8[6][7]16[6][7]
Itraconazole ≤0.03 - >16[7][9]0.245[7]1[9]
Voriconazole ≤0.03 - >8[7][10]0.107[7]0.25[9]
Amphotericin B ≤0.03 - >16[6][7][9]0.247[7]0.5 - 1[9]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and testing methodologies may vary.

Table 2: Comparative In Vitro Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Nikkomycin Z 0.5 - 32[1]--
Fluconazole ---
Caspofungin 0.0079 - 4[11]0.03[12]0.06[12]

Table 3: Comparative In Vitro Activity against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Nikkomycin Z 2 - >64[1][13]2-4[13]-
Voriconazole 0.06 - >8[14]--
Itraconazole ---
Amphotericin B ---

Nikkomycin Z demonstrates potent in vitro activity against Coccidioides species, a group of endemic dimorphic fungi that cause coccidioidomycosis (Valley Fever).[1][4][15] While its activity against Candida albicans is moderate, it shows promise in combination with other antifungals.[1][2] Against Aspergillus fumigatus, Nikkomycin Z alone has limited activity; however, synergistic effects have been observed when combined with other agents.[1][2]

Clinical Efficacy: Translating In Vitro Promise to In Vivo Performance

While in vitro data provides a valuable starting point, clinical efficacy in relevant patient populations is the ultimate measure of an antifungal's potential. As Nikkomycin Z is still in clinical development, direct comparative human clinical trial data is limited. However, extensive preclinical data and early clinical studies provide important insights. The following table summarizes the clinical efficacy of existing antifungals for key indications.

Table 4: Clinical Efficacy of Existing Antifungals in Treating Fungal Infections

Antifungal AgentFungal InfectionClinical Success RateKey Findings
Fluconazole Coccidioidomycosis (non-meningeal)57% (at 12 months)-
Itraconazole Coccidioidomycosis (non-meningeal)72% (at 12 months)Showed a trend towards greater efficacy than fluconazole.
Voriconazole Invasive Aspergillosis53% (global response at 12 weeks)Demonstrated a survival benefit over amphotericin B.[16]
Caspofungin Candidemia/Invasive Candidiasis72.3%Effective against a broad range of Candida species.[17]

Note: Clinical success rates can vary significantly based on patient population, disease severity, and study design.

Preclinical studies in murine models of coccidioidomycosis have shown that Nikkomycin Z can be more effective than fluconazole in reducing fungal burden in organs and can even sterilize the infection in some cases.[5][18] Furthermore, a study in naturally infected dogs with severe coccidioidomycosis that were failing conventional therapies showed significant clinical improvement with oral Nikkomycin Z treatment.[2] A Phase 1 clinical trial in healthy human subjects demonstrated that Nikkomycin Z is safe and well-tolerated.[2][3]

Experimental Protocols: Methodologies for Comparative Assessment

To ensure the reproducibility and comparability of antifungal susceptibility data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Antifungal Agent Preparation:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

    • The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Murine Model of Disseminated Coccidioidomycosis

This in vivo model is used to evaluate the efficacy of antifungal agents in a living organism.

  • Infection:

    • Immunocompetent mice (e.g., BALB/c) are infected intravenously with a standardized inoculum of Coccidioides immitis arthroconidia.

  • Treatment:

    • Treatment with the antifungal agent (e.g., Nikkomycin Z administered orally or intraperitoneally) is initiated at a specified time point post-infection (e.g., 24 hours).

    • A control group receives a vehicle (placebo).

    • Treatment is administered for a defined period (e.g., 7-14 days).

  • Efficacy Assessment:

    • The primary endpoint is typically the fungal burden in target organs (e.g., lungs, spleen, liver), which is determined by homogenizing the organs and plating serial dilutions on appropriate agar to count colony-forming units (CFU).

    • Survival rates can also be monitored as a secondary endpoint.

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an antifungal agent.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Prepare Fungal Inoculum C Infect Mice with Fungal Pathogen A->C B Prepare Antifungal Agent D Administer Antifungal Agent or Placebo B->D C->D E Monitor Animal Health and Survival D->E F Harvest Organs E->F G Determine Fungal Burden (CFU) F->G H Statistical Analysis G->H

Figure 2: Experimental workflow for in vivo antifungal efficacy testing.

Conclusion: A Promising Future for Nikkomycin Z

Nikkomycin Z presents a compelling clinical potential, particularly for the treatment of coccidioidomycosis, a disease with limited therapeutic options. Its novel mechanism of action, potent in vitro activity against Coccidioides, and promising preclinical and early clinical safety data position it as a valuable addition to the antifungal armamentarium. While its activity against other fungal pathogens like Candida and Aspergillus may be more limited as a monotherapy, its potential for synergistic effects in combination with existing antifungals warrants further investigation.

Continued research and progression through clinical trials will be crucial to fully elucidate the efficacy and safety of Nikkomycin Z in various patient populations and for different fungal infections. The data presented in this guide provides a strong foundation for understanding the potential of this novel antifungal and for designing future studies to unlock its full therapeutic value.

References

Nikkomycin Z: A Promising Adjunct in the Fight Against Echinocandin-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal therapeutics, the emergence of resistance to frontline drugs like echinocandins poses a significant challenge to clinicians and researchers. This guide provides a comparative analysis of Nikkomycin Z, a chitin synthase inhibitor, and its efficacy, particularly against echinocandin-resistant fungal mutants. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development.

Introduction to Fungal Cell Wall Synthesis Inhibition

The fungal cell wall, a structure absent in humans, is an ideal target for antifungal therapy.[1] Its primary structural components are β-(1,3)-glucan and chitin, synthesized by β-(1,3)-glucan synthase and chitin synthase, respectively.[1] Echinocandins, a cornerstone of antifungal treatment, are non-competitive inhibitors of β-(1,3)-glucan synthesis.[1] However, their efficacy is being undermined by the rise of resistant strains.

Nikkomycin Z offers an alternative and potentially synergistic mechanism of action by competitively inhibiting chitin synthase, an enzyme crucial for fungal cell wall integrity.[2][3] This distinct target suggests that Nikkomycin Z could be effective against fungi that have developed resistance to echinocandins.

The Rise of Echinocandin Resistance

Echinocandin resistance is a growing concern, particularly in species like Candida albicans and Candida glabrata.[4][5] The primary mechanism of resistance involves mutations in the FKS genes (FKS1, FKS2, FKS3), which encode the catalytic subunit of the β-(1,3)-glucan synthase enzyme.[1][4][6] These mutations, often found in specific "hot spot" regions, reduce the sensitivity of the enzyme to echinocandin drugs.[1][4]

Furthermore, fungi can exhibit a physiological resistance mechanism. When treated with echinocandins, some fungi activate cell wall salvage pathways, leading to a compensatory upregulation of chitin synthesis.[1][7] This adaptive response reinforces the damaged cell wall, diminishing the drug's effect.

Nikkomycin Z: Efficacy Against Resistant Strains

Experimental evidence strongly suggests that Nikkomycin Z, particularly in combination with echinocandins, is a potent strategy against echinocandin-resistant mutants. The simultaneous inhibition of both major cell wall polysaccharides appears to overwhelm the fungal cell's ability to compensate.

In Vitro Synergistic Effects

Studies have consistently demonstrated synergistic interactions between Nikkomycin Z and echinocandins (anidulafungin, micafungin, and caspofungin) against various Candida species, including those with known fks mutations.[8][9][10][11][12][13] This synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), with values less than 0.5 indicating a strong synergistic effect.[8][9][10][11][12]

Fungal StrainAntifungal AgentsMIC (µg/mL) - AloneMIC (µg/mL) - In CombinationFICIReference
C. albicans (Wild-Type)Anidulafungin0.030.004<0.5[8]
Nikkomycin Z161[8]
C. albicans (fks1 S645Y)Anidulafungin10.06<0.5[8]
Nikkomycin Z162[8]
C. albicans (fks1 S645P)Micafungin10.06<0.5[8]
Nikkomycin Z81[8]
C. parapsilosis BiofilmsCaspofungin>1284-64Synergistic[13]
Nikkomycin Z>10242-32[13]

Table 1: In Vitro Susceptibility of Candida albicans and Candida parapsilosis to Echinocandins and Nikkomycin Z, alone and in combination.

In Vivo Efficacy in Murine Models

The promising in vitro results have been corroborated by in vivo studies. In immunocompromised murine models of invasive candidiasis caused by echinocandin-resistant C. albicans with fks mutations, combination therapy with an echinocandin and Nikkomycin Z significantly improved survival rates compared to monotherapy with either drug alone.[8][9][10][11][12] While echinocandin monotherapy was ineffective against the resistant strains, the combination treatment demonstrated a marked therapeutic benefit.[8]

Murine ModelFungal StrainTreatmentSurvival RateLog-Rank Test (vs. Monotherapy)Reference
ImmunocompromisedC. albicans (fks1 S645Y)Saline0%-[8]
Anidulafungin10%-[8]
Nikkomycin Z40%-[8]
Anidulafungin + Nikkomycin Z80%P < 0.02[8]
ImmunocompromisedC. albicans (fks1 S645P)Saline0%-[8]
Micafungin0%-[8]
Nikkomycin Z30%-[8]
Micafungin + Nikkomycin Z70%P < 0.02[8]

Table 2: Survival of Immunocompromised Mice with Invasive Candidiasis Caused by Echinocandin-Resistant C. albicans.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

A standardized method for determining the minimum inhibitory concentration (MIC) of antifungal agents is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is widely used.[1]

  • Medium Preparation: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) is prepared. For Nikkomycin Z testing, the pH is adjusted to 6.0, as the compound is more stable under acidic conditions.[14]

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate. For combination studies, a checkerboard format is used with varying concentrations of each drug.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control. For Nikkomycin Z, a 50% reduction endpoint is often used.[11] The FICI is calculated for combination wells to determine synergy.

In Vivo Murine Model of Invasive Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents.

  • Animal Model: Immunocompromised male ICR mice are commonly used. Immunosuppression can be induced by agents such as cyclophosphamide and dexamethasone.

  • Infection: Mice are infected intravenously with a suspension of Candida albicans (wild-type or echinocandin-resistant mutant) to establish a systemic infection.

  • Treatment: Treatment with the antifungal agent(s) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). Drugs can be administered via various routes, including intraperitoneal or oral gavage, at specified dosages and frequencies for a defined duration.[15][16]

  • Outcome Assessment: The primary endpoint is typically survival, which is monitored daily. Kaplan-Meier survival curves are generated, and statistical significance between treatment groups is determined using the log-rank test.[8] Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to quantify colony-forming units (CFUs).[15][16][17]

Visualizing the Mechanisms and Workflows

Fungal_Cell_Wall_Stress_Response cluster_Cell_Wall Fungal Cell Wall cluster_Signaling Intracellular Signaling Echinocandins Echinocandins Glucan_Synthase β-(1,3)-Glucan Synthase (Fks) Echinocandins->Glucan_Synthase Inhibits Nikkomycin Z Nikkomycin Z Chitin_Synthase Chitin Synthase Nikkomycin Z->Chitin_Synthase Inhibits Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Inhibition causes Chitin Chitin Chitin_Synthase->Chitin Synthesizes PKC_Pathway PKC Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway HOG Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Upregulated_Chitin_Synthesis Upregulated Chitin Synthesis PKC_Pathway->Upregulated_Chitin_Synthesis HOG_Pathway->Upregulated_Chitin_Synthesis Calcineurin_Pathway->Upregulated_Chitin_Synthesis Upregulated_Chitin_Synthesis->Chitin_Synthase Activates Antifungal_Efficacy_Workflow cluster_In_Vitro In Vitro Analysis cluster_In_Vivo In Vivo Analysis Isolate_Strains Isolate Fungal Strains (Wild-Type & Resistant) Broth_Microdilution Broth Microdilution Assay (CLSI) Isolate_Strains->Broth_Microdilution Determine_MIC Determine MIC & Calculate FICI Broth_Microdilution->Determine_MIC Immunocompromised_Model Establish Immunocompromised Murine Model Determine_MIC->Immunocompromised_Model Inform In Vivo Dosing Infect_Mice Infect Mice with Resistant Strain Immunocompromised_Model->Infect_Mice Administer_Treatment Administer Treatment Groups (Monotherapy vs. Combination) Infect_Mice->Administer_Treatment Monitor_Survival Monitor Survival & Assess Fungal Burden Administer_Treatment->Monitor_Survival Analyze_Data Statistical Analysis (Log-Rank Test) Monitor_Survival->Analyze_Data

References

Comparative Pharmacokinetics of Nikkomycin Z: A Multispecies Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic properties of Nikkomycin Z, a promising antifungal agent, across different preclinical animal models. The data presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies aimed at evaluating the efficacy and safety of this novel chitin synthase inhibitor.

Executive Summary

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Nikkomycin Z observed in different animal models. These data highlight the species-specific differences in drug disposition.

ParameterMouse (Subcutaneous)Dog (Oral)
Dose 10 mg/kg~16.7-25 mg/kg (250 mg for <15kg, 500 mg for >15kg)
Cmax (µg/mL) 9.08Data Not Available
Tmax (hours) 0.25Data Not Available
AUC₀₋∞ (µg·h/mL) 6.2838.3 (24h AUC)[2]
Half-life (t½) ~1 hour[1]Data Not Available

Table 1: Comparative Pharmacokinetic Parameters of Nikkomycin Z in Mice and Dogs.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of the experimental protocols used to generate the pharmacokinetic data presented.

Murine Pharmacokinetic Studies
  • Animal Model: Swiss-Webster mice have been commonly used.[3]

  • Administration Routes:

    • Subcutaneous (SC): Nikkomycin Z was administered subcutaneously to mice at doses of 10 mg/kg and 40 mg/kg.[3]

    • Oral Gavage: In several efficacy studies, Nikkomycin Z was administered via oral gavage, with doses ranging from 20 to 300 mg/kg, often given multiple times a day (e.g., twice or three times daily).

    • Intraperitoneal (IP): Efficacy studies have also utilized intraperitoneal administration.

    • Drinking Water: To simulate sustained release, Nikkomycin Z has been administered in the drinking water.

  • Sample Collection: Blood samples were typically collected via the retro-orbital plexus at various time points post-administration (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours).[3] Plasma was separated by centrifugation and stored at -80°C until analysis.[3]

Canine Pharmacokinetic Studies
  • Animal Model: Studies have been conducted in naturally infected dogs with coccidioidal pneumonia.[4]

  • Administration Route:

    • Oral: Dogs weighing ≤15 kg were treated with 250 mg of Nikkomycin Z twice daily, while dogs >15 kg received 500 mg twice daily for 60 days.[4]

  • Sample Collection: Pharmacokinetic data were collected between the third and fourth week of treatment.[3]

Analytical Methodology

The quantification of Nikkomycin Z in plasma samples is consistently performed using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) detection.[1]

  • Sample Preparation: Plasma samples are typically deproteinized, often using sodium dodecyl sulfate, followed by filtration.

  • Chromatography: Separation is achieved using a C18 octadecylsilane column.

  • Mobile Phase: A common mobile phase consists of a mixture of heptane sulfonic acid, acetic acid, and acetonitrile.

  • Detection: Nikkomycin Z is detected by UV absorbance at a wavelength of approximately 263 nm.

  • Quantitation: The lower limit of quantitation for this method has been reported to be as low as 48 ng/mL.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of Nikkomycin Z.

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_selection Animal Model Selection (e.g., Mice, Dogs) dosing Dose Preparation and Administration (Oral, SC, IV, IP) animal_selection->dosing sample_collection Timed Blood Sample Collection dosing->sample_collection plasma_separation Plasma Separation and Storage sample_collection->plasma_separation hplc_analysis HPLC-UV Analysis plasma_separation->hplc_analysis pk_modeling Pharmacokinetic Modeling hplc_analysis->pk_modeling data_comparison Cross-species Data Comparison pk_modeling->data_comparison G nikkomycin Nikkomycin Z chitin_synthase Chitin Synthase nikkomycin->chitin_synthase Inhibits chitin_synthesis Chitin Synthesis chitin_synthase->chitin_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity chitin_synthesis->cell_wall Maintains fungal_death Fungal Cell Lysis cell_wall->fungal_death Disruption leads to

References

A Comparative Review of Chitin Synthase Inhibitors, Featuring Nikkomycin Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal cell wall, a structure absent in mammals, presents a prime target for antifungal drug development. Chitin, a crucial polysaccharide component of this wall, is synthesized by the enzyme chitin synthase. Inhibition of this enzyme disrupts fungal cell integrity, leading to cell death. This guide provides a comparative review of prominent chitin synthase inhibitors, with a special focus on Nikkomycin Z, and includes experimental data and detailed methodologies for their evaluation.

Introduction to Chitin Synthase Inhibitors

Chitin synthase inhibitors are a class of antifungal agents that competitively inhibit the action of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin.[1] By acting as substrate analogs, these inhibitors block the synthesis of chitin, a vital component for maintaining the structural integrity of the fungal cell wall.[2] This disruption of the cell wall can lead to osmotic lysis and fungal cell death.[3] The major classes of chitin synthase inhibitors include the naturally occurring peptidyl nucleoside antibiotics, the polyoxins and the nikkomycins.[2]

Nikkomycin Z, a prominent member of the nikkomycin family, has been the subject of extensive research and has even entered clinical trials for the treatment of fungal infections.[4][5] This review compares the efficacy of Nikkomycin Z with other inhibitors, presenting key experimental data and the protocols used to generate them.

Comparative Efficacy of Chitin Synthase Inhibitors

The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both indicate greater potency.

Below is a summary of reported inhibitory concentrations for various chitin synthase inhibitors against different fungal species and their specific chitin synthase enzymes.

InhibitorFungal SpeciesChitin Synthase Isoform(s)IC50KiReference
Nikkomycin Z Candida albicansCaChs2-1.5 ± 0.5 µM[6]
Saccharomyces cerevisiaeChs1-Varies significantly with assay conditions[7][8]
Saccharomyces cerevisiaeChs2-Varies significantly with assay conditions[7][8]
Polyoxin D Candida albicansCaChs2-3.2 ± 1.4 µM[6]
Saccharomyces cerevisiaeChs1-Varies significantly with assay conditions[7][8]
Saccharomyces cerevisiaeChs2-Varies significantly with assay conditions[7][8]
IMB-D10 Saccharomyces cerevisiaeChs117.46 ± 3.39 µg/mL-[9]
Saccharomyces cerevisiaeChs23.51 ± 1.35 µg/mL-[9]
Saccharomyces cerevisiaeChs313.08 ± 2.08 µg/mL-[9]
IMB-F4 Saccharomyces cerevisiaeChs28.546 ± 1.42 µg/mL-[9]
Saccharomyces cerevisiaeChs32.963 ± 1.42 µg/mL-[9]
Maleimide Compound 20 Sclerotinia sclerotiorumCHS0.12 mM-[4][10]
Polyoxin B (Control) Sclerotiorum sclerotiorumCHS0.19 mM-[4][10]
Ursolic Acid Saccharomyces cerevisiaeCHS II0.184 µg/mL-[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative data table.

Chitin Synthase Inhibition Assay (WGA-based method)

This non-radioactive assay is a high-throughput method for screening chitin synthase inhibitors.[11]

1. Preparation of Fungal Cell Extract:

  • Fungal mycelia (e.g., Sclerotinia sclerotiorum) are cultured in a suitable liquid medium (e.g., PDA broth) at 23°C for 36 hours.[4][10]

  • The fungal cells are harvested by centrifugation, washed, and then disrupted, typically by grinding in liquid nitrogen.[4][10]

  • The cell extract is then treated with trypsin to activate the chitin synthase, followed by the addition of a trypsin inhibitor to stop the reaction.[4][10]

2. Assay Procedure:

  • A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which specifically binds to chitin.[4][10][11]

  • The wells are blocked with a solution of Bovine Serum Albumin (BSA) to prevent non-specific binding.[11]

  • The reaction mixture, containing the trypsin-pretreated cell extract, a premixed solution with the substrate UDP-GlcNAc and necessary cofactors (e.g., CoCl2, GlcNAc), and the test inhibitor at various concentrations, is added to the wells.[4][10]

  • The plate is incubated at 30°C for a set period (e.g., 3 hours) to allow for chitin synthesis and binding to the WGA-coated plate.[4][10]

  • After incubation, the plate is washed to remove unbound reagents.[4][10]

3. Quantification of Inhibition:

  • A WGA-Horseradish Peroxidase (HRP) conjugate is added to the wells and incubated.[11]

  • After another washing step, a peroxidase substrate is added, and the optical density (OD) is measured, typically at 600 nm.[10][11]

  • The rate of reaction is calculated from the OD values, and the IC50 is determined by plotting the reaction rate against the inhibitor concentration.[10]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

1. Inoculum Preparation:

  • Fungal cultures are grown on an appropriate agar medium.

  • A standardized inoculum is prepared by suspending fungal colonies in a sterile liquid medium and adjusting the cell density spectrophotometrically.

2. Assay Procedure:

  • The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • The standardized fungal inoculum is added to each well.

  • The plate is incubated at a specific temperature and for a duration appropriate for the fungal species being tested.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Signaling Pathways and Experimental Workflows

The regulation of chitin synthesis in fungi is a complex process involving multiple signaling pathways. Understanding these pathways can reveal additional targets for antifungal drug development.

Fungal Chitin Synthesis Regulatory Pathways

dot

Chitin_Synthesis_Regulation cluster_Extracellular Extracellular Stress cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell Wall Stress Cell Wall Stress Wsc1 Wsc1 Cell Wall Stress->Wsc1 MidA MidA Cell Wall Stress->MidA Ca_Channel Ca2+ Channel Cell Wall Stress->Ca_Channel Activates Caspofungin Caspofungin Caspofungin->Wsc1 Rho1 Rho1 Wsc1->Rho1 MidA->Rho1 Calmodulin Calmodulin Ca_Channel->Calmodulin Ca2+ influx PKC Protein Kinase C Rho1->PKC MAPK_Cascade MAPK Cascade (Bck1, Mkk2, MpkA) PKC->MAPK_Cascade RlmA RlmA MAPK_Cascade->RlmA Phosphorylates Calcineurin Calcineurin Calmodulin->Calcineurin Activates CrzA CrzA Calcineurin->CrzA Dephosphorylates CHS_Genes CHS Genes RlmA->CHS_Genes Induces Transcription CrzA->CHS_Genes Induces Transcription

Caption: Fungal chitin synthesis is regulated by the PKC, HOG, and Ca2+/calcineurin signaling pathways.[12]

Experimental Workflow for Antifungal Drug Screening

dot

Antifungal_Screening_Workflow cluster_Preparation Preparation cluster_Screening High-Throughput Screening cluster_Analysis Data Analysis & Hit Identification cluster_Validation Hit Validation & Characterization A Fungal Culture (e.g., Candida albicans) C Preparation of Standardized Inoculum A->C B Compound Library (Test Inhibitors) D Broth Microdilution Assay (96-well plates) B->D C->D E Incubation D->E F Readout (e.g., Optical Density) E->F G Calculation of % Inhibition F->G H Hit Identification (Compounds with significant activity) G->H I Dose-Response Curve (IC50 Determination) H->I J Mechanism of Action Studies (e.g., Chitin Synthase Inhibition Assay) I->J K Lead Optimization J->K

Caption: A typical workflow for screening and identifying novel antifungal compounds.[13][14][15]

Conclusion

Chitin synthase remains a compelling target for the development of novel antifungal therapies. Nikkomycin Z and the polyoxins have demonstrated significant inhibitory activity against this enzyme, providing a strong foundation for further drug development. The emergence of new inhibitor classes, such as maleimides and benzothiazoles, highlights the ongoing potential for discovering potent and specific antifungal agents. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of these promising compounds, ultimately contributing to the development of more effective treatments for fungal infections.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.